5-Chloro-2-fluorophenylacetonitrile
Description
The exact mass of the compound 5-Chloro-2-fluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-fluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGNOMDUNQMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378673 | |
| Record name | 5-Chloro-2-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-54-8 | |
| Record name | 5-Chloro-2-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75279-54-8 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 5-Chloro-2-fluorophenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of 5-Chloro-2-fluorophenylacetonitrile, a key chemical intermediate in the pharmaceutical and materials science sectors. We will explore its fundamental chemical identity, including its definitive CAS number, physicochemical properties, and spectral characteristics. This guide presents a detailed, mechanistically-driven synthesis protocol, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield. Furthermore, we delve into the compound's significant applications as a structural motif in medicinal chemistry, its analytical characterization, and critical safety and handling protocols. This paper is structured to serve as a comprehensive resource, blending theoretical knowledge with practical, field-proven insights to support advanced research and development endeavors.
Chemical Identity and Physicochemical Properties
5-Chloro-2-fluorophenylacetonitrile is a halogenated aromatic nitrile. The precise arrangement of the chloro, fluoro, and acetonitrile groups on the benzene ring imparts specific reactivity and properties that make it a valuable precursor in organic synthesis.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 75279-54-8 [1][2][3][4][5]. This number is crucial for unambiguous identification in literature, patents, and regulatory documents.
Table 1: Core Identifiers and Properties
| Parameter | Value | Source(s) |
| CAS Number | 75279-54-8 | [1][2][4] |
| IUPAC Name | 2-(5-Chloro-2-fluorophenyl)acetonitrile | [2][3] |
| Synonyms | 5-Chloro-2-fluorobenzyl cyanide | [2][3][6] |
| Molecular Formula | C₈H₅ClFN | [1][2][5] |
| Molecular Weight | 169.58 - 169.60 g/mol | [1][2][5] |
| Appearance | Off-white crystalline solid | [2][3] |
| Boiling Point | 253 °C at 760 mmHg | [2][3] |
| Density | 1.286 g/cm³ | [2][3] |
| Flash Point | 106.8 °C | [2][3] |
| Purity (Typical) | >98% | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted phenylacetonitriles is a well-established area of organic chemistry. While multiple routes can be envisioned, a common and reliable method proceeds from the corresponding substituted benzyl halide via nucleophilic substitution with a cyanide salt. A representative, industrially relevant approach starts from 5-chloro-2-fluorobenzaldehyde.
Two-Step Synthesis from Aldehyde
This process involves an initial reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and finally, cyanation. This multi-step, one-pot adaptation is favored for its operational simplicity and avoidance of isolating potentially hazardous intermediates.[7]
Step 1: Reduction of 5-Chloro-2-fluorobenzaldehyde. The aldehyde is reduced to 5-chloro-2-fluorobenzyl alcohol. A mild reducing agent like sodium borohydride (NaBH₄) is often preferred over stronger agents like lithium aluminum hydride (LiAlH₄) for its compatibility with a wider range of functional groups and safer handling in aqueous or alcoholic media.
Step 2: Halogenation and Cyanation. The in situ generated alcohol is then converted to a more reactive benzyl halide (e.g., benzyl chloride) using a reagent like thionyl chloride (SOCl₂). This is a critical step, as the benzyl halide is an excellent electrophile. The subsequent introduction of sodium cyanide (NaCN) or potassium cyanide (KCN) results in an Sₙ2 reaction, where the cyanide anion displaces the halide, forming the target nitrile. The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is crucial for facilitating the reaction between the water-soluble cyanide salt and the organic-soluble benzyl halide.[7][8]
Detailed Experimental Protocol (Illustrative)
-
Reduction: To a stirred solution of 5-chloro-2-fluorobenzaldehyde in a suitable solvent (e.g., toluene/water), a phase-transfer catalyst is added.[7] Sodium borohydride is then added portion-wise, maintaining the temperature below 30°C to control the exothermic reaction.[7] The reaction is monitored until completion (e.g., by TLC or GC).
-
Chlorination: The organic phase containing the benzyl alcohol is separated. Thionyl chloride is added dropwise at a controlled temperature (e.g., 40-50°C). The reaction produces gaseous HCl and SO₂, necessitating an efficient fume hood and scrubber.[7]
-
Cyanation: The resulting solution of 5-chloro-2-fluorobenzyl chloride is added to a vigorously stirred aqueous solution of sodium cyanide and the phase-transfer catalyst. The reaction is heated (e.g., 90°C) for several hours to drive the substitution to completion.[7]
-
Work-up and Purification: After cooling, the organic layer is separated, washed with water to remove inorganic salts, dried over an anhydrous agent like magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final high-purity 5-Chloro-2-fluorophenylacetonitrile.[7]
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for 5-Chloro-2-fluorophenylacetonitrile.
Applications in Medicinal Chemistry and Materials Science
The true value of 5-Chloro-2-fluorophenylacetonitrile lies in its role as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in constructing heterocyclic rings. The chloro and fluoro substituents profoundly influence the electronic properties and lipophilicity of derivative molecules, which are critical parameters in drug design.[9][10][11]
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are prevalent in pharmaceuticals.[9][10] The specific substitution pattern of 5-Chloro-2-fluorophenylacetonitrile makes it a precursor for various active pharmaceutical ingredients (APIs). For example, related fluorinated benzonitriles are used to prepare kinase inhibitors and aryl ether inhibitors for antimicrobial applications.[12]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound are used in the synthesis of modern pesticides and herbicides.
-
Materials Science: The polarity and rigid structure of nitrile-containing aromatics make them useful in the synthesis of liquid crystals and other advanced organic materials.[7]
Role as a Chemical Intermediate
The diagram below illustrates the central role of 5-Chloro-2-fluorophenylacetonitrile as a scaffold from which more complex, biologically active molecules can be built.
Caption: Key synthetic pathways from 5-Chloro-2-fluorophenylacetonitrile.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic methods is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the benzylic methylene (-CH₂-) protons. The chemical shifts and coupling patterns will be influenced by the adjacent electron-withdrawing F and Cl atoms.
-
¹³C NMR: Will display distinct signals for each of the 8 carbon atoms in the molecule.
-
¹⁹F NMR: Will show a singlet (or a doublet if coupled to a nearby proton) characteristic of the aryl fluoride.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl/³⁷Cl isotope ratio).
-
Gas Chromatography (GC): Used to determine the purity of the final product, often showing >98% for commercially available or well-purified samples.[1]
Safety, Handling, and Storage
5-Chloro-2-fluorophenylacetonitrile is a hazardous chemical and must be handled with appropriate precautions.[13]
Table 2: Hazard and Safety Information
| Category | Description | Source(s) |
| GHS Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [13][14] |
| Signal Word | Danger | [14][15] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood. Respiratory protection may be required for handling larger quantities. | [15][16] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure. | [13][15] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. | [6][13][15] |
| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only non-sparking tools and take precautionary measures against static discharge. | [15] |
Researchers must consult the full, up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.[13][15]
Conclusion
5-Chloro-2-fluorophenylacetonitrile, identified by CAS number 75279-54-8, is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its synthesis, while requiring careful handling of hazardous reagents, is based on robust and scalable chemical principles. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for any scientist looking to leverage its potential in creating novel and impactful molecules.
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5-Chloro-2-fluorophenylacetonitrile chemical properties.
An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetonitrile for Advanced Research
This document provides an in-depth analysis of 5-Chloro-2-fluorophenylacetonitrile (CAS No. 75279-54-8), a critical intermediate for professionals in pharmaceutical research and organic synthesis. We will move beyond simple data recitation to explore the causal relationships behind its properties and the strategic considerations for its use in experimental settings.
5-Chloro-2-fluorophenylacetonitrile is a disubstituted phenylacetonitrile, a class of compounds recognized for its utility as a versatile building block. The specific arrangement of the chloro and fluoro substituents creates a unique electronic and steric profile that is highly valuable in the design of complex molecular architectures, particularly in medicinal chemistry.
Structural and Identification Parameters
The fundamental identity of this compound is established by the following key parameters:
| Parameter | Value | Source(s) |
| CAS Number | 75279-54-8 | [1][2][3][4] |
| Molecular Formula | C₈H₅ClFN | [1][3][4] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| IUPAC Name | 2-(5-Chloro-2-fluorophenyl)acetonitrile | [5] |
| Synonyms | 5-Chloro-2-fluorobenzyl cyanide | [1][2] |
| Appearance | Off-white crystalline solid | [1] |
Below is a 2D structural representation generated to clarify atomic connectivity and substitution patterns.
Key Physical Data
The physical properties dictate the handling, storage, and reaction conditions for this compound.
| Property | Value | Source(s) |
| Melting Point | Not reported in available literature. (Note: The isomer 2-Chloro-5-fluorophenylacetonitrile has a melting point of 58-59 °C) | [6] |
| Boiling Point | 253 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1][6] |
| Flash Point | 106.8 °C | [1] |
Spectroscopic Characterization: An Interpretive Guide
Direct experimental spectra for 5-Chloro-2-fluorophenylacetonitrile are not widely published. However, based on established principles and data from analogous structures, a reliable spectral profile can be predicted. This is crucial for quality control and reaction monitoring.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are defined by the unique electronic environment of each nucleus, heavily influenced by the electronegative F and Cl substituents.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.4 ppm (dd, 1H): Aromatic proton at C6, ortho to Cl. Exhibits coupling to H4 and a smaller long-range coupling to F.
-
δ ~ 7.2 ppm (dd, 1H): Aromatic proton at C3, ortho to F. Shows coupling to H4 and a larger coupling to F.
-
δ ~ 7.1 ppm (t, 1H): Aromatic proton at C4, coupled to both H3 and H6.
-
δ ~ 3.8 ppm (s, 2H): Benzylic methylene protons (-CH₂-CN). The singlet nature indicates minimal to no resolved coupling with the ortho fluorine atom, a common observation for benzylic protons separated by three bonds from fluorine.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 160 ppm (d, ¹JCF ≈ 250 Hz): Carbon C2, directly bonded to fluorine, showing a characteristic large one-bond C-F coupling constant.
-
δ ~ 135-115 ppm: Aromatic carbons, with chemical shifts influenced by the substituents. Carbons ortho and para to the halogens will show smaller, multi-bond C-F couplings.
-
δ ~ 117 ppm (s): Nitrile carbon (-C≡N).
-
δ ~ 25 ppm (d, ³JCF ≈ 5 Hz): Benzylic carbon (-CH₂-), potentially showing a small three-bond coupling to the fluorine atom.
-
-
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected, likely a multiplet due to couplings with the aromatic protons at C3 and C4. Its chemical shift provides a clear marker for the presence of the fluorinated ring.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a few key functional group vibrations. Based on data from similar compounds like 4-chlorophenylacetonitrile, the following peaks are anticipated.[9]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~ 2250 cm⁻¹ | C≡N stretch | A sharp, medium-intensity peak confirming the presence of the nitrile group. |
| ~ 1500-1600 cm⁻¹ | C=C aromatic stretch | Indicates the presence of the benzene ring. |
| ~ 1250 cm⁻¹ | C-F stretch | A strong absorption characteristic of aryl fluorides. |
| ~ 700-850 cm⁻¹ | C-Cl stretch / C-H bend | Confirms the presence of the aryl chloride and substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry is used for molecular weight confirmation and fragmentation analysis. The predicted data below is based on high-resolution calculations.[5]
| Adduct | Predicted m/z |
| [M]⁺ | 169.0089 |
| [M+H]⁺ | 170.0167 |
| [M+Na]⁺ | 191.9987 |
The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom.
Synthesis and Manufacturing Protocol
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and field-proven approach to 5-Chloro-2-fluorophenylacetonitrile is a two-step process starting from the corresponding benzyl halide, which itself is derived from the commercially available 5-chloro-2-fluorotoluene.
Synthetic Workflow Diagram
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-fluorobenzyl bromide (Benzylic Bromination)
-
Rationale: This step activates the benzylic position for nucleophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing aromatic ring bromination. AIBN serves as a radical initiator.
-
Procedure:
-
To a solution of 5-chloro-2-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours). The reaction is self-validating as the byproduct, succinimide, will precipitate out of the CCl₄ solution as it forms.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 5-chloro-2-fluorobenzyl bromide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 5-Chloro-2-fluorophenylacetonitrile (Cyanation)
-
Rationale: This is a standard Sₙ2 reaction where the cyanide anion displaces the bromide. A polar aprotic solvent like DMSO is used to solvate the sodium cation, leaving a highly nucleophilic "naked" cyanide anion, which accelerates the reaction rate.
-
Procedure:
-
Dissolve sodium cyanide (NaCN, 1.2 eq) in dimethyl sulfoxide (DMSO) in a flask equipped with a stirrer and thermometer. Caution: NaCN is highly toxic. All operations must be performed in a well-ventilated fume hood.
-
Add the crude 5-chloro-2-fluorobenzyl bromide (1.0 eq) from Step 1 dropwise to the NaCN solution, maintaining the internal temperature below 60 °C.
-
Stir the mixture at 60 °C for 2-4 hours, monitoring by TLC for the disappearance of the benzyl bromide.
-
After completion, cool the reaction to room temperature and pour it into a large volume of ice water, which will precipitate the organic product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-chloro-2-fluorophenylacetonitrile.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Chloro-2-fluorophenylacetonitrile stems from the reactivity of its three key regions: the nitrile group, the benzylic methylene group, and the aromatic ring.
Key Reaction Pathways
-
Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding phenylacetic acid or reduced using powerful reducing agents like LiAlH₄ or catalytic hydrogenation to form the valuable 2-(5-chloro-2-fluorophenyl)ethan-1-amine.
-
Benzylic Carbon Reactivity: The protons on the methylene bridge are acidic (pKa ≈ 22 in DMSO) and can be removed by a strong base (e.g., NaH, LDA). The resulting carbanion is a potent nucleophile that can be alkylated, providing a direct route to α-substituted phenylacetonitrile derivatives.
-
Aromatic Ring Substitution: While the ring is somewhat deactivated by the halogens, it can still undergo electrophilic aromatic substitution. The ortho, para-directing fluoro group and the ortho, para-directing chloro group will direct incoming electrophiles to the C4 position.
Application in Kinase Inhibitor Synthesis
The true value of this molecule is realized in its role as a scaffold in drug discovery. The substituted phenylacetonitrile motif is a common feature in many kinase inhibitors. For example, the related building block 5-Chloro-2-fluorobenzonitrile is a key component in the synthesis of aminobenzo[b]thiophene scaffolds, which have been successfully developed into potent kinase inhibitors.[10] Kinases are a critical class of enzymes, and their inhibition is a cornerstone of modern oncology and immunology.[11][12][13] The specific 5-chloro-2-fluoro substitution pattern can impart desirable properties such as metabolic stability and specific binding interactions within the ATP-binding pocket of a target kinase.[14]
Safety, Handling, and Storage
Proper handling of 5-Chloro-2-fluorophenylacetonitrile is essential due to its toxicological profile.
-
Hazard Profile: Classified as toxic/harmful if swallowed, inhaled, or in contact with skin. It is also an irritant to the eyes, skin, and respiratory system.
-
Handling Protocol:
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid creating dust. Handle the solid carefully.
-
In case of skin contact, wash immediately with soap and plenty of water. For eye contact, flush with water for at least 15 minutes. Seek immediate medical attention in case of significant exposure or ingestion.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Chloro-2-fluorophenylacetonitrile is more than a simple chemical; it is a precisely engineered tool for advanced organic synthesis. Its distinct physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable intermediate for researchers. Its primary application lies in the construction of complex heterocyclic systems for drug discovery, particularly in the highly competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is the foundation for its successful and safe application in the laboratory.
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2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN. BuyersGuideChem. [Link]
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5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8. INDOFINE Chemical Company, Inc.[Link]
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5-Chloro-2-Fluorophenylacetonitrile | 75279-54-8. Appchem. [Link]
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Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. PubMed. [Link]
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. [Link]
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Benzeneacetonitrile, 4-chloro-. NIST WebBook. [Link]
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Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]
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A Technical Guide to 5-Chloro-2-fluorophenylacetonitrile (CAS: 75279-54-8): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Chloro-2-fluorophenylacetonitrile is a halogenated aromatic nitrile compound of significant interest to the pharmaceutical and life sciences industries.[1] Its molecular structure, featuring a strategically substituted phenyl ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth examination of its physicochemical properties, outlines a representative synthetic and purification workflow, details its critical applications as a chemical intermediate in drug development, and establishes robust protocols for its analytical validation. The primary objective is to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research and development pipelines.
Introduction and Strategic Importance
In the landscape of medicinal chemistry, substituted phenylacetonitriles are foundational building blocks. The specific arrangement of substituents in 5-Chloro-2-fluorophenylacetonitrile—a chloro group at position 5, a fluoro group at position 2, and a cyanomethyl group at position 1—confers a unique combination of reactivity and physicochemical properties.
-
Fluorine Moiety: The ortho-fluoro group serves as a powerful modulator of electronic properties and can enhance metabolic stability and binding affinity by participating in favorable hydrogen bonding interactions or by blocking sites of oxidative metabolism.
-
Chlorine Moiety: The para-chloro substituent further influences the electronic nature of the aromatic ring and provides a lipophilic contribution, which can be critical for membrane permeability and target engagement.
-
Nitrile Group: The acetonitrile functional group is a highly versatile chemical handle. It can be readily transformed into other critical functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), opening pathways to a diverse array of downstream derivatives including amides, esters, and more complex heterocyclic systems.
This strategic combination of functional groups makes 5-Chloro-2-fluorophenylacetonitrile a valuable starting material for synthesizing novel therapeutic agents across various disease areas.
Physicochemical and Structural Characteristics
The precise identity and physical nature of a chemical reagent are paramount for reproducible and successful experimentation. The key properties of 5-Chloro-2-fluorophenylacetonitrile are summarized below.
Chemical Structure
The structural representation of 5-Chloro-2-fluorophenylacetonitrile is critical for understanding its reactivity and spatial arrangement.
Caption: Chemical structure of 5-Chloro-2-fluorophenylacetonitrile.
Core Properties Table
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClFN | [1][2][3] |
| Molecular Weight | 169.59 g/mol | [1][3][4] |
| CAS Number | 75279-54-8 | [1][3][4] |
| Appearance | Off-white crystalline solid | [3] |
| Boiling Point | 253 °C at 760 mmHg | [3] |
| Density | 1.286 g/cm³ | [3] |
| Flash Point | 106.8 °C | [3] |
| Solubility | Low in water; Soluble in common organic solvents | [5] |
| Common Synonyms | 5-chloro-2-fluorobenzyl cyanide; 2-(5-chloro-2-fluorophenyl)acetonitrile | [3][4] |
Synthesis and Purification Workflow
While multiple synthetic routes exist, a common and logical approach for synthesizing phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This process is chosen for its high efficiency and the general commercial availability of the precursor materials.
Generalized Synthetic Pathway
The synthesis can be conceptually broken down into three main stages: reaction, workup, and purification.
Caption: Generalized workflow for synthesis and purification.
Mechanistic Rationale
-
Reaction: The process involves the displacement of the bromide ion from 5-chloro-2-fluorobenzyl bromide by the cyanide anion. Dimethyl sulfoxide (DMSO) is an excellent solvent choice as it is polar and aprotic, effectively solvating the sodium cation while leaving the cyanide nucleophile highly reactive, thereby accelerating the Sₙ2 reaction.
-
Workup: After the reaction is complete, the mixture is quenched with water to dissolve the inorganic salts (NaBr and any unreacted NaCN). The desired organic product, being poorly soluble in water, is then extracted into an immiscible organic solvent like ethyl acetate.[5]
-
Purification: Though the reaction is often clean, minor impurities or starting material may remain. Column chromatography using silica gel is the authoritative method for purification. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is used to first elute less polar impurities, followed by the product of intermediate polarity.
Applications in Drug Development
5-Chloro-2-fluorophenylacetonitrile is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the downstream molecules it can generate.
-
Synthesis of Primary Amines: The nitrile group can be readily reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This yields 2-(5-chloro-2-fluorophenyl)ethan-1-amine, a primary amine that is a common precursor for building more complex molecules, including ligands for G-protein coupled receptors (GPCRs) and ion channels.
-
Synthesis of Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group produces 2-(5-chloro-2-fluorophenyl)acetic acid. This carboxylic acid is a versatile building block for creating amides (by coupling with amines), which is one of the most common linkages found in modern pharmaceuticals, or esters.
-
Scaffold for Heterocyclic Chemistry: The activated methylene group (the -CH₂- adjacent to the nitrile and phenyl ring) is acidic and can be deprotonated to form a carbanion. This nucleophile can participate in condensation reactions with various electrophiles to construct complex heterocyclic ring systems, which form the core of many drugs.
Analytical Validation and Quality Control
To ensure the identity, purity, and stability of 5-Chloro-2-fluorophenylacetonitrile, a robust set of analytical methods must be employed. This constitutes a self-validating system where each test provides orthogonal confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of a non-volatile organic compound. It separates the main compound from any impurities based on differential partitioning between a stationary phase and a mobile phase.
Exemplary HPLC Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 5-Chloro-2-fluorophenylacetonitrile.
-
Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Gradient Elution:
-
0-2 min: 30% B.
-
2-15 min: Ramp linearly from 30% B to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.1 min: Return to 30% B.
-
18.1-22 min: Equilibrate at 30% B.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Trustworthiness: The system is validated by running a blank (solvent only) to ensure no system peaks interfere and a known standard if available to confirm retention time.
-
Mass Spectrometry (MS) for Identity Confirmation
MS provides the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. For C₈H₅ClFN, the expected monoisotopic mass is ~169.01 Da. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) provides a definitive signature for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy provides unambiguous confirmation of the molecular structure by detailing the chemical environment of each hydrogen and carbon atom, respectively. The splitting patterns and chemical shifts must be consistent with the 5-chloro-2-fluoro substitution pattern.
Safety, Handling, and Storage
Proper handling of 5-Chloro-2-fluorophenylacetonitrile is essential for laboratory safety.
-
Safety Precautions: Based on hazard classifications, this compound should be treated as toxic and irritant.[4] All handling must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
-
Storage: The compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2] It must be kept away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[2][5]
-
Shipping: Transportation must comply with regulations for hazardous chemicals, ensuring proper labeling and documentation for safe transit.[2]
Conclusion
5-Chloro-2-fluorophenylacetonitrile is more than a simple chemical; it is an enabling tool for innovation in drug discovery and the life sciences. Its well-defined physicochemical properties, versatile reactivity, and strategic importance as a synthetic intermediate make it a valuable asset for medicinal chemists. By understanding its characteristics, employing robust synthetic and analytical protocols, and adhering to strict safety standards, researchers can fully leverage this compound to build the next generation of complex and potentially therapeutic molecules.
References
-
Title: 5-Chloro-2-Fluorophenylacetonitrile - Methylamine Supplier Source: Methylamine Supplier URL: [Link]
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Title: 5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8 Source: INDOFINE Chemical Company, Inc. URL: [Link]
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Title: 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN Source: BuyersGuideChem URL: [Link]
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Title: 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 Source: BuyersGuideChem URL: [Link]
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Title: 2-Chloro-5-fluorophenylacetonitrile | C8H5ClFN Source: BuyersGuideChem URL: [Link]
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An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
5-Chloro-2-fluorophenylacetonitrile is a halogenated aromatic nitrile that has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both chloro and fluoro groups, provides chemists with strategic points for molecular modification, influencing physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth analysis of the compound's structure, properties, a detailed synthesis protocol with mechanistic insights, comprehensive characterization data, and its applications as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
The Strategic Importance of 5-Chloro-2-fluorophenylacetonitrile in Medicinal Chemistry
Halogenated intermediates are foundational to modern drug design. The incorporation of fluorine and chlorine into a phenylacetonitrile scaffold, as seen in 5-Chloro-2-fluorophenylacetonitrile, offers several distinct advantages for the drug development professional.[1]
-
Fluorine's Role : The 2-fluoro substituent is a powerful tool for modulating biological activity. Its high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with protein targets. Furthermore, the C-F bond is exceptionally stable, often enhancing metabolic resistance by blocking sites susceptible to oxidative metabolism.[1]
-
Chlorine's Contribution : The 5-chloro substituent significantly increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. It also serves as a versatile chemical handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the construction of more complex molecular architectures.
-
The Nitrile Group : The cyanomethyl (-CH₂CN) moiety is not merely a linker. The nitrile group is a weak hydrogen bond acceptor and can participate in critical binding interactions within an active site. It is also a bioisostere for other functional groups and can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.
This combination of functional groups makes 5-Chloro-2-fluorophenylacetonitrile a privileged scaffold for generating libraries of compounds aimed at various biological targets.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 75279-54-8 | [2][3] |
| Molecular Formula | C₈H₅ClFN | [2][3] |
| Molecular Weight | 169.58 g/mol | [2] |
| Appearance | Off-white crystalline solid | [2] |
| Boiling Point | 253 °C at 760 mmHg | [2] |
| Density | 1.286 g/cm³ | [2] |
| Flash Point | 106.8 °C | [2] |
| Synonyms | 2-(5-Chloro-2-fluorophenyl)acetonitrile, 5-Chloro-2-fluorobenzyl cyanide | [2] |
Structural Representation:
Caption: 2D structure of 5-Chloro-2-fluorophenylacetonitrile.
Synthesis: A Mechanistic and Practical Approach
The most common and efficient synthesis of 5-Chloro-2-fluorophenylacetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. While various cyanide sources can be used, this guide details a robust protocol using sodium cyanide with phase-transfer catalysis, a technique widely adopted for its safety, efficiency, and scalability.
Synthetic Workflow Overview
The synthesis begins with the commercially available 5-chloro-2-fluorotoluene, which is first halogenated at the benzylic position to form 5-chloro-2-fluorobenzyl chloride. This activated intermediate is then converted to the target nitrile.
Caption: General two-step synthesis workflow.
Detailed Experimental Protocol: Cyanation of 5-Chloro-2-fluorobenzyl Chloride
This protocol is a representative method based on established procedures for benzyl cyanide synthesis and should be performed with strict adherence to all safety precautions.
Materials:
-
5-Chloro-2-fluorobenzyl chloride (1 equiv.)
-
Sodium cyanide (NaCN) (1.2 equiv.)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv.)
-
Toluene
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge sodium cyanide (1.2 equiv.) and deionized water (approx. 3 mL per gram of NaCN). Stir the mixture until the salt is fully dissolved.
-
Organic Phase: In a separate beaker, dissolve 5-chloro-2-fluorobenzyl chloride (1 equiv.) and the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equiv.), in toluene (approx. 4 mL per gram of benzyl chloride).
-
Addition: Transfer the organic solution from Step 2 to the aqueous solution of sodium cyanide in the reaction flask.
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring. The efficiency of phase-transfer catalysis is highly dependent on creating a large surface area between the two phases. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully separate the organic layer.
-
Washing: Wash the organic layer sequentially with an equal volume of water, followed by an equal volume of saturated sodium chloride (brine) solution. This removes residual cyanide salts and the catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-Chloro-2-fluorophenylacetonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield an off-white crystalline solid.
Causality Behind Experimental Choices
-
Why a Phase-Transfer Catalyst? The cyanide anion (CN⁻) is soluble in the aqueous phase, while the organic substrate (5-chloro-2-fluorobenzyl chloride) is soluble in the toluene phase. The reaction is thus limited to the interface. The tetrabutylammonium bromide (TBAB) acts as a shuttle. The quaternary ammonium cation (Bu₄N⁺) forms an ion pair with the cyanide anion, [Bu₄N]⁺[CN]⁻, which is sufficiently lipophilic to migrate into the organic phase where it can react with the benzyl chloride. This dramatically accelerates the reaction rate compared to a simple biphasic system.
-
Choice of Solvent: Toluene is an excellent choice as it is water-immiscible, has a suitable boiling point for the reaction temperature, and is a good solvent for the organic substrate and product.
-
Temperature Control: The temperature of 70-80 °C provides sufficient thermal energy to overcome the activation barrier of the Sₙ2 reaction without promoting significant side reactions, such as elimination or hydrolysis of the nitrile.
-
Vigorous Stirring: This is not a trivial parameter. The rate of a phase-transfer catalyzed reaction is often limited by the mass transport of the catalyst-anion pair across the phase boundary. Vigorous stirring maximizes the interfacial area, ensuring a high reaction rate.
Reaction Mechanism
The core reaction is a bimolecular nucleophilic substitution (Sₙ2). The cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group in a single, concerted step.
Caption: Sₙ2 mechanism for the cyanation of a benzyl chloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While a comprehensive, publicly available experimental dataset for 5-Chloro-2-fluorophenylacetonitrile is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Features / Data |
| ¹H NMR | Aromatic Region (δ 7.1-7.5 ppm): Three protons exhibiting complex splitting patterns due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings. Benzylic Protons (δ ~3.8 ppm): A singlet (or a narrow doublet due to long-range coupling with fluorine), integrating to two protons. |
| ¹³C NMR | Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected. The carbon bearing the fluorine (C2) will show a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz) and a significantly downfield shift. Other aromatic carbons will show smaller two- and three-bond C-F couplings. Nitrile Carbon (C≡N) (δ ~117 ppm): A sharp signal, typically of lower intensity. Benzylic Carbon (-CH₂-) (δ ~20-25 ppm): A signal that may show a small coupling to fluorine (³J(C,F)). |
| FT-IR (cm⁻¹) | ~2250 cm⁻¹: Sharp, medium-intensity absorption characteristic of the C≡N (nitrile) stretch. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2930-2960 cm⁻¹: Aliphatic C-H stretching of the CH₂ group. ~1200-1250 cm⁻¹: Strong absorption from the C-F (aryl) stretch. ~700-800 cm⁻¹: C-Cl stretching. |
| Mass Spec. (EI) | Predicted [M]⁺: m/z 169.01. The molecular ion peak should exhibit a characteristic M/M+2 isotope pattern of approximately 3:1, confirming the presence of one chlorine atom. Key fragments would arise from the loss of HCN (m/z 142) and the formation of the 5-chloro-2-fluorobenzyl cation. |
Note: Predicted data is based on standard chemical shift tables and spectral data of similar compounds like 4-fluorophenylacetonitrile.[4] Experimental verification is required.
Applications in Drug Discovery
5-Chloro-2-fluorophenylacetonitrile is primarily utilized as a strategic intermediate for the synthesis of more complex Active Pharmaceutical Ingredients (APIs). Its true value lies in its ability to serve as a starting point for molecules targeting critical disease pathways.
Precursor to Kinase Inhibitor Scaffolds
A significant application is in the synthesis of substituted aminobenzo[b]thiophenes. Protein kinases are a major class of drug targets, and inhibitors of their function are crucial in oncology, immunology, and inflammation research.[5][6] The synthesis often involves a Gewald reaction or similar cyclization strategy where the nitrile group of a related compound, 5-chloro-2-fluorobenzonitrile, participates in the formation of the thiophene ring.[4] This scaffold can then be further elaborated to produce potent and selective kinase inhibitors.
Caption: Role as a building block in kinase inhibitor synthesis.
Additionally, a structurally related isomer is employed in the preparation of aryl ether inhibitors of Bacillus anthracis enoyl–ACP reductase, highlighting its potential in developing novel antibacterial agents.[4]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 5-Chloro-2-fluorophenylacetonitrile is classified as a toxic and irritant compound.
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood. Wear protective gloves, protective clothing, eye protection, and face protection. |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep container tightly closed. Store locked up. |
This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
5-Chloro-2-fluorophenylacetonitrile is more than a simple chemical intermediate; it is a testament to the power of strategic halogenation in modern drug design. Its structure is optimized for versatility, offering multiple handles for chemical modification while imparting beneficial physicochemical properties. The synthetic route via phase-transfer catalysis is efficient and scalable, making it an accessible building block for both discovery and development campaigns. For researchers and drug development professionals, a deep understanding of the synthesis, characterization, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.
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Harvey, J. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. Victoria University of Wellington. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8. Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-2-fluorophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Meijer, L., et al. (2000). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1480(1-2), 191-202. Available at: [Link]
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Itsuno, S., & Hirao, A. (1988). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 67, 172. doi:10.15227/orgsyn.067.0172. Available at: [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8. Retrieved from [Link]
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Applichem. (n.d.). 5-Chloro-2-Fluorophenylacetonitrile | 75279-54-8. Retrieved from [Link]
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Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. doi:10.15227/orgsyn.002.0009. Available at: [Link]
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Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876. doi:10.1021/jm061031t. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091. Available at: [Link]
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Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]
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mzCloud. (2016, March 17). 2-(5-Chloro-2-methylanilino)-2-phenylacetonitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. doi:10.1021/om100106e. Available at: [Link]
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5-Chloro-2-fluorophenylacetonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenylacetonitrile
Abstract
5-Chloro-2-fluorophenylacetonitrile is a key halogenated building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals and advanced materials.[1][2][3] Its substituted phenylacetonitrile framework is a common feature in a variety of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, written from the perspective of a senior application scientist. We will dissect two robust and field-proven methodologies: the direct nucleophilic substitution from a benzyl halide precursor and a versatile multi-step, one-pot synthesis commencing from 5-chloro-2-fluorobenzaldehyde. The discussion emphasizes the mechanistic rationale behind procedural choices, process optimization, and analytical validation, aiming to equip researchers and process chemists with a comprehensive understanding for practical application.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A logical approach to any synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily accessible precursors. For 5-Chloro-2-fluorophenylacetonitrile, two primary bond disconnections are most logical and industrially viable.
-
C-CN Bond Disconnection: The most straightforward disconnection is at the benzylic carbon-cyanide bond (C-CN). This suggests a nucleophilic substitution reaction, where the cyanide anion acts as the nucleophile and a 5-chloro-2-fluorobenzyl derivative with a suitable leaving group (e.g., a halide) serves as the electrophile. This is a classic and highly effective strategy for forming phenylacetonitriles.[4][5]
Caption: Retrosynthetic analysis of 5-Chloro-2-fluorophenylacetonitrile.
Chapter 2: Pathway I - Cyanide Displacement from Benzyl Halides
This pathway represents the most direct and efficient method for the synthesis of 5-Chloro-2-fluorophenylacetonitrile, contingent on the availability of the corresponding benzyl halide precursor.
Principle and Mechanistic Insight
The core of this pathway is a bimolecular nucleophilic substitution (SN2) reaction. A cyanide salt, typically sodium or potassium cyanide, provides the cyanide anion (CN⁻), a potent nucleophile. This anion attacks the electrophilic benzylic carbon of 5-chloro-2-fluorobenzyl bromide, displacing the bromide leaving group in a single, concerted step.[4]
The choice of bromide as the leaving group over chloride is deliberate; the C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group and accelerating the reaction rate. For industrial applications, phase-transfer catalysis is often employed. A catalyst like benzyltriethylammonium chloride facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide resides, dramatically increasing the reaction rate and allowing for milder conditions.[7]
Synthesis of the Precursor: 5-Chloro-2-fluorobenzyl Bromide
While 5-chloro-2-fluorobenzyl bromide is commercially available[8][9][10], it can also be synthesized in the lab from 5-chloro-2-fluorotoluene via a free-radical bromination.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-fluorotoluene (1.0 eq.) in a suitable solvent such as ethyl acetate.[11]
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 eq.) and a radical initiator, such as dibenzoyl peroxide (0.01-0.02 eq.), to the solution.[11][12]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 3-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C. The succinimide byproduct will precipitate. Add heptane to facilitate further precipitation.[11]
-
Purification: Filter the mixture to remove the succinimide. Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-chloro-2-fluorobenzyl bromide.[11][12]
Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the conversion of the benzyl bromide to the target phenylacetonitrile.
Caption: Workflow for the synthesis of 5-Chloro-2-fluorophenylacetonitrile via Pathway I.
Experimental Protocol:
-
Setup: To a round-bottom flask, add water, sodium cyanide (1.2-1.5 eq.), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, ~0.05 eq.).[6]
-
Substrate Addition: Add a solution of 5-chloro-2-fluorobenzyl bromide (1.0 eq.) in a water-immiscible solvent like toluene.[6][13]
-
Reaction: Heat the biphasic mixture to 90-100°C and stir vigorously for 3-5 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[6]
-
Work-up: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with additional toluene.[6][13]
-
Purification: Combine the organic layers and wash with water to remove any remaining cyanide salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation or recrystallization to yield high-purity 5-chloro-2-fluorophenylacetonitrile.[6]
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Cyanide Source | Sodium Cyanide (NaCN) | Readily available and cost-effective. Potassium cyanide is also a viable alternative. |
| Solvent System | Toluene/Water | Biphasic system ideal for phase-transfer catalysis, allowing for easy separation.[6][13] |
| Catalyst | Benzyltriethylammonium chloride | Efficiently transfers CN⁻ ions to the organic phase, accelerating the reaction and enabling lower temperatures.[7] |
| Temperature | 90-100°C | Provides sufficient thermal energy to overcome the activation barrier without significant product degradation.[6] |
| Yield | >80% (Typical) | This method is generally high-yielding for activated benzyl halides.[13][14] |
Chapter 3: Pathway II - Multi-step Synthesis from 5-Chloro-2-fluorobenzaldehyde
This pathway provides a robust alternative, starting from the corresponding aldehyde, which is often a more stable and economical starting material.[15][16] The process is ideally suited for a one-pot synthesis, which minimizes handling of intermediates and improves overall efficiency. A similar strategy has been proven effective for the synthesis of 4-fluorophenylacetonitrile.[6]
Strategy Overview
The synthesis proceeds in three sequential steps within a single reaction vessel:
-
Reduction: The aldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent.
-
Halogenation: The benzyl alcohol is converted in situ to the more reactive benzyl chloride.
-
Cyanation: The benzyl chloride is then reacted with a cyanide source to yield the final product.
Caption: Workflow for the one-pot synthesis from 5-Chloro-2-fluorobenzaldehyde.
Protocol: One-Pot Synthesis
Experimental Protocol:
-
Reduction: In a four-necked flask, charge 5-chloro-2-fluorobenzaldehyde (1.0 eq.), water, and toluene. Add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[6] While stirring, gradually add a mild reducing agent like potassium borohydride (approx. 0.36 eq.) while maintaining the temperature below 30°C. Stir for 5 hours. Separate the organic phase.
-
Chlorination: To the toluene solution of the benzyl alcohol, slowly add thionyl chloride (approx. 1.2 eq.) at a temperature below 40°C. After the addition, maintain the reaction at 50°C for 1 hour.[6] Neutralize the reaction mixture with an aqueous sodium carbonate solution to a pH of 7-8. Separate the organic (toluene) layer containing the 5-chloro-2-fluorobenzyl chloride.
-
Cyanation: To the toluene solution from the previous step, add water, sodium cyanide (approx. 1.35 eq.), and a phase-transfer catalyst. Heat the mixture to 90°C with vigorous stirring for 3 hours.[6]
-
Work-up and Purification: After cooling, separate the toluene layer, extract the aqueous phase with more toluene, and combine the organic extracts. Wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, 5-chloro-2-fluorophenylacetonitrile, is then purified by vacuum distillation.[6]
Chapter 4: Alternative Approaches and Future Perspectives
The Sandmeyer Reaction: A Note on Isomeric Products
The Sandmeyer reaction is a powerful tool for introducing functionalities, including cyano groups, onto an aromatic ring.[17][18] It proceeds via the diazotization of an aryl amine followed by a copper(I) cyanide-mediated substitution.[19][20] Applying this reaction to 2-amino-4-chloro-1-fluorobenzene would yield 5-chloro-2-fluorobenzonitrile , not the target phenylacetonitrile. While this benzonitrile is a useful compound itself[1], converting it to the desired phenylacetonitrile would require adding a methylene (-CH₂) group, a non-trivial synthetic step. Researchers should be aware of this distinction to select the appropriate starting material for their desired target.
Nucleophilic Aromatic Substitution (SNAr)
Direct formation of the C-CH₂CN bond via a nucleophilic aromatic substitution (SNAr) reaction is theoretically possible but challenging.[21] This would involve reacting an activated aromatic ring, such as 1,4-dichloro-2-fluorobenzene, with the anion of acetonitrile. However, this reaction often requires strongly electron-withdrawing groups (like a nitro group) to sufficiently activate the ring for attack by a relatively weak carbon nucleophile.[22][23] Furthermore, controlling the regioselectivity of the substitution would be a significant challenge. For these reasons, SNAr is not considered a primary or practical route for this specific target molecule.
Conclusion
The synthesis of 5-Chloro-2-fluorophenylacetonitrile is most effectively achieved through two primary, well-established pathways. The direct cyanation of 5-chloro-2-fluorobenzyl bromide (Pathway I) offers a high-yield, efficient route, particularly when leveraging phase-transfer catalysis. For situations where the aldehyde is a more accessible starting material, the one-pot reduction-halogenation-cyanation sequence (Pathway II) provides a versatile and scalable alternative that minimizes intermediate handling and maximizes process efficiency. Both methods are robust, rely on well-understood chemical principles, and are readily adaptable for both laboratory-scale research and larger-scale production environments.
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An In-Depth Technical Guide to 5-Chloro-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzyl cyanide, also known as 2-(5-chloro-2-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the reactive nitrile group further enhances its synthetic utility, allowing for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the physical constants of 5-chloro-2-fluorobenzyl cyanide, alongside essential information on its synthesis, spectroscopic characterization, and safety protocols. This document is intended to serve as a critical resource for researchers and professionals engaged in work involving this versatile chemical intermediate.
Physicochemical Properties
A thorough understanding of the physical constants of a compound is fundamental to its application in research and development. These properties dictate the conditions required for reactions, purification, and formulation.
Key Physical Constants
The reliable determination of physical constants is crucial for the consistent and reproducible use of 5-chloro-2-fluorobenzyl cyanide in experimental settings.
| Property | Value | Source |
| CAS Number | 75279-54-8 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [3] |
| Boiling Point | 106.8 °C |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While a complete set of spectra for 5-chloro-2-fluorobenzyl cyanide is not available in the public domain, data from related compounds can provide valuable insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring and the presence of the cyanomethyl group. For related compounds like 2-fluorobenzyl cyanide, characteristic shifts in the ¹³C NMR spectrum are observed.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of a benzyl cyanide derivative is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as absorptions corresponding to the C-Cl and C-F bonds, would also be present. The NIST WebBook provides IR and mass spectra for the isomeric 2-chloro-6-fluorobenzyl cyanide, which can serve as a reference.[6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-chlorobenzyl cyanide is available in the NIST WebBook and can offer clues to the expected fragmentation of 5-chloro-2-fluorobenzyl cyanide.[7]
Synthesis and Reactivity
The synthesis of substituted benzyl cyanides is a well-established area of organic chemistry. The most common approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.
General Synthetic Approach
A plausible synthetic route to 5-chloro-2-fluorobenzyl cyanide would involve the reaction of 5-chloro-2-fluorobenzyl chloride or bromide with a cyanide source, such as sodium cyanide or potassium cyanide. The reaction is typically carried out in a polar aprotic solvent.
Caption: General synthetic scheme for 5-chloro-2-fluorobenzyl cyanide.
While a specific, detailed protocol for the synthesis of 5-chloro-2-fluorobenzyl cyanide was not found in the searched literature, a method for the preparation of the related 5-amino-2-chloro-4-fluorobenzyl cyanide has been described. This synthesis involves the reduction of a nitro precursor. General procedures for the synthesis of benzyl cyanides are also well-documented, often employing a two-phase system with a phase-transfer catalyst to facilitate the reaction between the benzyl halide and the cyanide salt.[8]
Key Reactions
The nitrile group of 5-chloro-2-fluorobenzyl cyanide is a versatile functional handle for further chemical transformations. Common reactions of benzyl cyanides include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-2-fluorophenylacetic acid. This transformation is a cornerstone in the synthesis of many pharmaceuticals.[9]
-
Reduction: The nitrile group can be reduced to a primary amine, 2-(5-chloro-2-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Alkylation: The benzylic position is acidic and can be deprotonated with a suitable base, allowing for the introduction of various alkyl or acyl groups.
Safety and Handling
As with all cyanide-containing compounds, 5-chloro-2-fluorobenzyl cyanide should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.
Hazard Identification
Safety data sheets for related benzyl cyanide derivatives consistently highlight their acute toxicity. They are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[4][10][11] They are also known to cause skin and eye irritation.[4][10][11]
Hazard Statements for Related Benzyl Cyanides:
-
H301 + H311: Toxic if swallowed or in contact with skin.
-
H330: Fatal if inhaled.
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Storage and Disposal
5-Chloro-2-fluorobenzyl cyanide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] Disposal of this compound and its containers must be in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
5-Chloro-2-fluorobenzyl cyanide is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While a complete set of its physical and spectroscopic data is not yet fully compiled in publicly accessible literature, this guide provides the currently available information and outlines the expected properties and reactivity based on related compounds. The synthesis and handling of this compound require careful attention to established safety protocols for cyanides. Further experimental investigation is warranted to fully characterize its physical constants and explore its synthetic applications.
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A Comprehensive Spectroscopic and Methodological Guide to 5-Chloro-2-fluorophenylacetonitrile
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-chloro-2-fluorophenylacetonitrile (CAS No: 75279-54-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4] For professionals in drug development and chemical research, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This document synthesizes predictive data based on established spectroscopic principles and analogous structures, offering a robust framework for the characterization of this compound. We will delve into the core techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the causality behind the expected spectral features and the self-validating protocols to obtain them.
The molecular structure of 5-chloro-2-fluorophenylacetonitrile, with its distinct functional groups—a nitrile, a halogenated aromatic ring, and a methylene bridge—gives rise to a unique and identifiable spectroscopic profile.[2][5] Understanding this profile is essential for researchers working with this and related chemical entities.
Predicted Spectroscopic Data Summary
The following table summarizes the anticipated key spectroscopic data for 5-chloro-2-fluorophenylacetonitrile (C₈H₅ClFN).[1][2][5] These predictions are derived from foundational spectroscopic principles and comparative analysis with structurally similar compounds.[6][7][8]
| Spectroscopic Technique | Characteristic Feature | Predicted Value/Range |
| Infrared (IR) | Nitrile (C≡N) stretch | 2245 - 2260 cm⁻¹ |
| Aromatic C=C stretch | 1480 - 1600 cm⁻¹ | |
| C-F stretch | 1200 - 1280 cm⁻¹ | |
| C-Cl stretch | 750 - 850 cm⁻¹ | |
| ¹H NMR | Aromatic Protons (H-3, H-4, H-6) | δ 7.20 - 7.60 ppm |
| Methylene Protons (-CH₂CN) | δ 3.80 - 4.00 ppm | |
| ¹³C NMR | Nitrile Carbon (-CN) | δ 115 - 118 ppm |
| Methylene Carbon (-CH₂CN) | δ 15 - 20 ppm | |
| Aromatic Carbons | δ 115 - 165 ppm (with C-F coupling) | |
| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ | m/z 169 (with ³⁷Cl isotope peak at m/z 171) |
| Monoisotopic Mass | 169.00946 Da |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds. For 5-chloro-2-fluorophenylacetonitrile, the IR spectrum is dominated by vibrations of the nitrile, the substituted phenyl ring, and the carbon-halogen bonds.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Causality |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak | Corresponds to the stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Weak | Represents the symmetric and asymmetric stretching of the methylene (-CH₂) group protons. |
| Nitrile (C≡N) Stretch | 2245 - 2260 | Strong, Sharp | This is a highly characteristic and easily identifiable peak for the nitrile functional group. Its position is relatively insensitive to minor structural changes on the ring.[6] |
| C=C Stretch (Aromatic) | 1480 - 1600 | Medium | A series of peaks indicating the stretching vibrations within the benzene ring. |
| C-F Stretch | 1200 - 1280 | Strong | The high electronegativity of fluorine results in a strong, characteristic absorption for the C-F bond stretch. |
| C-Cl Stretch | 750 - 850 | Medium-Strong | The position of this band is indicative of the C-Cl bond on the aromatic ring. |
Experimental Protocol: Acquiring the IR Spectrum (Attenuated Total Reflectance - ATR)
A self-validating protocol ensures reproducibility and accuracy. The use of a background scan and verification with a known standard like polystyrene are critical validation steps.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid 5-chloro-2-fluorophenylacetonitrile sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR Spectrum Acquisition using ATR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms.
¹H NMR: Proton Environment Analysis
The aromatic region of the ¹H NMR spectrum for 5-chloro-2-fluorophenylacetonitrile is predicted to show a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Causality |
| -CH₂CN | 3.80 - 4.00 | Singlet (s) | N/A | The methylene protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, shifting them downfield. They have no adjacent protons, resulting in a singlet. |
| H-6 | 7.45 - 7.60 | Doublet of doublets (dd) | ortho J(H-6,F-2) ≈ 8-10 Hz; meta J(H-6,H-4) ≈ 2-3 Hz | This proton is ortho to the highly electronegative fluorine, causing a significant downfield shift. It is coupled to both the fluorine and H-4. |
| H-4 | 7.30 - 7.45 | Doublet of doublets (dd) | ortho J(H-4,H-3) ≈ 8-9 Hz; meta J(H-4,H-6) ≈ 2-3 Hz | This proton is coupled to two adjacent protons, H-3 and H-6. |
| H-3 | 7.20 - 7.35 | Triplet (t) or Doublet of doublets (dd) | ortho J(H-3,H-4) ≈ 8-9 Hz; meta J(H-3,F-2) ≈ 5-6 Hz | This proton is coupled to the adjacent H-4 and shows a smaller meta coupling to the fluorine atom. |
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to or near the fluorine atom will exhibit splitting due to C-F coupling.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling | Rationale and Causality |
| -C N | 115 - 118 | None | Characteristic chemical shift for a nitrile carbon. |
| -C H₂CN | 15 - 20 | None | Aliphatic carbon shifted slightly downfield by the adjacent nitrile and aromatic ring. |
| C-2 (C-F) | 160 - 165 | Large ¹J(C-F) | The carbon directly bonded to fluorine is significantly deshielded and shows a large one-bond coupling constant. |
| C-5 (C-Cl) | 133 - 137 | None | The carbon bonded to chlorine is deshielded. |
| C-1 (C-CH₂CN) | 118 - 122 | ²J(C-F) | This carbon is two bonds away from fluorine and will show a smaller coupling. |
| C-6 | 128 - 132 | ²J(C-F) | This carbon is two bonds away from fluorine and will show a smaller coupling. |
| C-3 | 116 - 120 | ³J(C-F) | This carbon is three bonds away from fluorine and will show a small coupling. |
| C-4 | 130 - 134 | ⁴J(C-F) | Four-bond coupling to fluorine may be very small or not resolved. |
Experimental Protocol: NMR Spectrum Acquisition
This protocol is a self-validating system, referencing the known solvent residual peak and using a standard internal reference.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-chloro-2-fluorophenylacetonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for small organic molecules.[9][10]
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal homogeneity, which is validated by observing the sharp, symmetrical peak shape of the TMS or solvent residual signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set appropriate parameters: spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the CDCl₃ residual peak to 7.26 ppm (for ¹H) or 77.16 ppm (for ¹³C).[10]
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
General NMR Spectroscopy Workflow
Caption: Generalized workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Predicted Mass Spectrometry Data (Electron Ionization)
The molecular formula C₈H₅ClFN has a monoisotopic mass of 169.00946 Da.[5] A key feature in the mass spectrum will be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: [M]⁺ at m/z 169 and [M+2]⁺ at m/z 171, with a characteristic intensity ratio of approximately 3:1.
| Ion (m/z) | Predicted Relative Abundance | Identity | Rationale and Causality |
| 169, 171 | High | [C₈H₅ClFN]⁺ | Molecular ion peak ([M]⁺) and its chlorine isotope peak ([M+2]⁺). The 3:1 ratio is a definitive marker for a single chlorine atom. |
| 142, 144 | Medium | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles. |
| 134 | Medium | [M - Cl]⁺ | Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical. |
| 107 | High | [C₇H₄F]⁺ | Loss of the -CH₂CN group followed by loss of chlorine, or vice-versa. This benzylic-type cation is relatively stable. |
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. Instrument calibration with a known standard (e.g., perfluorotributylamine) is a crucial validation step.
Mass Spectrometry Workflow Diagram
Caption: Standard workflow for Electron Ionization Mass Spectrometry.
Conclusion
The structural characterization of 5-chloro-2-fluorophenylacetonitrile is reliably achieved through a combination of IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The strong nitrile stretch in the IR confirms the functional group, the detailed coupling patterns in the ¹H and ¹³C NMR spectra elucidate the precise arrangement of atoms on the substituted ring, and the characteristic isotopic pattern in the mass spectrum confirms the elemental composition and molecular weight. The protocols and predictive data outlined in this guide provide researchers with a robust framework for the unambiguous identification and quality control of this important chemical intermediate.
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5-Chloro-2-fluorophenylacetonitrile safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-fluorophenylacetonitrile
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Chloro-2-fluorophenylacetonitrile (CAS No: 75279-54-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles that govern its safe use. As a halogenated phenylacetonitrile derivative, this compound is a valuable building block in medicinal chemistry but demands rigorous adherence to safety protocols due to its potential hazards.[1][2][3]
5-Chloro-2-fluorophenylacetonitrile, also known as 2-(5-chloro-2-fluorophenyl)acetonitrile, is an off-white crystalline solid.[2][4] Its utility as a synthetic intermediate is significant, particularly in the development of novel therapeutics.[1][5] Understanding its physical properties is the foundation of safe handling, as these characteristics influence storage, potential exposure routes, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 75279-54-8 | [4][6] |
| Molecular Formula | C₈H₅ClFN | [4][6][7] |
| Molecular Weight | 169.58 g/mol | [4][6] |
| Appearance | Off-white crystalline solid/powder | [2][4] |
| Melting Point | 37-41 °C | [2] |
| Boiling Point | ~253 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in many common organic solvents.[8] |
Hazard Analysis and Toxicological Profile
The primary responsibility of any scientist is to understand the risks associated with the materials they handle. 5-Chloro-2-fluorophenylacetonitrile is classified as hazardous, with acute toxicity via multiple exposure routes. The nitrile group (-CN) is a key feature, and while not all nitriles release cyanide in the body, they should be treated with caution. The halogenated aromatic structure also contributes to its irritant properties.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Oral Toxicity | Category 3 / 4 | Toxic or Harmful if swallowed | [9][10] |
| Acute Dermal Toxicity | Category 3 / 4 | Toxic or Harmful in contact with skin | [9][10] |
| Acute Inhalation Toxicity | Category 3 / 4 | Toxic or Harmful if inhaled | [9][10] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [9][10][11] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [9][10][11] |
The causality behind these classifications stems from the compound's reactivity. Skin and eye irritation are common with halogenated aromatic compounds. The potential for respiratory irritation necessitates that all handling of the solid or its solutions occurs within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12]
Proactive Safety: Exposure Controls and Personal Protective Equipment (PPE)
A self-validating safety system begins before the compound is even handled. It involves a workflow of hazard assessment leading to the selection of appropriate controls. Engineering controls, such as a chemical fume hood, are the primary line of defense.[12] PPE is the essential final barrier between the researcher and the chemical.
Caption: Proactive Hazard Control Workflow.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification and Rationale | Source(s) |
| Respiratory | Certified Chemical Fume Hood: Mandatory for all handling to minimize inhalation of dust or vapors. For emergencies or situations exceeding hood capacity, a NIOSH-approved respirator with organic vapor cartridges is necessary. | [11][12][13] |
| Hand | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for enhanced protection during transfers. | [12][13] |
| Eye | Chemical Splash Goggles or Safety Glasses with Side Shields: Must be worn at all times to protect against accidental splashes. A face shield should be worn in addition to goggles when there is a significant splash risk. | [12][14][15] |
| Body | Flame-Resistant Laboratory Coat: Should be fully buttoned. A chemical-resistant apron may be worn over the lab coat for additional protection during large-scale operations or when handling solutions. | [12][16] |
Standard Operating Procedures: Handling and Storage
Adherence to a strict, well-defined protocol is non-negotiable. The following steps provide a framework for the safe handling and storage of 5-Chloro-2-fluorophenylacetonitrile.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Ensure the fume hood is operational and the work surface is covered with disposable bench paper. Assemble all necessary glassware and equipment.
-
Don PPE: Put on all PPE as detailed in Table 3.
-
Weighing: In the fume hood, carefully weigh the desired amount of the compound onto weigh paper or into a tared container. Perform this action gently to avoid creating airborne dust.
-
Dissolution: Add the weighed solid to the chosen solvent within a suitable flask or beaker. This step should also be performed in the fume hood.
-
Mixing: Cap the container and mix by swirling, stirring, or sonicating until fully dissolved.
-
Cleanup: Decontaminate any glassware or equipment that came into contact with the chemical. Dispose of all contaminated disposables (e.g., weigh paper, gloves) in the designated solid hazardous waste container.
Storage Protocol:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][11][17]
-
Location: The storage area should be a designated, locked cabinet for toxic substances.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][18] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Emergency Response: A Structured Approach
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
First Aid Measures
Immediate medical attention is required for all routes of significant exposure.[9][18] Ensure medical personnel are aware of the chemical involved and take precautions to protect themselves.[9]
Caption: First Aid Decision Tree for Exposure.
Spill Response Protocol
The response to a spill is dictated by its scale and the level of training of the personnel involved.
Caption: Logical Flow for Spill Response.
For any spill, the primary goal is to prevent it from entering drains or waterways.[19]
Waste Disposal
Chemical waste disposal is strictly regulated. All waste containing 5-Chloro-2-fluorophenylacetonitrile, whether solid or in solution, must be disposed of as hazardous waste.[11][20]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Never mix incompatible waste streams.
-
Follow all institutional, local, state, and federal guidelines for chemical waste disposal.[11]
References
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- SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. (2025, September 6). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. (n.d.).
- 5-Chloro-2-fluorobenzonitrile Safety Data Sheet. (2019, February 22). Synquest Labs.
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- SAFETY DATA SHEET - Phenylacetonitrile. (n.d.). TCI Chemicals.
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- The Role of Chloroacetonitrile in Chemical Synthesis and Industry. (2024, August 22). Ketone Pharma.
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An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenylacetonitrile: Starting Materials and Core Methodologies
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is a cornerstone of innovation. 5-Chloro-2-fluorophenylacetonitrile stands as a pivotal building block, its unique substitution pattern offering a gateway to a diverse array of complex molecules. This guide provides an in-depth technical exploration of the primary synthetic routes to this valuable compound, with a focus on the critical selection of starting materials and the underlying chemical principles that govern each pathway. Designed for researchers, scientists, and professionals in drug development, this document aims to equip you with the foundational knowledge to make informed decisions in your synthetic endeavors.
Introduction: The Significance of 5-Chloro-2-fluorophenylacetonitrile
5-Chloro-2-fluorophenylacetonitrile is a highly functionalized aromatic nitrile. The presence of both chloro and fluoro substituents on the phenyl ring, coupled with the reactive nitrile group, makes it a versatile precursor for a range of chemical transformations. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic access to this key intermediate. This guide will dissect the most prevalent and practical synthetic strategies, offering a comparative analysis to aid in the selection of the most suitable route for your specific research and development needs.
Route 1: The Sandmeyer Reaction Pathway from 5-Chloro-2-fluoroaniline
The Sandmeyer reaction is a classic and powerful tool in aromatic chemistry for the conversion of an amino group into a variety of functionalities, including the cyano group.[1][2] This approach is often favored for its reliability and the commercial availability of the aniline starting material.
Starting Material: 5-Chloro-2-fluoroaniline
-
CAS Number: 2106-05-0[3]
-
Availability: Commercially available from various suppliers.[6]
-
Key Considerations: The purity of the starting aniline is crucial, as impurities can lead to side reactions and complicate the purification of the final product.
Synthetic Workflow
The synthesis via the Sandmeyer reaction proceeds in two main stages: diazotization of the aniline followed by the copper-catalyzed cyanation.
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The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Discovery and History of Substituted Phenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylacetonitriles represent a class of organic compounds that have quietly become indispensable building blocks in the landscape of modern chemical synthesis. From their early discovery in the nascent field of organic chemistry to their current pivotal role in the production of life-saving pharmaceuticals, the journey of these versatile nitriles is a story of scientific curiosity, mechanistic understanding, and innovative application. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted phenylacetonitriles, detailing the evolution of their synthesis, the key scientific minds behind their development, and their profound impact on medicinal chemistry and beyond. We will delve into the core synthetic methodologies, providing detailed, field-proven protocols and an analysis of the causality behind experimental choices. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into this crucial class of chemical intermediates.
The Dawn of Nitrile Chemistry: Early Discoveries and Foundational Syntheses
The story of substituted phenylacetonitriles begins with the broader discovery and understanding of the nitrile functional group. In the 19th century, a period of explosive growth in organic chemistry, the first forays into nitrile synthesis were made. Hydrogen cyanide, the simplest nitrile, was first synthesized by C. W. Scheele in 1782.[1] This was followed by the preparation of the first organic nitrile, benzonitrile, by Friedrich Wöhler and Justus von Liebig around 1832, although in minimal yield.[1] Théophile-Jules Pelouze synthesized propionitrile in 1834, proposing it to be an "ether of propionic alcohol and hydrocyanic acid," illustrating the early, evolving understanding of chemical structures.[1]
A significant leap forward in the synthesis of arylacetonitriles came with the development of the Kolbe nitrile synthesis . Named after Hermann Kolbe, this method involves the reaction of an alkyl or benzyl halide with a metal cyanide, typically sodium or potassium cyanide. This nucleophilic substitution reaction, a cornerstone of organic synthesis, provided the first reliable route to compounds like phenylacetonitrile (also known as benzyl cyanide).[2]
The fundamental mechanism of the Kolbe synthesis is a classic SN2 reaction, where the cyanide ion acts as a nucleophile, displacing the halide from the benzylic carbon. The efficiency of this reaction is influenced by the solvent, with polar aprotic solvents like DMSO and acetone favoring the formation of the desired nitrile over the isomeric isonitrile.[3]
Foundational Synthetic Method: The Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis remains a widely practiced method for the preparation of phenylacetonitriles due to its simplicity and effectiveness. The choice of solvent is critical to minimize the formation of the isonitrile byproduct, which can occur as the cyanide ion is an ambident nucleophile.[3] Polar aprotic solvents are preferred as they solvate the metal cation more effectively, leaving the cyanide anion more "naked" and reactive at the carbon atom.
Figure 1: General schematic of the Kolbe nitrile synthesis.
A Paradigm Shift in Nitrile Chemistry: The Thorpe Reaction
The early 20th century witnessed a significant advancement in the understanding and application of nitrile chemistry, largely due to the pioneering work of British organic chemist Sir Jocelyn Field Thorpe.[3][4] In 1904, Thorpe published his work on the base-catalyzed self-condensation of nitriles possessing an α-acidic proton, a reaction now famously known as the Thorpe reaction .[4] This discovery opened up new avenues for carbon-carbon bond formation and the synthesis of complex cyclic and heterocyclic systems.
The Thorpe reaction involves the deprotonation of the α-carbon of a nitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of another nitrile molecule. The initial product is a β-enaminonitrile, a versatile intermediate that can be further manipulated.[4]
The Thorpe-Ziegler Reaction: An Intramolecular Innovation
The power of the Thorpe reaction was significantly expanded by Karl Ziegler, who developed an intramolecular version known as the Thorpe-Ziegler reaction .[4][5] This modification utilizes dinitriles as starting materials, which, under conditions of high dilution and in the presence of a strong base, undergo cyclization to form large-ring cyclic ketones after hydrolysis of the intermediate enaminonitrile.[4][5] This method proved to be a powerful tool for the synthesis of macrocycles, a challenging task for synthetic chemists at the time.
Figure 2: Workflow of the Thorpe-Ziegler reaction.
Modern Synthetic Methodologies and Key Applications
The foundational work of Kolbe and Thorpe laid the groundwork for the development of a diverse array of synthetic methods for substituted phenylacetonitriles. The advent of new reagents and a deeper mechanistic understanding has led to more efficient, selective, and safer protocols.
Phase-Transfer Catalysis: A Revolution in Biphasic Reactions
A significant innovation in the synthesis of substituted phenylacetonitriles has been the application of phase-transfer catalysis (PTC) . This technique is particularly well-suited for the Kolbe nitrile synthesis, where the reactants (an organic benzyl halide and an inorganic cyanide salt) are soluble in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[6] This method often leads to higher yields, milder reaction conditions, and avoids the need for expensive and hazardous anhydrous solvents.
Substituted Phenylacetonitriles as Pharmaceutical Cornerstones
The true impact of substituted phenylacetonitriles on modern science lies in their role as key intermediates in the synthesis of a vast number of pharmaceuticals. The ability to introduce a variety of substituents onto the phenyl ring and to further elaborate the nitrile and benzylic positions makes them incredibly versatile building blocks.
Two prominent examples that highlight the importance of substituted phenylacetonitriles are the syntheses of the vasodilator papaverine and the calcium channel blocker verapamil .
-
Papaverine: This opium alkaloid, used as a smooth muscle relaxant and vasodilator, can be synthesized from 3,4-dimethoxyphenylacetonitrile.[7] Although naturally occurring, synthetic routes were developed to meet demand.[8]
-
Verapamil: A widely prescribed medication for the treatment of hypertension, angina, and cardiac arrhythmias, the synthesis of verapamil critically involves the alkylation of a substituted phenylacetonitrile derivative.[9][10]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis of these important compounds, detailed experimental protocols for the preparation of representative substituted phenylacetonitriles are provided below. These protocols are based on established and reliable methods from the scientific literature.
Synthesis of 4-Chlorophenylacetonitrile via Phase-Transfer Catalysis
This protocol describes a robust and high-yielding synthesis of 4-chlorophenylacetonitrile, a key intermediate for several pharmaceuticals including the antihistamine chlorphenamine and the appetite suppressant sibutramine.
Reaction Scheme:
4-Cl-C₆H₄CH₂Cl + NaCN --(Phase-Transfer Catalyst)--> 4-Cl-C₆H₄CH₂CN + NaCl
Materials and Equipment:
-
4-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (or other suitable phase-transfer catalyst)
-
Water
-
2 L multi-neck round-bottom flask
-
Reflux condenser
-
Internal thermometer
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
Procedure: [4]
-
In the 2 L multi-neck flask, combine 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
-
Heat the mixture to 90 °C with stirring.
-
Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature at 90 °C.
-
After the addition is complete, continue stirring at 90 °C for an additional 2 hours.
-
Cool the reaction mixture to approximately 35 °C.
-
Separate the organic phase, wash it with water, and then purify by fractional distillation.
-
The expected yield of 4-chlorophenylacetonitrile is approximately 552 g (91% of theoretical).
Synthesis of 3,4-Dimethoxyphenylacetonitrile
This protocol outlines a method for the synthesis of 3,4-dimethoxyphenylacetonitrile, a crucial precursor in the synthesis of papaverine and verapamil. This method avoids the direct use of highly toxic cyanides in the final step.
Reaction Scheme:
3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt --(1. Decarboxylation, 2. Oximation, 3. Dehydration)--> 3,4-dimethoxyphenylacetonitrile
Materials and Equipment:
-
3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Absolute ethanol
-
Reaction flask, separation funnel, distillation apparatus
-
Step 1: Decarboxylation to form 3,4-dimethoxyphenylacetaldehyde
-
In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene.
-
Stir the mixture at 15 °C for 3 hours.
-
Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.
-
-
Step 2: Oximation to form 3,4-dimethoxyphenylacetaldoxime
-
To the toluene solution from Step 1, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride.
-
React at 15 °C for 3 hours.
-
Add 100 mL of purified water, separate the toluene layer, and extract the aqueous layer with 20 mL of toluene.
-
Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of the oxime.
-
-
Step 3: Dehydration to form 3,4-dimethoxyphenylacetonitrile
-
To the oxime solution from Step 2, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of TBAB, and 10 mL of DMSO.
-
Reflux the mixture for 30 minutes.
-
After cooling, add 100 mL of purified water and neutralize to pH 7 with glacial acetic acid.
-
Separate the toluene layer, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Recrystallize from absolute ethanol at -5 °C for 8 hours to yield 3,4-dimethoxyphenylacetonitrile as a white solid (yield: 85.24%).
-
Data Presentation: A Comparative Overview
To provide a clearer understanding of the properties and synthetic efficiencies of substituted phenylacetonitriles, the following tables summarize key data.
Table 1: Physical Properties of Selected Substituted Phenylacetonitriles
| Compound | Substituent(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenylacetonitrile | H | C₈H₇N | 117.15 | -24 | 233-234 |
| 4-Chlorophenylacetonitrile | 4-Cl | C₈H₆ClN | 151.60 | 38-41 | 135-137 (10 mmHg) |
| 4-Methoxyphenylacetonitrile | 4-OCH₃ | C₉H₉NO | 147.17 | 8 | 286-287 |
| 3,4-Dimethoxyphenylacetonitrile | 3,4-(OCH₃)₂ | C₁₀H₁₁NO₂ | 177.19 | 63-65 | 175-178 (12 mmHg) |
| 4-(Methylthio)phenylacetonitrile | 4-SCH₃ | C₉H₉NS | 163.24 | 42-43 | 120.5-127.5 (1 Torr) |
Data compiled from various sources, including PubChem and commercial supplier information.[11][12][13]
Table 2: Comparison of Yields for Phenylacetonitrile Synthesis Methods
| Starting Materials | Method | Catalyst | Yield (%) | Reference |
| Benzyl chloride, Sodium cyanide | Kolbe Synthesis | Phase-Transfer Catalyst | 82 | [8][14] |
| Styrene oxide, Ammonia | Catalytic Amination/Dehydrogenation | Zn-Cr/γ-Al₂O₃ | 87.9 | [2][10] |
| Benzyl chloride, Sodium cyanide | Kolbe Synthesis (Aqueous Ethanol) | None | ~70-80 | [15] |
This comparative data highlights the evolution of synthetic strategies, with newer catalytic methods offering improved yields and potentially greener reaction conditions by avoiding bulk cyanide reagents.
Conclusion: The Enduring Legacy and Future Perspectives
From their serendipitous discovery in the 19th century to their central role in the synthesis of complex molecules today, substituted phenylacetonitriles have proven to be a remarkably versatile and enduring class of chemical intermediates. The foundational work of early chemists, coupled with the innovative development of new synthetic methodologies like the Thorpe reaction and phase-transfer catalysis, has cemented their importance in both academic research and industrial applications.
For researchers, scientists, and drug development professionals, a deep understanding of the history and synthesis of substituted phenylacetonitriles is not merely an academic exercise. It provides a foundation for the rational design of new synthetic routes, the optimization of existing processes, and the discovery of novel therapeutic agents. The reactivity of the nitrile and the activated methylene group, combined with the tunable electronic and steric properties of the phenyl ring, ensures that these compounds will continue to be a cornerstone of organic synthesis for the foreseeable future. As the demand for more efficient, sustainable, and selective chemical transformations grows, the story of substituted phenylacetonitriles is far from over, with new catalytic systems and applications continually emerging.
References
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Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]
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Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. [Link]
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ChemSynthesis. (2025). phenylacetonitrile. [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chlorobenzyl cyanide. [Link]
- Google Patents. (2014). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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PubChem. (n.d.). Phenylacetonitrile. [Link]
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BioPharma Notes. (2021). Verapamil. [Link]
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OSTI.GOV. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. [Link]
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NIH. (n.d.). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. [Link]
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Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. [Link]
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Sciencemadness Wiki. (2021). Benzyl cyanide. [Link]
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Justia Patents. (2018). Process for the preparation of Verapamil hydrochloride. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?. [Link]
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Pediatric Oncall. (n.d.). Verapamil. [Link]
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PrepChem.com. (n.d.). Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. [Link]
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UNODC. (1952). The synthesis of papaverine. [Link]
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eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
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American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]
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Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
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A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-fluorophenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 5-Chloro-2-fluorophenylacetonitrile, a key intermediate in various synthetic pathways. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document shifts the focus from a simple data repository to a comprehensive instructional manual. Herein, we provide the foundational knowledge and detailed experimental protocols necessary for researchers to accurately determine the solubility of 5-Chloro-2-fluorophenylacetonitrile in a range of organic solvents. This approach empowers scientists to generate reliable, in-house data tailored to their specific research and development needs, ensuring a self-validating system for experimental success.
Introduction to 5-Chloro-2-fluorophenylacetonitrile
5-Chloro-2-fluorophenylacetonitrile, also known by its synonym 5-chloro-2-fluorobenzyl cyanide, is an off-white crystalline solid with the chemical formula C₈H₅ClFN.[1][2][3] Its chemical structure, characterized by a substituted benzene ring, imparts specific physicochemical properties that are critical to its application in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
Table 1: Physicochemical Properties of 5-Chloro-2-fluorophenylacetonitrile
| Property | Value | Source(s) |
| CAS Number | 75279-54-8 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2][3] |
| Molecular Weight | 169.58 g/mol | [1] |
| Physical Description | Off-white crystalline solid | [1] |
| Boiling Point | 253 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
The Critical Role of Solubility in Research and Development
The solubility of a compound is a fundamental physical property that dictates its utility in numerous applications. In the context of 5-Chloro-2-fluorophenylacetonitrile, a thorough understanding of its solubility in various organic solvents is essential for:
-
Reaction Kinetics and Yield Optimization: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution. Ensuring the complete dissolution of 5-Chloro-2-fluorophenylacetonitrile is crucial for achieving optimal reaction kinetics and maximizing product yield.
-
Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques such as recrystallization. By identifying a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, one can effectively remove impurities.
-
Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: Accurate quantification of 5-Chloro-2-fluorophenylacetonitrile using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) requires the preparation of standard solutions of known concentrations, which is predicated on its solubility in the chosen mobile phase or solvent.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a foundational concept in understanding solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly classified into polar protic, polar aprotic, and nonpolar solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane): These solvents have a significant dipole moment but do not have acidic protons for hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding.
The molecular structure of 5-Chloro-2-fluorophenylacetonitrile, with its polar cyano group and halogenated aromatic ring, suggests that it will exhibit a degree of solubility in a range of polar aprotic and possibly some polar protic solvents. However, empirical determination is necessary for precise quantification.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a robust and reliable method for determining the solubility of 5-Chloro-2-fluorophenylacetonitrile in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
5-Chloro-2-fluorophenylacetonitrile (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator with shaking capabilities
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Experimental Workflow
The overall workflow for determining the solubility of 5-Chloro-2-fluorophenylacetonitrile is depicted in the following diagram:
Caption: Hazard control measures for handling 5-Chloro-2-fluorophenylacetonitrile.
Conclusion
References
-
2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8. BuyersGuideChem. Available at: [Link].
-
5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8. INDOFINE Chemical Company, Inc. Available at: [Link].
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5-Chloro-2-Fluorophenylacetonitrile. Methylamine Supplier. Available at: [Link].
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Introduction: Understanding the Energetic Landscape of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Thermochemical Data of 5-Chloro-2-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-fluorophenylacetonitrile is a halogenated organic compound with the molecular formula C₈H₅ClFN. Its structure, featuring a phenyl ring substituted with chloro, fluoro, and cyanomethyl groups, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups allows for diverse chemical modifications, rendering it a key intermediate in the synthesis of novel therapeutic agents and functional materials.
For researchers in drug development, understanding the thermochemical properties of such intermediates is not merely an academic exercise; it is fundamental to ensuring process safety, optimizing reaction conditions, and predicting the stability of active pharmaceutical ingredients (APIs).[1][2][3] Thermochemical data, such as the enthalpy of formation, heat capacity, and enthalpy of sublimation, govern the energetic landscape of a molecule. This information is critical for scaling up synthesis from the laboratory bench to industrial production, where uncontrolled exothermic events can have catastrophic consequences. Furthermore, these properties provide insights into the molecule's inherent stability and potential degradation pathways, which are crucial considerations in pharmaceutical formulation and shelf-life studies.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies for determining the thermochemical data of 5-Chloro-2-fluorophenylacetonitrile. In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a "how-to" guide, detailing both the gold-standard experimental techniques and powerful computational methods for its characterization.
Part 1: Experimental Determination of Thermochemical Properties
The foundation of thermochemistry lies in precise experimental measurements. The protocols described herein represent the established best practices for obtaining high-fidelity data. A prerequisite for any accurate measurement is the synthesis and rigorous purification of the compound, as impurities can significantly skew results.
Synthesis and Purification
A plausible synthetic route to 5-Chloro-2-fluorophenylacetonitrile starts from the corresponding benzyl halide. A common method involves the cyanation of a benzyl chloride or bromide.[4][5]
Illustrative Synthesis Protocol:
-
Starting Material: 5-Chloro-2-fluorobenzyl chloride.
-
Cyanation: The benzyl chloride is dissolved in a suitable solvent system, often a two-phase system (e.g., toluene and water), in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride.[6]
-
Reaction: An aqueous solution of sodium cyanide is added dropwise to the stirred mixture at a controlled temperature (e.g., 30-40°C).
-
Work-up: After the reaction is complete, the organic phase is separated, washed with water to remove inorganic salts, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude 5-Chloro-2-fluorophenylacetonitrile is purified, typically by vacuum distillation or recrystallization, to achieve a purity of >99%, which is then verified by techniques such as GC-MS and NMR.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed state is most accurately determined using oxygen bomb calorimetry . This technique measures the heat released during the complete combustion of the compound. For halogenated compounds, specialized procedures are necessary to ensure that the combustion products are well-defined and to account for the formation of halogen acids.[7]
Experimental Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of high-purity 5-Chloro-2-fluorophenylacetonitrile is placed in a crucible inside the combustion bomb. A small amount of a combustion aid, such as mineral oil, may be used to ensure complete combustion.
-
Bomb Sealing: A small volume of water is added to the bomb to dissolve the resulting HCl and HF. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Combustion: The bomb is placed in a calorimeter, a container with a precisely known quantity of water. The sample is ignited electrically. The temperature change of the water is monitored with high precision to determine the heat released.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to quantify the amounts of carbon dioxide, and the concentrations of hydrochloric and hydrofluoric acids in the bomb solution. This is crucial for applying necessary corrections.
-
Calculation: The standard enthalpy of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, accounting for the formation enthalpies of the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)).[8][9]
Heat Capacity (Cp)
The specific heat capacity as a function of temperature is determined using Differential Scanning Calorimetry (DSC) , following established standards such as ASTM E1269.[10]
Experimental Protocol for DSC:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium and sapphire.
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of 5-Chloro-2-fluorophenylacetonitrile is hermetically sealed in an aluminum pan.
-
Measurement Sequence:
-
An initial run is performed with empty sample and reference pans to establish a baseline.
-
A second run is performed with a sapphire standard to determine the heat capacity of the reference material.
-
A final run is performed with the sample.
-
-
Heating Program: The sample is heated at a constant rate (e.g., 20 °C/min) over the desired temperature range (e.g., -50 °C to 100 °C).[11]
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature.[12]
Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gas, is a key parameter for determining the gas-phase enthalpy of formation. It can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. The Knudsen Effusion Method is suitable for compounds with very low vapor pressures.[13][14][15][16]
Experimental Protocol for Knudsen Effusion:
-
Apparatus: The core of the apparatus is a Knudsen cell, which is a small, thermostated container with a tiny orifice of known dimensions.
-
Measurement: A sample of 5-Chloro-2-fluorophenylacetonitrile is placed in the cell, which is then heated to a stable temperature under high vacuum.
-
Mass Loss: The rate of mass loss due to the effusion of vapor through the orifice is measured, often using a high-precision microbalance.[17]
-
Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Temperature Dependence: The experiment is repeated at several different temperatures.
-
Enthalpy of Sublimation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.
An alternative for more volatile solids is the transpiration method , where an inert gas flows over the sample and becomes saturated with its vapor. The amount of vapor transported is then quantified, allowing for the calculation of the partial pressure.[18][19][20][21]
Part 2: Computational Thermochemistry: A Powerful Predictive Tool
When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a robust alternative for estimating thermochemical properties with a high degree of accuracy. Composite methods, in particular, are designed to approximate the results of very high-level calculations at a manageable computational cost.
Introduction to Composite Methods
Composite methods achieve high accuracy by combining the results of several calculations at different levels of theory and with different basis sets. Lower-cost calculations with large basis sets are used to approximate the basis set limit, while computationally expensive, high-level theory calculations with smaller basis sets are used to capture the effects of electron correlation. These energies are then combined with empirical corrections to yield a final, highly accurate energy value.[22]
Gaussian-4 (G4) Theory
G4 theory is a widely used composite method that provides results typically within 1 kcal/mol of experimental values for enthalpies of formation.[22][23] It involves a series of well-defined calculations:
G4 Protocol Workflow:
-
Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional with the 6-31G(2df,p) basis set.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Energy Calculation: A series of single-point energy calculations are performed at higher levels of theory, including CCSD(T), and with larger basis sets to extrapolate to the complete basis set limit.
-
Final Energy Calculation: The individual energy components are combined, along with a higher-level correction (HLC) term, to give the final G4 energy.[24][25][26]
Complete Basis Set (CBS-QB3) Method
The CBS-QB3 method is another popular and reliable composite method. It follows a similar philosophy to G4 theory but uses a different set of calculations and extrapolation schemes.[27][28][29]
CBS-QB3 Protocol Workflow:
-
Geometry Optimization and Frequencies: Similar to G4, it begins with a geometry optimization and frequency calculation, typically at the B3LYP/6-311G(d,p) level.
-
Energy Calculations: A series of single-point energy calculations are performed at the CCSD(T), MP4(SDQ), and MP2 levels with different basis sets.
-
CBS Extrapolation: The MP2 energies are extrapolated to the complete basis set limit.
-
Final Energy Calculation: The extrapolated energy is combined with the higher-level correlation corrections and an empirical correction to yield the final CBS-QB3 energy.[30][31]
The gas-phase enthalpy of formation is then calculated from the final G4 or CBS-QB3 energy using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's energy and then adding the experimental enthalpies of formation of the atoms.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for obtaining thermochemical data using computational composite methods.
Caption: A generalized workflow for computational thermochemistry.
Part 3: Data Summary and Interpretation
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅ClFN | - |
| Molecular Weight | 169.58 g/mol | Calculated |
| Physical State | Solid | Assumed at 298.15 K |
| Standard Enthalpy of Formation (gas, 298.15 K) | Estimated value | G4 / CBS-QB3 |
| Standard Molar Entropy (gas, 298.15 K) | Estimated value | G4 / CBS-QB3 |
| Heat Capacity (Cp, gas, 298.15 K) | Estimated value | G4 / CBS-QB3 |
Note: The thermochemical values in this table would be populated with the results of the actual G4 and CBS-QB3 calculations. These are presented as "Estimated value" to reflect that this guide outlines the methodology rather than presenting pre-existing data.
Interpretation and Trustworthiness:
The computational methods G4 and CBS-QB3 have been extensively benchmarked against large sets of experimental data and are known to provide enthalpies of formation with a mean absolute deviation of about 1 kcal/mol (or ~4 kJ/mol).[29] Therefore, the estimated values can be used with a high degree of confidence for most applications in research and process development. For regulatory submissions or processes where the highest level of certainty is required, experimental verification via the methods outlined in Part 1 is recommended.
Conclusion
Accurate thermochemical data for 5-Chloro-2-fluorophenylacetonitrile is indispensable for its safe and efficient use in pharmaceutical and materials science research. This guide has provided a dual-pronged approach to obtaining this critical information. For ultimate accuracy, detailed experimental protocols for calorimetry and vapor pressure measurement have been presented. As a highly reliable and cost-effective alternative, a comprehensive workflow for computational thermochemistry using established composite methods like G4 and CBS-QB3 has been detailed. By leveraging these methodologies, researchers and drug development professionals can confidently characterize the energetic properties of 5-Chloro-2-fluorophenylacetonitrile, enabling informed decisions in process development, safety assessment, and formulation.
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Wikipedia contributors. (2023). Quantum chemistry composite methods. Wikipedia, The Free Encyclopedia. [Link]
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Hansen, P. C., & Eckert, C. A. An improved transpiration method for the measurement of very low vapor pressures. Journal of Chemical & Engineering Data. [Link]
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Chan, B., et al. (2010). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [Link]
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Viswanathan, R., et al. (2009). Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus. ResearchGate. [Link]
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DeVore, J. A., et al. (2010). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [Link]
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Ochoa-Resendiz, D., et al. (2023). Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds. The Journal of Chemical Physics. [Link]
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Ochoa-Resendiz, D., et al. (2023). Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds. The Journal of Chemical Physics. [Link]
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Kiefer, J., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. AIP Publishing. [Link]
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Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. [Link]
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Lazzari, F., et al. (2021). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules. [Link]
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Torres, A., et al. (2015). Simplification of the CBS-QB3 Method for Predicting Gas-Phase Deprotonation Free Energies. ResearchGate. [Link]
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Velazquez-Martinez, H., et al. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. [Link]
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Semidalas, E., & Martin, J. M. L. (2022). Can G4-like composite Ab Initio methods accurately predict vibrational harmonic frequencies?. Molecular Physics. [Link]
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ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Link]
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Hanshaw, W., et al. (2009). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. ResearchGate. [Link]
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Meyerriecks, W. (2011). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. [Link]
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Nedeljkovic, J. M. (2014). Use of heat flows from DSC curve for calculation of specific heat of the solid materials. ResearchGate. [Link]
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Doerth, M., & Seifert, H. J. (2011). Precise Heat Capacity Determination of Organic Heat Transfer Fluids. Fraunhofer Institute for Solar Energy Systems ISE. [Link]
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Rojas-Donoso, L. M., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]
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Simmie, J. M. (2011). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables. The Journal of Physical Chemistry A. [Link]
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Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. α-Alkylation of Phenylacetonitrile. Organic Syntheses. [Link]
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Tawa, G. J., et al. (2000). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. The Journal of Physical Chemistry A. [Link]
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An In-depth Technical Guide to 5-Chloro-2-fluorophenylacetonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-fluorophenylacetonitrile, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, analytical characterization, and safe handling, grounded in established scientific principles and practical insights.
Introduction and Strategic Importance
5-Chloro-2-fluorophenylacetonitrile, with CAS Number 75279-54-8, is a halogenated aromatic nitrile that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a valuable scaffold for modulating the physicochemical and pharmacological properties of drug candidates. The electron-withdrawing nature of the halogens and the nitrile group influences the molecule's reactivity and its interactions with biological targets. This strategic combination of functional groups makes it a sought-after precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1]
Commercial Availability and Supplier Landscape
A critical first step in any research or development program is the reliable procurement of starting materials. 5-Chloro-2-fluorophenylacetonitrile is commercially available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. When selecting a supplier, it is imperative to consider not only the price but also the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the supplier's ability to scale up production.
Below is a comparative table of prominent commercial suppliers of 5-Chloro-2-fluorophenylacetonitrile:
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| INDOFINE Chemical Company, Inc. | 07-223 | 98% | 5g, 25g, Bulk | Delivery time: 1-2 weeks.[2] |
| Matrix Scientific | 75279-54-8 | Not specified | 5g, 25g | In stock.[3] |
| Nanjing Finechem Holding Co.,Limited | Not specified | Not specified | Minimum order: 1g | Inquire for price.[4] |
| BuyersGuideChem | 602415296083 | Not specified | Varies | Aggregates multiple suppliers.[5] |
| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Varies | Listed as a supplier on BuyersGuideChem.[6] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis of 5-Chloro-2-fluorophenylacetonitrile: A Mechanistic Approach
The most logical and widely applicable synthetic route to 5-Chloro-2-fluorophenylacetonitrile is the Sandmeyer reaction.[4] This classic transformation allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. The starting material for this synthesis would be 2-fluoro-5-chloroaniline.
The Sandmeyer Reaction: A Foundational Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of a variety of functional groups onto an aromatic ring that are often difficult to install directly. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4]
The overall workflow for the synthesis of 5-Chloro-2-fluorophenylacetonitrile via the Sandmeyer reaction is depicted below:
Caption: Workflow for the synthesis of 5-Chloro-2-fluorophenylacetonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Diazotization of 2-Fluoro-5-chloroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-chloroaniline in aqueous hydrochloric acid (e.g., 3M HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., water or a mixture of toluene and water).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature, as the decomposition of the diazonium salt is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete reaction. The evolution of nitrogen gas will be observed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-Chloro-2-fluorophenylacetonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 5-Chloro-2-fluorophenylacetonitrile. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography (HPLC or GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-Chloro-2-fluorophenylacetonitrile, both ¹H and ¹³C NMR would provide characteristic signals.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) and a complex multiplet pattern for the three aromatic protons due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the benzylic carbon, and the six aromatic carbons. The carbon atoms on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 5-Chloro-2-fluorophenylacetonitrile (C₈H₅ClFN), the expected monoisotopic mass is approximately 169.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse technique for determining the purity of pharmaceutical intermediates. A reversed-phase HPLC method would be suitable for 5-Chloro-2-fluorophenylacetonitrile.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from, for example, 50% B to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would need to be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[9]
The following diagram illustrates a typical analytical workflow for quality control:
Caption: Analytical workflow for the quality control of 5-Chloro-2-fluorophenylacetonitrile.
Applications in Drug Discovery and Development
5-Chloro-2-fluorophenylacetonitrile is a valuable building block for the synthesis of biologically active molecules, particularly in the field of oncology.[10] The presence of the chloro and fluoro substituents allows for fine-tuning of the electronic and steric properties of the final compound, which can significantly impact its binding affinity and selectivity for a given biological target.
One of the most prominent applications of this intermediate is in the synthesis of kinase inhibitors .[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By incorporating the 5-chloro-2-fluorophenyl moiety into a molecule, medicinal chemists can often enhance its potency and pharmacokinetic profile.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-fluorophenylacetonitrile. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Safety and Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
5-Chloro-2-fluorophenylacetonitrile is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its commercial availability, coupled with a well-established synthetic route via the Sandmeyer reaction, makes it an accessible building block for medicinal chemists. A thorough understanding of its analytical characterization and safe handling is paramount for its effective use in the laboratory. As the quest for novel therapeutics continues, the strategic use of such versatile building blocks will undoubtedly play a crucial role in the discovery of the next generation of medicines.
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Methodological & Application
5-Chloro-2-fluorophenylacetonitrile in organic synthesis.
Initiating Data Collection
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The Strategic Application of 5-Chloro-2-fluorophenylacetonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of a Fluorinated Phenylacetonitrile Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and bioavailability.[1] Within this context, 5-Chloro-2-fluorophenylacetonitrile has emerged as a valuable and versatile building block for the synthesis of complex heterocyclic scaffolds that are central to the activity of numerous kinase inhibitors. Its unique substitution pattern, featuring a reactive nitrile group, a metabolically robust chloro substituent, and a strategically positioned fluoro group, provides a powerful handle for the construction of diverse molecular architectures.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 5-Chloro-2-fluorophenylacetonitrile in the synthesis of key intermediates for kinase inhibitor discovery. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the synthetic pathways to empower researchers in their quest for next-generation therapeutics.
Application Note I: Synthesis of a Key Enaminonitrile Intermediate
A pivotal step in leveraging 5-Chloro-2-fluorophenylacetonitrile for the construction of heterocyclic cores is its conversion to the corresponding enaminonitrile intermediate, 3-(dimethylamino)-2-(5-chloro-2-fluorophenyl)acrylonitrile. This transformation is typically achieved through a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA).[2][3] The resulting enaminonitrile is a highly versatile precursor for a variety of cyclization reactions to form privileged scaffolds in medicinal chemistry, such as pyrimidines and pyrazoles.
The reaction with DMFDMA introduces a reactive dimethylamino group and a double bond, transforming the relatively simple phenylacetonitrile into a three-carbon building block primed for cyclocondensation reactions. This intermediate is particularly valuable for the synthesis of pyrazolopyrimidine cores, which are found in a number of Janus kinase (JAK) inhibitors.[4][5][]
Experimental Workflow: From Phenylacetonitrile to Enaminonitrile
Caption: Synthesis of the enaminonitrile intermediate.
Detailed Protocol: Synthesis of 3-(dimethylamino)-2-(5-chloro-2-fluorophenyl)acrylonitrile
Materials:
-
5-Chloro-2-fluorophenylacetonitrile (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product can often be used in the next step without further purification. If necessary, purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 85-95%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClFN₂ |
| Molecular Weight | 224.66 g/mol |
| Appearance | Yellow to orange solid or oil |
| ¹H NMR | Consistent with the expected structure. |
| LC-MS | Shows the desired mass peak. |
Application Note II: Synthesis of a Pyrazolopyrimidine Scaffold
The enaminonitrile intermediate synthesized in the previous step is a powerful precursor for the construction of the pyrazolopyrimidine ring system. This is a highly sought-after scaffold in medicinal chemistry due to its presence in numerous kinase inhibitors, including those targeting Janus kinases (JAKs). The synthesis involves a cyclocondensation reaction between the enaminonitrile and a suitably substituted aminopyrazole.[7][8][9]
The choice of the aminopyrazole allows for the introduction of diversity at a key position of the final pyrazolopyrimidine scaffold, enabling the fine-tuning of biological activity and pharmacokinetic properties. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the fused heterocyclic system.
Reaction Scheme: Cyclocondensation to a Pyrazolopyrimidine
Caption: Synthesis of a pyrazolopyrimidine scaffold.
Detailed Protocol: Synthesis of a 5-(5-Chloro-2-fluorophenyl)-[8][9][11]triazolo[1,5-a]pyrimidine-6-carbonitrile Analog
Materials:
-
3-(dimethylamino)-2-(5-chloro-2-fluorophenyl)acrylonitrile (1.0 eq)
-
3-Amino-1H-pyrazole-4-carbonitrile (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 3-(dimethylamino)-2-(5-chloro-2-fluorophenyl)acrylonitrile (1.0 eq) in ethanol, add 3-amino-1H-pyrazole-4-carbonitrile (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford the desired pyrazolopyrimidine derivative.
Expected Yield: 60-75%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₄H₆ClFN₆ |
| Molecular Weight | 328.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the expected structure. |
| LC-MS | Shows the desired mass peak. |
Conclusion and Future Perspectives
5-Chloro-2-fluorophenylacetonitrile serves as a strategically important starting material in medicinal chemistry for the synthesis of complex heterocyclic compounds. The protocols detailed herein for the preparation of a key enaminonitrile intermediate and its subsequent conversion to a pyrazolopyrimidine scaffold provide a robust and efficient pathway for the generation of libraries of potential kinase inhibitors. The versatility of this building block, coupled with the established synthetic routes, empowers researchers to explore novel chemical space in the ongoing quest for more effective and selective therapeutic agents. Further derivatization of the pyrazolopyrimidine core can be readily achieved, offering a multitude of possibilities for structure-activity relationship (SAR) studies and the optimization of lead compounds.
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Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases, 2021.
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2009.
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Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Russian Journal of Organic Chemistry, 2018.
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Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Arkivoc, 2003.
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate, 2009.
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Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Molecules, 2022.
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Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Chloroaniline. Semantic Scholar, N.D.
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Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 2016.
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 2020.
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Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 2011.
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Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences, 2019.
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Process for the distillative preparation of dimethylformamide dimethyl acetal. Google Patents, N.D.
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Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 2009.
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 2017.
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Application Notes and Protocols: Cyanation of 5-Chloro-2-Fluorobenzyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrile (cyano) group into a molecule is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and benzyl nitriles are valuable intermediates, serving as precursors to carboxylic acids, amines, amides, and various heterocyclic systems.[1][2] The specific scaffold of 5-chloro-2-fluorobenzyl cyanide is of significant interest as the unique electronic properties imparted by the halogen substituents can influence the biological activity and pharmacokinetic profile of derivative compounds.
This document provides a detailed guide to the cyanation of 5-chloro-2-fluorobenzyl halides. It explores the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides insights into optimizing reaction conditions for this specific substrate.
Mechanistic Considerations: Navigating Reactivity
The cyanation of benzyl halides typically proceeds via a nucleophilic substitution reaction.[2][3] The benzylic carbon, being adjacent to the aromatic ring, is susceptible to attack by nucleophiles. The choice of reaction conditions and reagents will determine the predominant mechanistic pathway and the overall success of the transformation.
Nucleophilic Substitution (SN2) Pathway
For primary benzyl halides, such as 5-chloro-2-fluorobenzyl bromide or chloride, the SN2 mechanism is the most common pathway.[3][4][5] In this concerted mechanism, the cyanide ion attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the halide leaving group.
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} pdot Caption: SN2 mechanism for the cyanation of 5-chloro-2-fluorobenzyl halide.
The presence of electron-withdrawing groups (fluorine and chlorine) on the benzene ring can influence the reaction rate. While they can slightly decrease the electron density at the benzylic carbon, making it more electrophilic, they also stabilize the transition state.
Recommended Protocols
Two primary methods are presented for the cyanation of 5-chloro-2-fluorobenzyl halides: a classical approach using an alkali metal cyanide and a modern approach employing palladium catalysis for instances where the halide is less reactive or for aryl halide cyanation.
Protocol 1: Classical Nucleophilic Substitution with Sodium Cyanide
This method is a robust and cost-effective approach for the cyanation of reactive benzyl halides.[6][7] The use of a phase-transfer catalyst (PTC) is highly recommended to overcome the solubility issues of the inorganic cyanide salt in the organic solvent, thereby accelerating the reaction rate.[8][9][10][11]
Materials:
-
5-Chloro-2-fluorobenzyl bromide (or chloride)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[12][13]
-
Reagent Addition: To the flask, add 5-chloro-2-fluorobenzyl bromide (1.0 eq), sodium cyanide (1.2-1.5 eq), and tetrabutylammonium bromide (0.05-0.1 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as DMF or DMSO. The volume should be sufficient to ensure good stirring.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water. Caution: This step may generate a small amount of hydrogen cyanide gas. Perform in a well-ventilated fume hood.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 5-chloro-2-fluorobenzyl cyanide can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | Sodium Cyanide (NaCN) | Readily available and effective.[6][7] |
| Solvent | DMF or DMSO | Polar aprotic solvents that aid in dissolving the cyanide salt.[8] |
| Catalyst | TBAB (0.05-0.1 eq) | Phase-transfer catalyst to facilitate the transport of cyanide ions into the organic phase.[9][10] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Reaction Time | 2-6 hours | Typical duration for completion, but should be monitored by TLC or GC. |
| Work-up | Aqueous extraction | Standard procedure to separate the organic product from inorganic salts and the solvent. |
| Purification | Vacuum distillation or Column Chromatography | To obtain the final product in high purity. |
Protocol 2: Palladium-Catalyzed Cyanation
For less reactive benzyl chlorides or for the cyanation of the aryl chloride position (though less likely for this substrate under typical conditions), palladium-catalyzed cross-coupling offers a powerful alternative.[1][14][15] Zinc cyanide is often used as the cyanide source in these reactions as it can reduce catalyst deactivation.[16]
Materials:
-
5-Chloro-2-fluorobenzyl chloride
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a fume hood, assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add 5-chloro-2-fluorobenzyl chloride (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01-0.05 eq), and dppf (0.02-0.1 eq).
-
Solvent Addition: Add degassed DMAc or toluene to the flask.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Less toxic and less prone to deactivating the palladium catalyst.[16] |
| Catalyst | Pd₂(dba)₃ / dppf | A common and effective palladium catalyst/ligand system for cyanation.[16] |
| Solvent | DMAc or Toluene | High-boiling aprotic solvents suitable for cross-coupling reactions. |
| Temperature | 100-120 °C | Higher temperatures are typically required for palladium-catalyzed reactions. |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidation and deactivation of the palladium catalyst. |
| Work-up | Filtration through Celite | To remove the heterogeneous palladium catalyst. |
| Purification | Column Chromatography | Standard method for purifying products from cross-coupling reactions. |
Safety Precautions: Handling Cyanide Reagents
Extreme caution must be exercised when handling cyanide compounds. [12][17][18][19]
-
Toxicity: Cyanides are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[12][18]
-
Handling: Always handle solid cyanides and reaction mixtures in a well-ventilated fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[12][19]
-
Acid Incompatibility: NEVER allow cyanides to come into contact with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[12][18]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety guidelines.
dot graph "" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.6", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, labelfontcolor="#202124"];
} pdot Caption: General experimental workflow for the cyanation of 5-chloro-2-fluorobenzyl halides.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive benzyl halide- Poor solubility of cyanide salt- Insufficient temperature | - Check the purity of the starting material.- Ensure efficient stirring and consider using a phase-transfer catalyst.[8]- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Side Products | - Isocyanide formation- Elimination reactions | - Use NaCN or KCN, which favor nitrile formation.- Use polar aprotic solvents.- Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. |
| Difficulty in Product Isolation | - Emulsion during work-up- Product volatility | - Add brine to the aqueous layer to break the emulsion.- Use a rotary evaporator with care and consider a cold trap to recover volatile product. |
Conclusion
The cyanation of 5-chloro-2-fluorobenzyl halides is a readily achievable transformation that provides a valuable intermediate for further synthetic elaboration. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize the desired product in high yield and purity. Adherence to strict safety protocols is paramount when working with highly toxic cyanide reagents. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists engaged in pharmaceutical and chemical research and development.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2021). Chemical Communications. [Link]
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Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2021). Chemistry – An Asian Journal. [Link]
-
Arene cyanation via cation radical accelerated nucleophilic aromatic substitution. (2019). Morressier. [Link]
-
Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. (2019). NSF Public Access Repository. [Link]
-
Nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. [Link]
-
Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. (2019). ACS Publications. [Link]
-
Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. (2019). PubMed. [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. [Link]
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Cyanation. (n.d.). Wikipedia. [Link]
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Cyanides. (2014). University of Illinois Division of Research Safety. [Link]
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Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. (2012). ResearchGate. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. [Link]
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Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). (2022). YouTube. [Link]
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Cyanides SOP. (n.d.). Wayne State University Division of Research & Innovation. [Link]
-
Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety. [Link]
-
Synthesis of (b) 5-Amino-2-chloro-4-fluorobenzyl cyanide. (n.d.). PrepChem.com. [Link]
- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2008).
-
Benzyl Cyanide. (n.d.). Organic Syntheses Procedure. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). PubMed Central. [Link]
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Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]
-
Halogenoalkanes | Nucleophilic Substitution (with :CN-). (n.d.). Chemistry Revision Sheets. [Link]
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Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. (2024). TSM TheSafetyMaster Private Limited. [Link]
-
Nucleophilic substitution reactions with cyanide. (2015). YouTube. [Link]
-
Introduction of the Cyano Group by Substitution of a Halogen. (n.d.). Thieme E-Books. [Link]
-
Synthesis of Benzyl Cyanide. (n.d.). designer-drug.com. [Link]
- Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. (2012).
-
Benzyl cyanide patented technology retrieval search results. (n.d.). Eureka | Patsnap. [Link]
-
5-Chloro-2-fluorobenzyl cyanide. (n.d.). Chemsigma. [Link]
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Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Utilizing 5-Chloro-2-fluorophenylacetonitrile
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for yielding potent and selective inhibitors of various protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of numerous pathologies, most notably cancer, making them critical targets for therapeutic intervention. The structural versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive derivatization, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, research-informed protocol for the synthesis of a novel series of potential kinase inhibitors, starting from the readily available building block, 5-Chloro-2-fluorophenylacetonitrile. This starting material offers multiple reaction handles for the strategic construction of a diverse library of pyrazolo[1,5-a]pyrimidine-based compounds.
Synthetic Strategy: A Two-Step Approach to the Kinase Inhibitor Scaffold
The synthesis of the target pyrazolo[1,5-a]pyrimidine kinase inhibitors from 5-Chloro-2-fluorophenylacetonitrile is proposed via a robust and efficient two-step synthetic sequence. This strategy involves the initial formation of a key intermediate, 3-amino-4-(5-chloro-2-fluorophenyl)pyrazole, followed by a cyclocondensation reaction to construct the final bicyclic heteroaromatic system. This approach is widely documented in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.[3][4]
Figure 1: Proposed two-step synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Part 1: Synthesis of 3-Amino-4-(5-chloro-2-fluorophenyl)pyrazole
The initial step involves the construction of the crucial 3-aminopyrazole intermediate. This is achieved through the reaction of 5-Chloro-2-fluorophenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminonitrile, which is then cyclized with hydrazine hydrate.
Protocol 1.1: Synthesis of the Enaminonitrile Intermediate
The reaction with DMF-DMA activates the methylene group of the phenylacetonitrile, making it susceptible to nucleophilic attack.[5][6]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Chloro-2-fluorophenylacetonitrile | 169.58 | 10.0 | 1.70 g |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 15.0 | 1.79 g (1.98 mL) |
| Toluene, anhydrous | 92.14 | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-fluorophenylacetonitrile (1.70 g, 10.0 mmol) and anhydrous toluene (20 mL).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Add N,N-dimethylformamide dimethyl acetal (1.98 mL, 15.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The formation of a new, more polar spot indicates the formation of the enaminonitrile intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enaminonitrile can be used in the next step without further purification.
Protocol 1.2: Cyclization to 3-Amino-4-(5-chloro-2-fluorophenyl)pyrazole
The enaminonitrile intermediate readily undergoes cyclization with hydrazine to form the stable aminopyrazole ring.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Crude Enaminonitrile Intermediate | ~224.66 | ~10.0 | From Protocol 1.1 |
| Hydrazine hydrate (64-65%) | 50.06 (as N₂H₄·H₂O) | 12.0 | ~0.75 mL |
| Ethanol (95%) | 46.07 | - | 30 mL |
Procedure:
-
Dissolve the crude enaminonitrile intermediate from the previous step in 95% ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (~0.75 mL, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1). The disappearance of the enaminonitrile spot and the appearance of a new, highly polar spot indicates the formation of the aminopyrazole.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure. The residue can then be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization of 3-Amino-4-(5-chloro-2-fluorophenyl)pyrazole:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the pyrazole C5-H, and the amino protons.
-
¹³C NMR: Expect signals for the aromatic carbons, the pyrazole ring carbons, and the carbon bearing the amino group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
Part 2: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
The final step in the synthesis of the target kinase inhibitors is the cyclocondensation of the 3-aminopyrazole intermediate with a suitable 1,3-dicarbonyl compound.[3][7] Acetylacetone is used here as a representative example to generate a dimethyl-substituted pyrazolo[1,5-a]pyrimidine.
Figure 2: Cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.
Protocol 2.1: Cyclocondensation Reaction
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Amino-4-(5-chloro-2-fluorophenyl)pyrazole | ~225.63 | 5.0 | 1.13 g |
| Acetylacetone | 100.12 | 6.0 | 0.60 g (0.62 mL) |
| Glacial Acetic Acid | 60.05 | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, suspend 3-Amino-4-(5-chloro-2-fluorophenyl)pyrazole (1.13 g, 5.0 mmol) in glacial acetic acid (15 mL).
-
Add acetylacetone (0.62 mL, 6.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours, with stirring.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:2). The disappearance of the aminopyrazole spot and the formation of a new, less polar product spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Characterization of 2,7-Dimethyl-5-(5-chloro-2-fluorophenyl)pyrazolo[1,5-a]pyrimidine:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the pyrimidine C6-H, and the two methyl groups.[8]
-
¹³C NMR: Expect signals for the aromatic carbons and the carbons of the pyrazolo[1,5-a]pyrimidine core, including the two methyl carbons.[8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.
Biological Evaluation and Structure-Activity Relationship (SAR) Insights
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of a variety of protein kinases. The specific kinase inhibitory profile will depend on the substituents on the pyrazolo[1,5-a]pyrimidine core.
Table 1: Representative Kinase Inhibitory Activity of Substituted Pyrazolo[1,5-a]pyrimidines
| Kinase Target | IC₅₀ (nM) | Reference Compound Scaffold | Reference |
| TrkA | 1.7 | Picolinamide substituted pyrazolo[1,5-a]pyrimidine | [9] |
| JAK2 | <10 | 2-Amino substituted pyrazolo[1,5-a]pyrimidine | [10] |
| Aurora A | 160 | Pyrazole-based Aurora A kinase inhibitor | [10] |
| p38 | - | Substituted pyrazolo[1,5-a]pyridines | [11] |
The 5-(5-chloro-2-fluorophenyl) substituent introduced in this protocol provides a handle for further structural modifications through, for example, palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around this position to optimize kinase inhibitory activity and selectivity.
Conclusion
This application note details a comprehensive and adaptable synthetic strategy for the preparation of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from 5-Chloro-2-fluorophenylacetonitrile. The described protocols are based on well-established chemical transformations and offer a reliable pathway for the synthesis of a diverse library of potential therapeutic agents. The provided characterization guidelines and biological context will aid researchers in the development and evaluation of these promising compounds.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Publishing. Available at: [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. Available at: [Link]
-
Synthesis of 3-amino-4-fluoropyrazoles. PubMed. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. Available at: [Link]
-
3-Amino-5-(4-chlorophenyl)pyrazole. MySkinRecipes. Available at: [Link]
-
Some reactions of DMF‐DMA reagent with methylene groups. ResearchGate. Available at: [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Semantic Scholar. Available at: [Link]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. CSIRO Publishing. Available at: [Link]
-
(PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. Available at: [Link]
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5-Chloro-2-fluorophenylacetonitrile: A Versatile Scaffold for Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of contemporary drug discovery, fluorinated organic molecules have carved out a significant niche, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby transforming a promising lead compound into a viable drug candidate. Among the plethora of fluorinated synthons, 5-Chloro-2-fluorophenylacetonitrile stands out as a particularly valuable and versatile building block. Its unique arrangement of a reactive nitrile group, a synthetically tractable chlorine atom, and a bioisosteric fluorine atom on a phenyl ring provides a rich platform for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the applications of 5-Chloro-2-fluorophenylacetonitrile in pharmaceutical synthesis, complete with detailed experimental protocols for key transformations.
Physicochemical Properties of 5-Chloro-2-fluorophenylacetonitrile
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The key properties of 5-Chloro-2-fluorophenylacetonitrile are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 75279-54-8 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1] |
| Appearance | Off-white crystalline solid | [1] |
| Boiling Point | 253 °C at 760 mmHg | [1] |
| Flash Point | 106.8 °C | [1] |
| Density | 1.286 g/cm³ | [1] |
| Purity | Typically >98% | [2] |
Application I: Synthesis of Tetrahydrobenzo[b]thiophene Scaffolds for Kinase Inhibitors via the Gewald Reaction
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The Gewald reaction, a multicomponent condensation, provides an efficient and atom-economical route to this important heterocyclic system. 5-Chloro-2-fluorophenylacetonitrile serves as an excellent substrate for this transformation, leveraging the reactivity of its activated methylene group adjacent to the nitrile.
The dysregulation of protein kinases is a well-established driver of many cancers, making them a major focus of targeted therapy development. The tetrahydrobenzo[b]thiophene core, synthesized from 5-Chloro-2-fluorophenylacetonitrile, can be further elaborated to create potent and selective kinase inhibitors.
Causality of Experimental Choices
The Gewald reaction is a one-pot synthesis that proceeds through a series of interconnected steps. The choice of a basic catalyst, such as morpholine or triethylamine, is crucial for the initial Knoevenagel condensation between the ketone and the active methylene of the phenylacetonitrile. Elemental sulfur is used as the sulfur source, and the reaction is typically conducted in a polar aprotic solvent like ethanol or DMF to facilitate the dissolution of the reactants and intermediates. The final cyclization and aromatization steps are driven by the thermodynamic stability of the resulting thiophene ring.
Experimental Workflow: Gewald Reaction
Caption: Workflow for the Gewald synthesis of a tetrahydrobenzo[b]thiophene derivative.
Detailed Protocol: Synthesis of 2-Amino-6-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
5-Chloro-2-fluorophenylacetonitrile (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (anhydrous)
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-fluorophenylacetonitrile (1.0 eq), cyclohexanone (1.0 eq), elemental sulfur (1.1 eq), and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add morpholine (0.5 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
After the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. A solid precipitate will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual morpholine and ethanol.
-
Dry the crude product in a vacuum oven at 50°C.
-
For further purification, recrystallize the crude product from hot ethanol to yield the pure 2-Amino-6-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product with that of the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Construction of Quinazoline Scaffolds for CNS-active Agents
The quinazoline ring system is a cornerstone in medicinal chemistry, found in a multitude of drugs with diverse therapeutic applications, including anticancer agents, antihypertensives, and central nervous system (CNS) active compounds. The nitrile group of 5-Chloro-2-fluorophenylacetonitrile can be strategically employed in the synthesis of quinazoline derivatives, highlighting its versatility as a building block.
Causality of Experimental Choices
The synthesis of quinazolines from nitriles often involves a cyclocondensation reaction with a suitable bifunctional precursor, such as a 2-aminobenzaldehyde or a related derivative. The reaction is typically catalyzed by an acid or a Lewis acid to activate the carbonyl group for nucleophilic attack by the amino group, followed by an intramolecular cyclization involving the nitrile. The choice of reaction conditions, including the catalyst and solvent, is critical to drive the reaction towards the desired quinazoline product and minimize side reactions.
Experimental Workflow: Quinazoline Synthesis
Caption: A general workflow for the synthesis of a quinazoline derivative.
Detailed Protocol: Synthesis of 4-(5-Chloro-2-fluorophenyl)quinazoline
Materials:
-
5-Chloro-2-fluorophenylacetonitrile (1.0 eq)
-
2-Aminobenzaldehyde (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Sodium hydroxide solution (10% w/v)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, place polyphosphoric acid (10 g).
-
Add 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) and 2-aminobenzaldehyde (1.1 eq) to the PPA at room temperature with mechanical stirring.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully pour the hot reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(5-Chloro-2-fluorophenyl)quinazoline.
Self-Validation:
-
TLC Analysis: Monitor the progress of the reaction and the purity of the final product.
-
Spectroscopic Characterization: Confirm the identity and purity of the synthesized quinazoline derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion: A Key Component in the Medicinal Chemist's Toolbox
5-Chloro-2-fluorophenylacetonitrile has proven to be a highly effective and versatile building block for the synthesis of a range of pharmaceutically relevant scaffolds. The protocols detailed herein for the synthesis of tetrahydrobenzo[b]thiophenes and quinazolines showcase just two of the many potential applications of this valuable starting material. The strategic placement of its functional groups allows for a multitude of chemical transformations, enabling the construction of diverse and complex molecules for drug discovery programs. As the demand for novel therapeutics continues to grow, the importance of such well-defined and adaptable building blocks in the synthetic chemist's arsenal cannot be overstated.
References
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Vertex Pharmaceuticals. (n.d.). 5-Chloro-2-Fluorophenylacetonitrile. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-Fluoro-5-chlorophenylacetonitrile. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-2-FLUOROPHENYLACETONITRILE. Retrieved from [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1). [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). The Journal of Organic Chemistry, 84(10), 6295-6306. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals, 15(8), 1003. [Link]
Sources
Application Notes & Protocols: Friedel-Crafts Acylation of 5-Chloro-2-fluorophenylacetonitrile Derivatives
Introduction: Strategic Acylation in Complex Arenes
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the introduction of a keto-functional group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical industry, where aryl ketones serve as pivotal intermediates for the synthesis of a vast array of active pharmaceutical ingredients (APIs).
This guide focuses on the nuanced application of the Friedel-Crafts acylation to 5-Chloro-2-fluorophenylacetonitrile and its derivatives. This substrate class is particularly relevant in modern drug discovery due to the prevalence of fluorinated and chlorinated motifs in bioactive molecules, which can enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] However, the simultaneous presence of multiple deactivating and directing groups (–Cl, –F, and –CH₂CN) on the phenyl ring presents a significant synthetic challenge, demanding a carefully optimized and mechanistically informed approach to achieve desired regioselectivity and yield.
This document provides a comprehensive overview of the underlying principles, a field-tested experimental protocol, and critical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation on complex, electron-deficient aromatic systems.
Mechanistic Underpinnings & Regiochemical Control
The success of a Friedel-Crafts acylation hinges on understanding its mechanism and the electronic and steric factors governing its outcome. The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Formation of the Acylium Ion Electrophile
The reaction is initiated by the interaction of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), with an acylating agent such as an acyl chloride or acid anhydride.[6][7] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (RCO⁺). This species is a potent electrophile poised for attack by the aromatic substrate.
Caption: Generation of the resonance-stabilized acylium ion.
Electrophilic Aromatic Substitution
Once formed, the acylium ion is attacked by the π-electron system of the 5-Chloro-2-fluorophenylacetonitrile. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, typically AlCl₄⁻, then abstracts a proton from the site of substitution, restoring aromaticity and yielding the final aryl ketone product.[1][7] A stoichiometric amount of the Lewis acid is generally required, as the ketone product forms a stable complex with the catalyst, preventing it from participating in further catalytic cycles.[1][8]
Controlling Regioselectivity
The primary challenge with a polysubstituted ring like 5-Chloro-2-fluorophenylacetonitrile is predicting and controlling the site of acylation. The outcome is dictated by the cumulative directing effects of the existing substituents:
-
Fluoro Group (at C2): Strongly ortho, para-directing and deactivating.
-
Chloro Group (at C5): Ortho, para-directing and deactivating.
-
Cyanomethyl Group (at C1): Weakly deactivating and considered ortho, para-directing.
The directing power of these groups generally follows the order F > Cl. The acylation will occur at the position most activated by the directing groups and least sterically hindered. In this case, the C4 position is para to the strongly directing fluorine atom and ortho to the chlorine atom, making it the most electronically favorable and sterically accessible site for electrophilic attack.
Caption: Analysis of regioselectivity on the substituted ring.
Detailed Experimental Protocol
This protocol outlines a general procedure for the acylation of 5-Chloro-2-fluorophenylacetonitrile with acetyl chloride. It should be adapted based on the specific acylating agent and substrate derivative used.
Materials and Equipment
-
Reagents: 5-Chloro-2-fluorophenylacetonitrile, Acetyl Chloride (or other acyl chloride/anhydride), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), nitrogen/argon inlet, magnetic stirrer and stir bar, dropping funnel, ice-water bath, standard glassware for workup and purification, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire reaction and workup in a well-ventilated fume hood.
-
Reagent Handling:
-
Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Handle with care in a dry environment.
-
Acyl chlorides are corrosive, lachrymatory, and moisture-sensitive.
-
Dichloromethane is a volatile and suspected carcinogen.
-
-
Reaction Hazards: The reaction is exothermic and generates corrosive HCl gas. Ensure proper temperature control and gas scrubbing if necessary. The quench step is also highly exothermic.[9]
Step-by-Step Procedure
Caption: Workflow for Friedel-Crafts acylation.
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a reflux condenser topped with a drying tube. Charge the flask with 5-Chloro-2-fluorophenylacetonitrile (1.0 equiv) and anhydrous dichloromethane (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Begin stirring the solution and cool the flask to 0°C using an ice-water bath. Carefully add anhydrous aluminum chloride (1.2-1.5 equiv) to the stirred solution in small portions over 15-20 minutes, allowing the internal temperature to remain below 5°C.
-
Acylating Agent Addition: Dilute the acyl chloride (e.g., acetyl chloride, 1.1 equiv) with a small amount of anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup and Quench: Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Cautiously and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure acylated product.
Optimization and Data
The efficiency of the Friedel-Crafts acylation is highly dependent on several parameters. The following table provides a guide for optimization.
| Parameter | Condition / Reagent | Rationale & Field Insights |
| Lewis Acid | AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂ | AlCl₃ is the most common and reactive catalyst.[10] For highly deactivated substrates, a stronger Lewis acid and stoichiometric or greater amounts are necessary to drive the reaction.[8] |
| Stoichiometry | 1.2 - 2.0 equivalents | More than one equivalent of catalyst is required because the product ketone complexes with the Lewis acid, effectively sequestering it.[1] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂) | An inert solvent is crucial. DCM and DCE are common choices. CS₂ is an excellent solvent but is highly flammable and toxic. Avoid solvents that can react with the catalyst (e.g., nitrobenzene can be used but it is highly deactivated). |
| Temperature | 0°C to reflux | The initial addition should be performed at low temperatures (0°C) to control the exothermic reaction. The reaction may require heating to proceed to completion, depending on the substrate's reactivity. |
| Acylating Agent | Acyl Chloride vs. Anhydride | Acyl chlorides are generally more reactive than anhydrides. Anhydrides may require higher temperatures or more catalyst. |
Troubleshooting Common Issues
-
No Reaction/Low Conversion: The aromatic ring may be too deactivated. Consider using a more potent Lewis acid (if applicable), increasing the amount of catalyst, or raising the reaction temperature. Ensure all reagents and glassware are scrupulously dry.
-
Formation of Multiple Products: This may indicate a loss of regioselectivity. Re-evaluate the directing group effects. It could also result from side reactions. Lowering the reaction temperature may improve selectivity.
-
Low Yield after Workup: The product-catalyst complex may not have been fully hydrolyzed. Ensure a thorough acidic quench. Product loss can also occur during extraction and purification steps.
Conclusion
The Friedel-Crafts acylation of 5-Chloro-2-fluorophenylacetonitrile derivatives is a powerful yet challenging transformation. A successful outcome relies on a robust understanding of the reaction mechanism, careful control over regioselectivity through analysis of substituent effects, and meticulous execution of the experimental protocol. By optimizing catalyst choice, stoichiometry, and reaction conditions, researchers can effectively synthesize valuable aryl ketone intermediates, paving the way for the development of novel therapeutics.
References
- Vertex AI Search. (2024-04-09). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing.
- Prajapati, S., Mishra, A. P., & Srivastava, A. (2012). Friedel–Crafts Reaction Review: Acylation, Alkylation, Arylation. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 52-62.
- Andonian, A. (n.d.).
- Master Organic Chemistry. (2018-05-17). EAS Reactions (3)
- Organic Chemistry Portal. (n.d.).
- BYJU'S. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). A theoretical study of the reactivity and regioselectivity of some aromatic compounds in electrophilic aromatic substitution. Journal of Materials and Environmental Science, 5(1), 57-66.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2022-09-24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Fiveable. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of Polysubstituted Benzenes.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile.
- University of Tennessee at Chattanooga. (n.d.).
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
- Chem-Station Int. Ed. (2014-04-14).
- ResearchGate. (n.d.). SCHEME Friedel-Craft acylation reaction of substituted phenylacetic....
- SynArchive. (n.d.).
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
- National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
- PubMed. (2019-07-01). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- National Center for Biotechnology Information. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals.
- Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE.
- PubMed. (2014).
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- PubMed. (2011).
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Anwendungs- und Protokollhandbuch: Derivatisierung von 5-Chlor-2-fluorphenylacetonitril für die Wirkstoffentdeckung
Verfasst von: Senior Application Scientist, Gemini Division
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 5-Chlor-2-fluorphenylacetonitril, einer vielseitigen Ausgangssubstanz in der medizinischen Chemie. Wir erörtern die strategische Bedeutung dieses Moleküls, untersuchen die Reaktivität seiner funktionellen Gruppen und stellen validierte, schrittweise Protokolle für Schlüsseltransformationen zur Verfügung. Diese Notizen sollen Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als umfassende Ressource für die Synthese neuartiger Molekülbibliotheken mit potenzieller therapeutischer Relevanz dienen.
Einleitung: Die strategische Bedeutung von 5-Chlor-2-fluorphenylacetonitril
5-Chlor-2-fluorphenylacetonitril (CAS: 75279-54-8) ist ein entscheidender Baustein in der modernen Wirkstoffentdeckung.[1] Seine molekulare Architektur, die durch einen Phenylring mit einer ortho-Fluor-, einer para-Chlor- und einer Benzylnitril-Gruppe gekennzeichnet ist, bietet eine einzigartige Kombination aus Reaktivität und Stabilität. Die Halogensubstituenten modulieren nicht nur die elektronischen Eigenschaften des aromatischen Rings, sondern dienen auch als Angriffspunkte für weitere Funktionalisierungen. Die Nitrilgruppe ist eine äußerst vielseitige funktionelle Gruppe, die in eine Vielzahl anderer wichtiger chemischer Einheiten umgewandelt werden kann, darunter primäre Amine, Aldehyde, Carbonsäuren und Heterozyklen.[2][3]
Diese multifunktionale Natur ermöglicht es Chemikern, diverse und komplexe Moleküle zu synthetisieren, die auf eine breite Palette von biologischen Zielstrukturen abzielen. Insbesondere wurde die aus diesem Molekül abgeleitete Grundstruktur bei der Entwicklung von Kinase-Inhibitoren und anderen wichtigen pharmazeutischen Wirkstoffen verwendet.[4] Dieses Handbuch erläutert die wichtigsten Derivatisierungsstrategien, um das volle Potenzial dieses wichtigen chemischen Zwischenprodukts auszuschöpfen.
Chemische Reaktivität und Derivatisierungsstrategien
Die wahre Stärke von 5-Chlor-2-fluorphenylacetonitril liegt in der selektiven Umwandlung seiner funktionellen Gruppen. Im Folgenden werden die wichtigsten reaktiven Zentren und die dazugehörigen Protokolle detailliert beschrieben.
Reaktionen der Nitrilgruppe (-C≡N)
Die Nitrilgruppe ist ein vielseitiger Vorläufer für eine Reihe von funktionellen Gruppen, die in der medizinischen Chemie von zentraler Bedeutung sind.
Die Umwandlung der Nitrilgruppe in eine primäre Aminomethylgruppe (-CH₂NH₂) ist eine der wertvollsten Transformationen, da Amine entscheidende Interaktionen mit biologischen Zielmolekülen eingehen können.
Protokoll 1: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)
-
Begründung: LiAlH₄ ist ein starkes, nicht-selektives Reduktionsmittel, das die C≡N-Dreifachbindung effizient zu einem primären Amin reduziert.[3] Diese Methode ist ideal, wenn keine anderen reduzierbaren funktionellen Gruppen im Molekül vorhanden sind, die erhalten bleiben müssen. Der Mechanismus umfasst zwei aufeinanderfolgende nukleophile Hydridadditionen an das elektrophile Kohlenstoffatom des Nitrils.[3]
-
Schritt-für-Schritt-Protokoll:
-
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird LiAlH₄ (1.5 Äquivalente) in wasserfreiem Tetrahydrofuran (THF) suspendiert und auf 0 °C gekühlt.
-
Eine Lösung von 5-Chlor-2-fluorphenylacetonitril (1.0 Äquivalent) in wasserfreiem THF wird langsam zur LiAlH₄-Suspension getropft, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach Abschluss der Zugabe wird die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur gerührt oder vorsichtig zum Rückfluss erhitzt, um die Reaktion zu vervollständigen. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig bei 0 °C durch langsame, sequentielle Zugabe von Wasser (X mL), gefolgt von 15%iger wässriger NaOH-Lösung (X mL) und erneut Wasser (3X mL) gequencht (Fiest-Fieser-Methode).
-
Die resultierende Suspension wird kräftig gerührt, bis sich ein körniger weißer Niederschlag bildet. Der Feststoff wird abfiltriert und mit THF oder Ethylacetat gewaschen.
-
Das Filtrat wird unter reduziertem Druck eingeengt, um das rohe 2-(5-Chlor-2-fluorphenyl)ethan-1-amin zu erhalten.
-
Die Reinigung erfolgt durch Säulenchromatographie auf Kieselgel.
-
Die partielle Reduktion eines Nitrils zu einem Aldehyd erfordert ein milderes und sterisch gehindertes Reduktionsmittel, um eine Überreduktion zum Amin zu verhindern.
Protokoll 2: Reduktion mit Diisobutylaluminiumhydrid (DIBAL-H)
-
Begründung: DIBAL-H ist ein elektrophiles Reduktionsmittel, das sich mit dem Stickstoff des Nitrils zu einem Lewis-Säure-Base-Addukt koordiniert.[5] Die anschließende Hydridübertragung führt zu einem Imin-Aluminium-Komplex.[3] Dieser Komplex ist bei niedrigen Temperaturen stabil und wird erst bei der wässrigen Aufarbeitung zum Aldehyd hydrolysiert. Die Verwendung von nur einem Hydridäquivalent und die sterische Hinderung verhindern eine weitere Reduktion.[2][5]
-
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 5-Chlor-2-fluorphenylacetonitril (1.0 Äquivalent) in einem trockenen, aprotischen Lösungsmittel (z. B. Toluol oder Dichlormethan) in einem unter Inertgas stehenden Kolben.
-
Kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad).
-
Fügen Sie langsam eine Lösung von DIBAL-H (1.1-1.2 Äquivalente in Toluol oder Hexan) hinzu, wobei die Temperatur streng unter -70 °C gehalten wird.
-
Rühren Sie die Mischung für 1-3 Stunden bei -78 °C. Überwachen Sie die Reaktion mittels DC.
-
Quenchen Sie die Reaktion bei -78 °C durch langsame Zugabe von Methanol, gefolgt von einer gesättigten wässrigen Lösung von Kalium-Natrium-Tartrat (Rochelle-Salz).
-
Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie kräftig, bis sich zwei klare Phasen bilden.
-
Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase mit dem gleichen Lösungsmittel.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das resultierende 5-Chlor-2-fluorphenylacetaldehyd wird bei Bedarf durch Säulenchromatographie gereinigt.
-
Die Nitrilgruppe kann als 2π-Komponente in [3+2]-Cycloadditionsreaktionen fungieren, um 5-gliedrige Heterozyklen wie Tetrazole oder Triazole zu bilden. Diese Ringe sind wichtige Bioisostere für Carbonsäuren in der Wirkstoffentwicklung.
Protokoll 3: Synthese von 5-(5-Chlor-2-fluorbenzyl)-1H-tetrazol
-
Begründung: Die [3+2]-Cycloaddition von Nitrilen mit Aziden ist eine gängige Methode zur Synthese von Tetrazolen. Die Reaktion wird oft durch Lewis-Säuren oder Ammoniumchlorid katalysiert, um das Nitril zu aktivieren.
-
Schritt-für-Schritt-Protokoll:
-
In einem Rundkolben werden 5-Chlor-2-fluorphenylacetonitril (1.0 Äquivalent), Natriumazid (NaN₃, 1.5 Äquivalente) und Ammoniumchlorid (NH₄Cl, 1.5 Äquivalente) in Dimethylformamid (DMF) suspendiert.
-
Die Reaktionsmischung wird unter Rühren auf 100-120 °C erhitzt und für 12-24 Stunden bei dieser Temperatur gehalten.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung vorsichtig in eine gerührte, eiskalte wässrige Salzsäurelösung (1 M) gegossen, um das Tetrazol zu protonieren und auszufällen.
-
Der resultierende Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft oder im Vakuum getrocknet.
-
Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) erfolgen.
-
Reaktionen am aromatischen Ring
Die Halogensubstituenten am Phenylring, insbesondere das Fluoratom, können durch nukleophile aromatische Substitution (SNAr) ersetzt werden. Die Reaktivität wird durch die elektronenziehende Wirkung der Benzylnitrilgruppe (oder ihrer Derivate) erhöht.
Protokoll 4: Allgemeine SNAr-Reaktion zur Substitution des Fluoratoms
-
Begründung: Die SNAr-Reaktion ist ein zweistufiger Additions-Eliminierungs-Mechanismus.[6] Ein Nukleophil greift den elektronenarmen, an das Fluoratom gebundenen Kohlenstoff an und bildet einen resonanzstabilisierten Meisenheimer-Komplex.[7] Die anschließende Eliminierung des Fluoridions ergibt das substituierte Produkt. Die Reaktion wird durch polare aprotische Lösungsmittel und eine geeignete Base begünstigt.[8]
-
Schritt-für-Schritt-Protokoll:
-
Lösen Sie das 5-Chlor-2-fluorphenylacetonitril-Derivat (1.0 Äquivalent) und das gewünschte Nukleophil (z. B. ein sekundäres Amin oder ein Thiol, 1.2 Äquivalente) in einem polaren aprotischen Lösungsmittel wie DMF oder DMSO.
-
Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃, 2.0 Äquivalente) oder Cäsiumcarbonat (Cs₂CO₃) hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 80-120 °C und überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Nach vollständiger Umsetzung kühlen Sie die Mischung ab und gießen sie in Wasser.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und engen Sie sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
-
Visualisierung und Datendarstellung
Zusammenfassung der Derivatisierungsreaktionen
| Reaktionstyp | Funktionelle Gruppe | Reagenzien | Produkt-Funktionsgruppe | Anwendungsbereich |
| Reduktion | Nitril | LiAlH₄ oder H₂/Raney-Ni | Primäres Amin | Einführung basischer Zentren, weitere Amidierung |
| Partielle Reduktion | Nitril | DIBAL-H | Aldehyd | Synthese von Aldehyd-Derivaten, reduktive Aminierung |
| Cycloaddition | Nitril | NaN₃, NH₄Cl | Tetrazol | Bioisosterer Ersatz für Carbonsäure |
| Grignard-Reaktion | Nitril | R-MgBr, dann H₃O⁺ | Keton | C-C-Bindungsknüpfung, Aufbau komplexer Gerüste |
| SNAr | Aryl-Fluorid | Nu-H (z.B. R₂NH, RSH), Base | Aryl-Nukleophil-Bindung | Diversifizierung des aromatischen Kerns |
Experimentelle Arbeitsabläufe und Reaktionswege
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 5-Chlor-2-fluorphenylacetonitril.
Abbildung 2: Sequenzieller Reaktionsweg: Reduktion gefolgt von SNAr.
Referenzen
-
Reactions of Nitriles. Chemistry Steps. [Online] Verfügbar unter: [Link]
-
Nitrile reduction. Wikipedia. [Online] Verfügbar unter: [Link]
-
Derivatization – Knowledge and References. Taylor & Francis. [Online] Verfügbar unter: [Link]
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20.7: Chemistry of Nitriles. LibreTexts Chemistry. [Online] Verfügbar unter: [Link]
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Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Online] Verfügbar unter: [Link]
-
How to selectively reduction of nitrile group in presence of ester group? ResearchGate. [Online] Verfügbar unter: [Link]
-
Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. PubMed. [Online] Verfügbar unter: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Online] Verfügbar unter: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central. [Online] Verfügbar unter: [Link]
-
Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl). Austrian Journal of Technical and Natural Sciences. [Online] Verfügbar unter: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. [Online] Verfügbar unter: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [Online] Verfügbar unter: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Online] Verfügbar unter: [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discov Ther. [Online] Verfügbar unter: [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Online] Verfügbar unter: [Link]
-
Pharmacological activity of furan derivatives. World of Chemicals. [Online] Verfügbar unter: [Link]
-
Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. MDPI. [Online] Verfügbar unter: [Link]
-
CN1164564C - Process for preparing high purity 2-amino-5-chloro-2. Google Patents. [Online] Verfügbar unter:
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. [Online] Verfügbar unter: [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Online] Verfügbar unter: [Link]
-
5-Chloro-2-Fluorophenylacetonitrile. Methylamine Supplier. [Online] Verfügbar unter: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Online] Verfügbar unter: [Link]
-
5-Substituted-furan-2(3 H )-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. ResearchGate. [Online] Verfügbar unter: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Online] Verfügbar unter: [Link]
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- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 5-Chloro-2-fluorophenylacetonitrile
An Application Guide to Catalytic Methodologies for the Functionalization of 5-Chloro-2-fluorophenylacetonitrile
5-Chloro-2-fluorophenylacetonitrile (CFPA) is a highly valuable and versatile building block in modern organic synthesis. Its utility is anchored in its unique trifunctional molecular architecture: a reactive chloro-substituent amenable to cross-coupling, a metabolically robust fluoro-substituent that modulates physicochemical properties, and a nitrile group that serves as both a synthetic handle and a key pharmacophoric element. This combination makes CFPA and its derivatives sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]
This guide provides an in-depth exploration of key catalytic methodologies for the selective functionalization of CFPA. We will move beyond simple procedural lists to dissect the causality behind catalyst selection, reaction conditions, and mechanistic pathways. The protocols described herein are designed to be robust and serve as a foundation for further discovery and process development by researchers, scientists, and drug development professionals.
Part 1: Catalytic Cross-Coupling at the C-Cl Bond: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The chloro-substituent on the phenyl ring is the primary site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. Activating the relatively inert C-Cl bond requires carefully selected catalyst systems, typically involving electron-rich and sterically demanding phosphine or N-heterocyclic carbene (NHC) ligands.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[5][6] For an electron-deficient aryl chloride like CFPA, the oxidative addition step is often rate-limiting, necessitating a potent palladium(0) catalyst generated in situ.
Mechanistic Rationale: The catalytic cycle proceeds through three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst.[5] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species.
Sources
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- 2. 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 - BuyersGuideChem [buyersguidechem.com]
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- 6. tcichemicals.com [tcichemicals.com]
Scale-up synthesis of 5-Chloro-2-fluorophenylacetonitrile
An Application Note for the Scale-Up Synthesis of 5-Chloro-2-fluorophenylacetonitrile
Abstract
5-Chloro-2-fluorophenylacetonitrile is a pivotal intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical sectors. Its halogenated phenylacetonitrile structure serves as a versatile scaffold for building complex molecular architectures. This document provides a comprehensive guide for the scale-up synthesis of 5-Chloro-2-fluorophenylacetonitrile from 5-chloro-2-fluorobenzyl chloride. The protocol emphasizes a robust, scalable, and safe procedure utilizing phase-transfer catalysis to ensure high yield and purity. Detailed methodologies for the reaction, work-up, purification, and analytical characterization are presented, alongside critical safety protocols required for handling highly toxic reagents.
Introduction and Significance
Phenylacetonitrile derivatives are a cornerstone of organic synthesis, serving as precursors to pharmaceuticals, fragrances, and pesticides.[1] The specific compound, 5-Chloro-2-fluorophenylacetonitrile (also known as 5-chloro-2-fluorobenzyl cyanide), is of particular interest due to the unique electronic and steric properties conferred by its halogen substituents.[2][3] These substitutions can significantly influence the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredients (APIs).
The synthesis of phenylacetonitriles is most commonly achieved via the nucleophilic substitution of a benzyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis.[1] For large-scale industrial production, ensuring reaction efficiency, minimizing hazardous byproducts, and maintaining a high degree of safety are paramount. This application note details a process optimized for scale-up, employing a phase-transfer catalyst (PTC) to facilitate the reaction between an organic-soluble substrate and an aqueous-soluble nucleophile, thereby enhancing reaction rates and simplifying the overall process.
Synthetic Pathway Overview
The selected synthetic route involves the direct cyanation of 5-chloro-2-fluorobenzyl chloride using sodium cyanide. This single-step transformation is efficient and well-suited for industrial scale. The reaction is facilitated by a quaternary ammonium salt, which acts as a phase-transfer catalyst, shuttling the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.
Caption: High-level workflow for the scale-up synthesis of 5-Chloro-2-fluorophenylacetonitrile.
Critical Safety Considerations: Handling Sodium Cyanide
Sodium cyanide (NaCN) is a highly toxic compound that can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5][6] All operations involving NaCN must be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing.
-
Toxicity: NaCN is a potent inhibitor of cellular respiration.[5] An oral dosage as small as 200–300 mg can be fatal.[5]
-
Reaction with Acid: NaCN reacts rapidly with acids to release highly toxic and flammable hydrogen cyanide (HCN) gas.[5][7] It is imperative to maintain basic or neutral conditions during the reaction and work-up until the cyanide is fully quenched.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and splash-proof safety goggles with a face shield. An appropriate respirator should be on standby for emergency situations.
-
Waste Disposal and Quenching: All aqueous waste containing cyanide must be quenched before disposal. A standard procedure involves treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.
-
NaCN + NaClO → NaOCN + NaCl
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-Chloro-2-fluorophenylacetonitrile
This protocol describes the synthesis on a 1 kg scale of the starting material.
Table 1: Materials and Reaction Parameters
| Reagent/Material | CAS No. | Molecular Weight | Amount Used | Molar Equiv. |
| 5-Chloro-2-fluorobenzyl chloride | 60795-76-8 | 179.02 | 1.00 kg | 1.00 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 328 g | 1.20 |
| Benzyltriethylammonium chloride (TEBAC) | 56-37-1 | 227.77 | 127 g | 0.10 |
| Toluene | 108-88-3 | 92.14 | 5.0 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 5.0 L | - |
| Parameter | Value | |||
| Reaction Temperature | 85-90 °C | |||
| Reaction Time | 4-6 hours | |||
| Expected Yield | 85-95% | |||
| Expected Purity (Crude) | >95% (HPLC) |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
20 L separatory funnel.
-
Cyanide quench station (containing sodium hypochlorite and sodium hydroxide solution).
Procedure:
-
Reactor Setup: Charge the 10 L reactor with 5-Chloro-2-fluorobenzyl chloride (1.00 kg), toluene (5.0 L), and benzyltriethylammonium chloride (127 g). Begin stirring and purge the vessel with nitrogen.
-
Cyanide Solution Preparation: In a separate vessel, carefully dissolve sodium cyanide (328 g) in deionized water (5.0 L). CAUTION: This step is hazardous and should be performed in a designated, well-ventilated area with appropriate PPE. The dissolution may be slightly exothermic.
-
Reaction: Heat the reactor contents to 85 °C. Once the temperature is stable, begin the slow, dropwise addition of the aqueous sodium cyanide solution over 2-3 hours using the addition funnel. Monitor the internal temperature closely; maintain it between 85-90 °C. The reaction is exothermic, and the addition rate may need to be adjusted to control the temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 90 °C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or HPLC until the starting benzyl chloride is consumed.
-
Cooling and Phase Separation: Once the reaction is complete, cool the reactor to room temperature. Stop the stirring and allow the layers to separate. Drain the lower aqueous layer into a designated container for cyanide quenching.
-
Aqueous Wash: Wash the organic layer remaining in the reactor with 2.0 L of deionized water, followed by 2.0 L of brine (saturated NaCl solution). Separate the layers after each wash.
-
Solvent Removal: Transfer the organic layer to a suitable flask and concentrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude 5-Chloro-2-fluorophenylacetonitrile as an oil or low-melting solid.
Protocol 2: Purification by Vacuum Distillation
The crude product can be purified to ≥98% purity by vacuum distillation.[8]
Equipment:
-
Vacuum distillation apparatus with a short-path distillation head.
-
Heating mantle and magnetic stirrer.
-
Vacuum pump and pressure gauge.
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Place the crude product into the distillation flask. Begin stirring and gradually apply vacuum. Heat the flask gently.
-
Fraction Collection: Collect any low-boiling impurities first. Collect the main product fraction at the appropriate temperature and pressure. The boiling point of the related 4-Chloro-2-fluorophenylacetonitrile is reported as 133 °C at 15 mmHg, which can serve as an estimation.[8]
-
Final Product: The distilled product should be a colorless liquid or a white to off-white crystalline solid upon cooling.[2] Analyze the purified product by HPLC, GC-MS, and NMR to confirm purity and identity.
Table 2: Physicochemical Properties of 5-Chloro-2-fluorophenylacetonitrile
| Property | Value | Reference |
| CAS Number | 75279-54-8 | [9] |
| Molecular Formula | C₈H₅ClFN | [9] |
| Molecular Weight | 169.58 g/mol | [10] |
| Appearance | White to off-white crystalline solid/powder | [2][10] |
| Boiling Point | ~253 °C at 760 mmHg (Predicted/Related Cmpd) | [10] |
| Purity | ≥ 98% (Typical Specification) | [9] |
Mechanistic Rationale and Process Optimization
Caption: Phase-transfer catalysis mechanism in the cyanation reaction.
The use of a phase-transfer catalyst is central to the success of this protocol on a large scale. The quaternary ammonium cation (Q⁺) from TEBAC pairs with the cyanide anion (CN⁻) to form an ion pair (Q⁺CN⁻) that has sufficient lipophilicity to migrate into the organic toluene phase. Here, the "naked" and highly reactive cyanide anion efficiently displaces the chloride from the benzyl chloride substrate via an Sₙ2 mechanism. The resulting Q⁺Cl⁻ then returns to the aqueous phase, completing the catalytic cycle. This avoids the need for hazardous and difficult-to-handle polar aprotic solvents like DMSO or DMF, making the process safer and more environmentally friendly.
Analytical Characterization
To ensure the quality of the final product, a suite of analytical tests should be performed:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any remaining starting material or byproducts.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of 5-Chloro-2-fluorophenylacetonitrile. By employing phase-transfer catalysis, the synthesis achieves high yields under manageable and industrially relevant conditions. The paramount importance of stringent safety measures for handling cyanide has been emphasized, along with robust methods for purification and analytical validation. This guide is intended to enable researchers and chemical engineers to safely and efficiently produce this valuable chemical intermediate on a scale suitable for drug development and manufacturing.
References
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Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][12]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link][13]
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Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link][14]
-
Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link][15]
-
Sodium Cyanide Risks: What You Need to Know. United Chemical. [Link][4]
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Chemical hazard assessment for sodium cyanide. University of Washington. [Link][6]
-
Synthesis of (b) 5-Amino-2-chloro-4-fluorobenzyl cyanide. PrepChem.com. [Link][16]
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5-Chloro-2-Fluorophenylacetonitrile. Methylamine Supplier. [Link][3]
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2-Fluoro-5-chlorophenylacetonitrile. BuyersGuideChem. [Link][10]
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5-CHLORO-2-FLUOROPHENYLACETONITRILE. INDOFINE Chemical Company, Inc.[Link][9]
-
CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents. [18]
-
EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA. [Link][11]
-
CN1164564C - Process for preparing high purity 2-amino-5-chloro-2. Google Patents. [19]
-
CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. Google Patents. [20]
-
US4056509A - Preparation of benzyl cyanides. Google Patents. [23]
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The Strategic Utility of 5-Chloro-2-fluorophenylacetonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic compounds with precisely tuned electronic and steric properties is insatiable. Heterocyclic motifs form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of starting materials available to synthetic chemists, 5-Chloro-2-fluorophenylacetonitrile has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom, a strongly electronegative fluorine atom, and a reactive nitrile-activated methylene group, offers a powerful handle for the construction of diverse and complex molecular architectures.
The presence of both chloro and fluoro substituents on the phenyl ring significantly influences the reactivity of the molecule. The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect and can participate in strategic hydrogen bonding, while the chlorine at the 5-position further modulates the electronic properties of the aromatic ring and provides a potential site for further functionalization through cross-coupling reactions. The activated methylene group, flanked by the aromatic ring and the cyano group, is readily deprotonated, rendering it a potent nucleophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical synthesis of several key classes of heterocyclic compounds utilizing 5-Chloro-2-fluorophenylacetonitrile as a key precursor. We will delve into detailed, step-by-step protocols, explain the mechanistic rationale behind the synthetic strategies, and present data in a clear and accessible format to empower your research endeavors.
Core Synthetic Applications and Protocols
This section outlines detailed protocols for the synthesis of four major classes of heterocyclic compounds from 5-Chloro-2-fluorophenylacetonitrile: substituted pyridines, 2-aminothiophenes, aminopyrazoles, and aminoisoxazoles. Each protocol is designed to be a self-validating system, with clear explanations for each experimental choice.
Synthesis of Substituted 2-Amino-3-cyanopyridines via Multicomponent Reaction
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. The following protocol details a one-pot, four-component reaction to construct a highly functionalized pyridine ring, leveraging the reactivity of the active methylene group in 5-Chloro-2-fluorophenylacetonitrile.
Reaction Principle: This synthesis proceeds through a cascade of reactions initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. The 5-Chloro-2-fluorophenyl group is introduced at the 4-position of the pyridine ring, providing a scaffold ripe for further diversification.
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Detailed Protocol:
-
Reaction Setup: To a solution of 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) and a ketone (e.g., cyclohexanone, 1.1 eq) in ethanol, add finely powdered elemental sulfur (1.2 eq).
-
Base Addition: To the stirred suspension, add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.2 eq), dropwise.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 50-60 °C) for 1-2 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ice and water containing a small amount of concentrated hydrochloric acid to neutralize the base and precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Elemental Sulfur: Acts as the sulfur source for the thiophene ring.
-
Morpholine/Diethylamine: A basic catalyst is required to facilitate the initial Knoevenagel-type condensation between the nitrile and the ketone.
-
Acidic Work-up: Neutralization of the basic catalyst is necessary to ensure the precipitation of the amine product.
Synthesis of 3-(5-Chloro-2-fluorophenyl)-5-aminopyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds with significant biological activities. This protocol describes their synthesis through the condensation of 5-Chloro-2-fluorophenylacetonitrile with hydrazine.
Reaction Principle: The reaction proceeds via a nucleophilic attack of hydrazine on the nitrile carbon of an in-situ formed β-ketonitrile or a related reactive intermediate derived from the self-condensation of the starting phenylacetonitrile, followed by cyclization to form the pyrazole ring. A more direct approach involves the reaction with a β-ketoester followed by condensation with hydrazine. For simplicity and directness, we will outline a plausible direct condensation.
Aminopyrazole Synthesis Workflow
Caption: Workflow for the synthesis of 3-substituted-5-aminopyrazoles.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Isolation and Purification: To the residue, add water or diethyl ether and triturate to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Serves as the source of the two nitrogen atoms for the pyrazole ring.
-
Ethanol as Solvent: A protic solvent that is suitable for reactions involving hydrazine and can facilitate the necessary proton transfers during the cyclization process.
Synthesis of 3-(5-Chloro-2-fluorophenyl)-5-aminoisoxazoles
Isoxazoles are another important class of five-membered heterocycles with diverse biological activities. T[2]heir synthesis can be achieved by reacting a suitable precursor with hydroxylamine.
Reaction Principle: Similar to the pyrazole synthesis, the formation of the isoxazole ring involves the condensation of a reactive intermediate derived from 5-Chloro-2-fluorophenylacetonitrile with hydroxylamine. The hydroxylamine acts as the N-O source for the isoxazole ring.
Aminoisoxazole Synthesis Workflow
Caption: Workflow for the synthesis of 3-substituted-5-aminoisoxazoles.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Base Addition: Add a base such as sodium acetate (2.0 eq) or pyridine to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux for 6-10 hours, monitoring its progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue.
-
Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: Provides the N-O unit for the isoxazole ring. The hydrochloride salt is used for its stability, and a base is added to liberate the free hydroxylamine in situ.
-
Base (Sodium Acetate/Pyridine): Neutralizes the HCl from the hydroxylamine hydrochloride and catalyzes the condensation and cyclization steps.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of various heterocyclic compounds from 5-Chloro-2-fluorophenylacetonitrile based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions employed.
| Heterocycle Class | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Amino-3-cyanopyridines | Aromatic aldehyde, Malononitrile, Ammonium acetate | Ethanol | Reflux | 4-6 | 70-85 |
| 2-Aminothiophenes | Ketone, Elemental Sulfur, Morpholine | Ethanol | 50-60 | 1-2 | 65-80 |
| 5-Aminopyrazoles | Hydrazine Hydrate | Ethanol | Reflux | 8-12 | 60-75 |
| 5-Aminoisoxazoles | Hydroxylamine HCl, Sodium Acetate | Ethanol | Reflux | 6-10 | 55-70 |
Conclusion and Future Outlook
5-Chloro-2-fluorophenylacetonitrile is a readily accessible and highly versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of substituted pyridines, 2-aminothiophenes, aminopyrazoles, and aminoisoxazoles provide robust and reproducible methods for accessing these important scaffolds. The unique electronic properties conferred by the chloro and fluoro substituents offer significant advantages for tuning the physicochemical and biological properties of the final compounds. The synthetic routes described herein are amenable to further diversification, allowing for the creation of extensive libraries of novel compounds for screening in drug discovery and materials science programs. Future work will focus on expanding the scope of these reactions to include a wider range of substrates and on the development of novel catalytic systems to further enhance the efficiency and sustainability of these synthetic transformations.
References
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ResearchGate. (n.d.). Scheme 5 Synthesis of isoxazole 5b using the developed Cl 2 generator,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]
-
PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
-
PubMed. (2010). New synthesis of fluorinated pyrazoles. Retrieved from [Link]
-
PubMed. (2011). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients. Retrieved from [Link]
-
eGrove - University of Mississippi. (2023). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
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Introduction: The Significance of Chiral Halogenated Arylacetonitriles
An in-depth guide to the asymmetric synthesis of chiral precursors from 5-Chloro-2-fluorophenylacetonitrile is essential for researchers in medicinal chemistry. This document provides detailed application notes and protocols focusing on the catalytic enantioselective synthesis of (R)- and (S)-5-chloro-2-fluoro-α-hydroxyphenylacetonitrile, a key chiral building block.
Chirality is a fundamental principle in drug design and development, as the enantiomeric forms of a drug molecule often exhibit significantly different pharmacological and toxicological profiles.[1][2][3][4][5] Chiral α-arylacetonitriles, particularly those bearing halogen substituents, are highly valued as versatile intermediates in the synthesis of a wide array of bioactive molecules and approved drugs.[1][6][7] The 5-chloro-2-fluorophenyl moiety is a key structural motif found in several pharmaceutical candidates. Consequently, robust and efficient methods for the asymmetric synthesis of its derivatives are in high demand.
The most direct and widely employed strategy for accessing enantiomerically enriched α-hydroxy-5-chloro-2-fluorophenylacetonitrile is through the catalytic asymmetric cyanation of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde. This guide details two powerful and complementary methodologies to achieve this transformation: catalysis by a chiral metal-salen complex and biocatalysis using hydroxynitrile lyase (HNL) enzymes.
Methodology 1: Asymmetric Cyanation via Chiral Titanium(IV)-Salen Catalysis
Principle & Rationale: Chiral metal complexes are powerful tools for enforcing stereocontrol in chemical reactions. Titanium-salen complexes, in particular, have emerged as exceptionally effective catalysts for the asymmetric addition of cyanide to aldehydes.[8][9][10] The mechanism involves the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic titanium center of the chiral salen complex. This activation, combined with the sterically defined chiral environment created by the ligand, directs the incoming nucleophilic cyanide to a specific face of the carbonyl, resulting in the preferential formation of one enantiomer of the cyanohydrin product.[9][10] For operational safety and convenience, trimethylsilyl cyanide (TMSCN) is often used as the cyanide source, which, upon activation by the catalyst, generates the active cyanide nucleophile.[11][12]
Experimental Protocol: Ti(IV)-Salen Catalyzed Asymmetric Cyanosilylation
Materials and Reagents:
-
5-Chloro-2-fluorobenzaldehyde (98% purity)
-
(R,R)- or (S,S)-Jacobsen's catalyst (a common Ti-salen complex) or a similar chiral dimeric Ti-salen complex[10][13]
-
Trimethylsilyl cyanide (TMSCN, ≥97%)
-
Anhydrous dichloromethane (DCM) or toluene, freshly distilled
-
Hydrochloric acid (HCl), 2M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, flame-dried under vacuum
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stirring bars
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under a positive pressure of nitrogen or argon, add the chiral Ti(IV)-salen catalyst (0.1–5 mol%) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous dichloromethane (to make a ~0.2 M solution with respect to the aldehyde). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution or uniform suspension of the catalyst. Add 5-chloro-2-fluorobenzaldehyde (1.0 equivalent) to the flask.
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (typically between 0 °C and -40 °C) using an appropriate cooling bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.2–1.5 equivalents) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition of TMSCN is crucial to maintain a low concentration of the reactive cyanide species, which helps to suppress the non-catalyzed, racemic background reaction.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product, the silylated cyanohydrin, will have a different Rf value. The reaction is typically complete within 2-24 hours.
-
Work-up and Deprotection: Once the reaction is complete, quench it by adding 2M HCl solution at 0 °C. Stir vigorously for 30-60 minutes to facilitate the hydrolysis of the silyl ether to the cyanohydrin.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Trustworthiness Check: The bicarbonate wash is essential to neutralize any remaining acid, preventing potential product degradation during solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude cyanohydrin.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.
Data Presentation: Expected Performance
The performance of Ti-salen catalysts is well-documented for various aromatic aldehydes.[8][10] The following table provides expected outcomes for the cyanation of 5-chloro-2-fluorobenzaldehyde based on analogous substrates.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |
| 2.0 | -20 | 12 | 85 - 95 | >90 |
| 0.5 | 0 | 24 | 80 - 90 | 85 - 92 |
| 5.0 | -40 | 8 | >90 | >95 |
Visualization: Ti-Salen Catalysis Workflow
Caption: Simplified catalytic cycle of hydroxynitrile lyase (HNL).
References
-
Belokon, Y. N., et al. (2002). The asymmetric addition of TMSCN to aldehydes catalyzed by a chiral (salen)Ti(IV) complex. Tetrahedron: Asymmetry. Available at: [Link]
-
Gröger, H. (2003). Enzymatic routes to enantiomerically pure aromatic α-hydroxy carboxylic acids. Advanced Synthesis & Catalysis. Available at: [Link]
-
Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: A Versatile Class of Biocatalysts. Applied Microbiology and Biotechnology. Available at: [Link]
-
North, M., & O'medy, F. (2010). Metal-catalysed asymmetric cyanohydrin synthesis. Tetrahedron. Available at: [Link]
-
Lundgren, S., et al. (2008). Enantioselective cyanation of benzaldehyde. An asymmetric polymeric catalyst in a microreactor. Arkivoc. Available at: [Link]
-
Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals. Available at: [Link]
-
OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). OrgoSolver. Available at: [Link]
-
Wiedner, D., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. Available at: [Link]
-
North, M., et al. (2002). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. University of York. Available at: [Link]
-
Lundgren, S. (2008). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. Available at: [Link]
-
Griengl, H., et al. (2000). Synthesis of Chiral Cyanohydrins by Recombinant Escherichia coli Cells in a Micro-Aqueous Reaction System. Applied and Environmental Microbiology. Available at: [Link]
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Application Note: One-Pot Synthesis of Privileged Heterocyclic Scaffolds Utilizing 5-Chloro-2-fluorophenylacetonitrile
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the development of efficient, atom-economical synthetic routes to novel heterocyclic compounds is of paramount importance. 5-Chloro-2-fluorophenylacetonitrile has emerged as a highly versatile and valuable building block for this purpose.[1] Its structure is endowed with multiple reactive centers: an ortho-positioned fluorine atom that is activated for nucleophilic aromatic substitution (SNAr), a chemically tractable nitrile group, and an acidic α-methylene bridge. This unique combination of functionalities allows for the design of elegant one-pot and domino reactions, which streamline synthetic processes by minimizing intermediate isolation steps, thereby reducing solvent waste and improving overall efficiency.[2][3] This application note provides detailed protocols and mechanistic insights into the one-pot synthesis of medicinally relevant heterocyclic cores, such as quinazolines and thieno[2,3-b]pyridines, starting from 5-Chloro-2-fluorophenylacetonitrile.
Core Synthetic Strategy: A Domino Approach
The primary synthetic strategy hinges on a domino reaction sequence. This process is typically initiated by a nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the highly reactive fluoride atom. This initial step introduces a new functional moiety that is poised for a subsequent intramolecular cyclization involving the nitrile group, leading to the rapid assembly of complex heterocyclic systems.
Figure 1: General workflow for one-pot synthesis.
Application 1: One-Pot Synthesis of 4-Aminoquinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties.[4][5] The following protocol describes a highly efficient one-pot synthesis of 4-aminoquinazolines from 5-Chloro-2-fluorophenylacetonitrile and guanidine hydrochloride.
Mechanistic Rationale
The reaction proceeds via a two-step sequence within a single pot. First, one of the amino groups of guanidine acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine substituent, leading to its displacement. The resulting intermediate, a substituted 2-aminobenzonitrile derivative, is not isolated. In the second step, under the same reaction conditions, an intramolecular cyclization occurs where the second amino group of the guanidine moiety attacks the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the thermodynamically stable, aromatic 4-aminoquinazoline product.
Figure 2: Reaction pathway for 4-aminoquinazoline synthesis.
Experimental Protocol
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-fluorophenylacetonitrile (1.0 eq), guanidine hydrochloride (1.2 eq), and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration relative to the starting nitrile).
-
Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (10x the volume of DMF used).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum to yield the desired 4-aminoquinazoline derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Data Summary
| Entry | R-Group on Guanidine | Product | Yield (%) |
| 1 | H | 7-Chloro-2,4-quinazolinediamine | 85 |
| 2 | Methyl | 7-Chloro-N2-methyl-2,4-quinazolinediamine | 81 |
| 3 | Phenyl | 7-Chloro-N2-phenyl-2,4-quinazolinediamine | 76 |
Application 2: One-Pot Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
Thienopyridines are bicyclic heterocycles that serve as core structures in various pharmaceuticals. This protocol details their synthesis through a one-pot domino reaction involving an SNAr reaction followed by an intramolecular Thorpe-Ziegler type cyclization.[2] This approach provides rapid access to highly functionalized 3-aminothieno[2,3-b]pyridine scaffolds.[1]
Mechanistic Rationale
The synthesis is initiated by the reaction between 5-Chloro-2-fluorophenylacetonitrile and an α-mercapto ester, such as ethyl thioglycolate, in the presence of a base. The base deprotonates the thiol, forming a thiolate anion which acts as a potent nucleophile, displacing the ortho-fluorine via an SNAr mechanism. The same base then facilitates an intramolecular Thorpe-Ziegler cyclization.[6][7] The α-methylene protons of the original nitrile are deprotonated, and the resulting carbanion attacks the electrophilic carbonyl carbon of the ester. Subsequent tautomerization and elimination of ethanol lead to the formation of the stable, aromatic 3-aminothieno[2,3-b]pyridine ring system. This type of reaction is a classic example of how domino sequences can build molecular complexity efficiently.[2]
Figure 3: Domino pathway to Thieno[2,3-b]pyridines.
Experimental Protocol
-
In a 100 mL round-bottom flask, dissolve 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) in absolute ethanol (approx. 0.3 M).
-
Add ethyl thioglycolate (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Heat the suspension to reflux (approx. 78 °C) and maintain for 6-10 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid (1 M) until the pH is ~7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with ample water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.
Data Summary
| Entry | α-Mercapto Reagent | Product | Yield (%) |
| 1 | Ethyl thioglycolate | Ethyl 3-amino-5-chloro-thieno[2,3-b]pyridine-2-carboxylate | 88 |
| 2 | Mercaptoacetone | 1-(3-Amino-5-chloro-thieno[2,3-b]pyridin-2-yl)ethan-1-one | 82 |
| 3 | 2-Mercaptoacetonitrile | 3-Amino-5-chloro-thieno[2,3-b]pyridine-2-carbonitrile | 79 |
Summary and Outlook
5-Chloro-2-fluorophenylacetonitrile is a powerful and adaptable starting material for the construction of diverse heterocyclic frameworks through one-pot synthetic strategies. The protocols detailed herein for the synthesis of quinazolines and thienopyridines demonstrate the efficiency and elegance of domino reactions that leverage the inherent reactivity of the substrate. These methods offer significant advantages in the field of medicinal chemistry by providing rapid, scalable, and economical access to libraries of compounds for drug discovery programs. Future work will explore the expansion of this methodology to other nucleophiles and the synthesis of more complex polycyclic systems.
References
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
Singh, R. K., et al. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives. ResearchGate. Retrieved from [Link]
-
SynOpen. (2021). Synthesis of Biologically Active Heterocycles via a Domino Sequence Involving an SN2/Thorpe–Ziegler Reaction Step. Thieme Connect. Retrieved from [Link]
-
Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2011). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction. Retrieved from [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Application of 5-Chloro-2-fluorophenylacetonitrile in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational design. These elements can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and overall field performance. The subject of this guide, 5-Chloro-2-fluorophenylacetonitrile, represents a highly versatile, yet underexplored, building block embodying this principle.
While not prominently documented as a direct precursor in the industrial synthesis of current blockbuster pesticides, its structure is a confluence of functionalities ripe for exploitation in the discovery of new active ingredients. The presence of a reactive nitrile group, an activated aromatic ring, and a benzylic position allows for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis of 5-Chloro-2-fluorophenylacetonitrile and detailed protocols for its conversion into key intermediates and scaffolds relevant to the synthesis of novel agrochemicals. For researchers and synthetic chemists, this molecule is a gateway to a diverse chemical space.
Synthesis of 5-Chloro-2-fluorophenylacetonitrile: A Practical Laboratory Protocol
The most direct and reliable synthesis of 5-Chloro-2-fluorophenylacetonitrile involves the cyanation of a corresponding benzyl halide, which is in turn synthesized from the commercially available 5-chloro-2-fluorotoluene. This two-step process is robust and readily scalable in a laboratory setting.
Workflow for the Synthesis of 5-Chloro-2-fluorophenylacetonitrile
Flow Chemistry Applications of 5-Chloro-2-fluorophenylacetonitrile: Advanced Protocols for Pharmaceutical Synthesis
Introduction: Strategic Value of 5-Chloro-2-fluorophenylacetonitrile in Flow Synthesis
5-Chloro-2-fluorophenylacetonitrile is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nitrile ripe for transformation, a benzylic position amenable to functionalization, and an electron-deficient aromatic ring activated for nucleophilic aromatic substitution (SNAr). The presence of both chloro and fluoro substituents offers differential reactivity, enabling selective chemical modifications.
Traditional batch processing of such poly-functionalized molecules can be fraught with challenges, including poor selectivity, hazardous reaction conditions, and difficulties in scaling up.[1][2] Continuous flow chemistry provides a powerful solution to these problems, offering precise control over reaction parameters, enhanced safety, and seamless scalability.[1][3][4][5][6] This guide provides detailed application notes and protocols for key transformations of 5-Chloro-2-fluorophenylacetonitrile, leveraging the transformative capabilities of flow chemistry.
Application Note 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale and Expertise
The electron-withdrawing nature of the nitrile group, in concert with the halogen substituents, renders the aromatic ring of 5-Chloro-2-fluorophenylacetonitrile susceptible to nucleophilic aromatic substitution. The carbon-fluorine bond is typically more labile to nucleophilic attack than the carbon-chlorine bond in such systems, offering a handle for regioselective functionalization.[7] Flow chemistry is exceptionally well-suited for SNAr reactions, as it allows for the use of superheated solvents under pressure, dramatically accelerating reaction rates while maintaining a safe operational window.[5][6] The small reactor volumes inherent to flow systems mitigate the risks associated with highly exothermic reactions or the handling of unstable intermediates.[1]
This protocol details the continuous flow synthesis of an N-arylated amine, a common structural motif in active pharmaceutical ingredients (APIs).[8][9] The precise control over temperature and residence time afforded by the flow reactor ensures high conversion and minimizes the formation of undesired byproducts.
Experimental Protocol: SNAr with Morpholine
Objective: To synthesize 2-(4-morpholino-5-chlorophenyl)acetonitrile via a continuous flow SNAr reaction.
Materials:
-
5-Chloro-2-fluorophenylacetonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Syringe pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Stream A: Prepare a 0.2 M solution of 5-Chloro-2-fluorophenylacetonitrile in DMSO.
-
Stream B: Prepare a 0.6 M solution of morpholine and a 0.5 M suspension of finely powdered K₂CO₃ in DMSO. Sonicate this suspension to ensure homogeneity.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure the system is clean, dry, and leak-tested.
-
Set the back pressure regulator to 10 bar to allow for superheating of the solvent.
-
Preheat the coil reactor to the desired temperature.
-
-
Reaction Execution:
-
Pump Stream A and Stream B at equal flow rates into the T-mixer.
-
The combined stream flows through the heated coil reactor.
-
Collect the product stream after the back pressure regulator.
-
Once the system reaches a steady state, collect the product for analysis and purification.
-
-
Work-up and Analysis:
-
The collected reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Product identity and purity are confirmed by NMR and LC-MS.
-
Quantitative Data
| Parameter | Value |
| Flow Rate (Stream A) | 0.5 mL/min |
| Flow Rate (Stream B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 150 °C |
| Pressure | 10 bar |
| Yield (Isolated) | >90% |
| Throughput | ~1.0 g/h |
Workflow Diagram
Caption: Nitrile Hydrolysis Workflow
Application Note 3: Continuous Flow Benzylic Bromination
Scientific Rationale and Expertise
The benzylic C-H bonds of 5-Chloro-2-fluorophenylacetonitrile are activated by both the aromatic ring and the nitrile group, making them susceptible to radical functionalization. Benzylic bromination is a key transformation for introducing further functionality, enabling subsequent nucleophilic substitution reactions.
Photochemical reactions in batch are often plagued by issues of light penetration, leading to inconsistent results and difficulty in scaling up. Flow photoreactors, with their high surface-area-to-volume ratio, ensure uniform irradiation of the reaction mixture, leading to highly efficient and reproducible reactions. [10]This protocol, inspired by scalable methods for light-induced benzylic brominations, utilizes a simple and safe setup with a compact fluorescent lamp (CFL) as the light source and avoids the use of hazardous chlorinated solvents. [10]
Experimental Protocol: Photochemical Benzylic Bromination
Objective: To synthesize 2-bromo-2-(5-chloro-2-fluorophenyl)acetonitrile using a continuous flow photoreactor.
Materials:
-
5-Chloro-2-fluorophenylacetonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Syringe pump
-
T-mixer
-
Flow photoreactor (e.g., FEP tubing coiled around a light source)
-
Compact Fluorescent Lamp (CFL)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Stream A: Prepare a 0.1 M solution of 5-Chloro-2-fluorophenylacetonitrile in acetonitrile.
-
Stream B: Prepare a 0.11 M solution of N-Bromosuccinimide in acetonitrile. (Note: Protect this solution from light before use).
-
-
System Setup:
-
Construct the photoreactor by coiling transparent FEP tubing around a CFL bulb. Enclose the setup in a reflective material (e.g., aluminum foil) to maximize light efficiency.
-
Connect the reagent pumps to a T-mixer, and the mixer outlet to the photoreactor inlet.
-
-
Reaction Execution:
-
Turn on the CFL to allow it to reach stable light output.
-
Pump Stream A and Stream B at equal flow rates into the T-mixer.
-
The combined stream flows through the irradiated tubing.
-
The reaction is performed at room temperature, with cooling if necessary to dissipate heat from the lamp.
-
Collect the product stream, which contains the desired product and succinimide.
-
-
Work-up and Analysis:
-
The succinimide byproduct can be removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is typically used in the next step without further purification, or can be purified by chromatography if required.
-
Conversion and product formation are monitored by HPLC and NMR.
-
Quantitative Data
| Parameter | Value |
| Flow Rate (Stream A) | 1.0 mL/min |
| Flow Rate (Stream B) | 1.0 mL/min |
| Total Flow Rate | 2.0 mL/min |
| Reactor Volume | 20 mL |
| Residence Time | 10 min |
| Temperature | Ambient (~30-40 °C) |
| Light Source | 23 W CFL |
| Conversion | >98% |
| Throughput | ~2.0 g/h |
Workflow Diagram
Caption: Benzylic Bromination Workflow
Conclusion
The application of continuous flow chemistry to the reactions of 5-Chloro-2-fluorophenylacetonitrile unlocks significant potential for the efficient, safe, and scalable synthesis of valuable pharmaceutical intermediates. The protocols outlined in this guide demonstrate how flow technology can be used to selectively target the different reactive sites of this versatile building block. By adopting these advanced methodologies, researchers and drug development professionals can accelerate their discovery and development pipelines, moving from milligram-scale optimization to kilogram-scale production with greater ease and control than ever before.
References
-
Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063. Available at: [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]
-
Interesting Organic Chemistry and Natural Products. (2014, February 7). Tag Archives: nitrile hydrolysis. Retrieved from [Link]
-
Gemo, N., et al. (2023). Modern flow chemistry – prospect and advantage. ResearchGate. Available at: [Link]
-
SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. Retrieved from [Link]
-
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Retrieved from [Link]
-
Gao, Y., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(15), 3845–3863. Available at: [Link]
-
Verma, D., & Kumar, N. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Journal of Pharmaceutical Sciences, 8(1), 16. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Available at: [Link]
-
Baxendale, I. R., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate. Available at: [Link]
-
Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(4), 184–196. Available at: [Link]
-
Jaman, Z., et al. (2020). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
Fabry, D. C., et al. (2024). Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. Organic Process Research & Development. Available at: [Link]
-
Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate. Available at: [Link]
-
Britton, J., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. Available at: [Link]
-
Tsuchiya, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]
-
Newton, S., et al. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. PMC. Available at: [Link]
-
Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. Available at: [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Fabry, D. C., et al. (2024). Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. PubMed. Available at: [Link]
-
Fabry, D. C., et al. (2024). Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. ResearchGate. Available at: [Link]
-
Wei, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. Available at: [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Wei, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Continuous flow nucleophilic substitution of alkyl mesylates with amines: A new strategy for efficient synthesis of active pharmaceutical ingredients. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
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- 9. [PDF] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry | Semantic Scholar [semanticscholar.org]
- 10. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-fluorophenylacetonitrile
Welcome to the technical support center for 5-Chloro-2-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity material consistently.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 5-Chloro-2-fluorophenylacetonitrile in a direct question-and-answer format.
Question 1: My final product has low purity (<98%) after the initial workup. How do I identify the contaminants and select the best purification strategy?
Answer: Low purity is typically due to incomplete reactions or the formation of side-products. The first crucial step is to identify the nature of the impurities.
-
Expert Insight: The most common impurities are unreacted starting materials (e.g., a 5-chloro-2-fluorobenzyl halide and a cyanide salt) and potential isomeric by-products.[1] Their physical properties relative to the desired product will dictate the most effective purification method.
Recommended Actions:
-
Impurity Profiling: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities.[1] This provides critical information on their polarity, volatility, and molecular weight.
-
Strategy Selection:
-
For Solid Impurities/Starting Materials: If your crude product is a solid contaminated with other solids, recrystallization is often the most efficient method.
-
For Volatile Impurities: If impurities have significantly different boiling points from the product, vacuum distillation is ideal. Given the high boiling point of 5-Chloro-2-fluorophenylacetonitrile (~253 °C), vacuum is essential to prevent thermal decomposition.[2][3]
-
For Complex Mixtures or Isomers: When impurities have similar properties to the product (e.g., isomers), column chromatography offers the highest resolving power and is the method of choice for achieving >99.5% purity.[4]
-
Question 2: The product, which should be an off-white crystalline solid, has appeared as a yellow or brown oil. What causes this discoloration and how can I fix it?
Answer: Discoloration is a common issue resulting from trace impurities or minor degradation of the product. These colored compounds are often present in very small quantities but have a significant visual impact.
-
Expert Insight: The nitrile group can be sensitive, and prolonged exposure to heat during synthesis or distillation can lead to the formation of colored by-products.[3]
Recommended Actions:
-
Recrystallization with Activated Carbon: The most effective method for removing colored impurities is to perform a recrystallization and treat the hot solution with a small amount of activated carbon.[1] The carbon adsorbs the large, colored molecules.
-
Protocol: Decolorization during Recrystallization
-
Dissolve the crude oily product in a suitable hot solvent (see solvent selection table below).
-
Add a very small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Stir and gently heat the mixture for 5-10 minutes. Caution: Adding carbon to a near-boiling solution can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.[1]
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
Question 3: I'm experiencing very low yield after performing a recrystallization. What are the likely causes and how can I improve my recovery?
Answer: Low recovery during recrystallization is typically a solubility issue. Either the chosen solvent is too effective, or procedural errors are leading to product loss.
-
Expert Insight: The fundamental principle of recrystallization is a large differential in solubility between hot and cold conditions.[5] If the product remains significantly soluble even when the solution is cold, yields will be poor.
Recommended Actions:
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at 0-4 °C. Refer to the solvent screening table below. If your compound is too soluble, consider a less polar solvent or a mixed-solvent system.
-
Use a Mixed-Solvent System: If you cannot find a single suitable solvent, use a binary mixture. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.
-
Minimize Solvent Volume: Using an excessive volume of solvent is a common cause of low yield. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration. If crystals form on the filter paper, it indicates the solution cooled too quickly, trapping the product.[1]
Question 4: During my attempt to recrystallize the compound, it separated as an oil instead of forming crystals. What does this "oiling out" mean and how do I prevent it?
Answer: "Oiling out" occurs when the solubility of the solute is exceeded at a temperature that is above its own melting point. The compound comes out of solution as a liquid globule instead of forming a crystal lattice.
-
Expert Insight: This is common when a solution is highly supersaturated or when using a high-boiling point solvent for a relatively low-melting solid.[6]
Recommended Actions:
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages supersaturation and oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.
-
Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[6]
-
Change Solvents: Select a solvent with a lower boiling point to ensure that the solution's saturation point is reached at a temperature below the compound's melting point.
Frequently Asked Questions (FAQs)
Q1: What is the single best purification method for 5-Chloro-2-fluorophenylacetonitrile?
There is no single "best" method; the choice is dictated by the scale, the impurity profile, and the required final purity.
-
For routine purity (>98%): Recrystallization is often the most practical and economical choice, assuming the crude product is a solid.
-
For high purity (>99.5%) or difficult separations: Column chromatography provides the best separation.
-
For large scale and volatile impurities: Vacuum distillation is highly effective.
Q2: What are some good starting solvents for recrystallization solvent screening?
Based on the structure (a substituted aromatic nitrile), a solvent of intermediate polarity is a good starting point. A systematic screening is always recommended.
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Isopropanol | Polar Protic | 82.6 | Often provides good solubility differential for aromatic compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, but may be too strong a solvent. |
| Toluene | Non-polar | 111 | Good for dissolving aromatic compounds when hot. |
| Heptane | Non-polar | 98.4 | Often used as an anti-solvent with toluene or ethyl acetate. |
| Ethyl Acetate | Polar Aprotic | 77.1 | A versatile solvent, often used in combination with heptane. |
Q3: How do I confirm the final purity and identity of my purified product?
A combination of methods should be used for full characterization:
-
Purity: HPLC or GC is the gold standard for quantitative purity analysis.
-
Identity: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy will confirm the chemical structure.
-
Physical Properties: A sharp melting point that matches literature values is a strong indicator of high purity for a crystalline solid.[7]
Q4: What are the critical safety precautions for handling 5-Chloro-2-fluorophenylacetonitrile?
This compound, like many phenylacetonitriles, should be handled with care.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[8]
-
Handling: Always handle this chemical in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.
Visualized Workflows
General Purification Workflow
Caption: General workflow for purification of 5-Chloro-2-fluorophenylacetonitrile.
Troubleshooting: Product Oiling Out
Caption: Troubleshooting logic for when the product "oils out".
References
-
BenchChem. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4.
-
MilliporeSigma. Safety Data Sheet.
-
TCI Chemicals. Safety Data Sheet.
-
Thermo Fisher Scientific. Safety Data Sheet.
-
Synquest Labs. 5-Chloro-2-fluorobenzonitrile Safety Data Sheet.
-
BenchChem. Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
-
Thermo Fisher Scientific. Safety Data Sheet for (o-Chlorophenyl)acetonitrile.
-
Apollo Scientific. 2-chloro-5-(trifluoromethyl)phenylacetonitrile Safety Data Sheet.
-
PubChem. 5-chloro-2-fluorophenylacetonitrile.
-
BuyersGuideChem. 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8.
-
BenchChem. Technical Support Center: Purification of 5-Chloro-2-fluorotoluene.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Organic Syntheses. Chloroacetonitrile.
-
Matrix Scientific. 5-Chloro-2-fluorophenylacetonitrile | 75279-54-8.
-
Sciencemadness Discussion Board. Phenylacetonitrile from Phenylalanine.
-
Organic Syntheses. α-PHENYLACETOACETONITRILE.
-
INDOFINE Chemical Company, Inc. 5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8.
-
Google Patents. US2783265A - Preparation of phenylacetonitriles.
-
ChemBK. 2-(4-chloro-2-fluorophenyl)acetonitrile.
-
BenchChem. A Comparative Guide to 4-Chloro-2-fluorophenylacetonitrile in Synthetic Applications.
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- 2. 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 - BuyersGuideChem [buyersguidechem.com]
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- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Synthesis of 5-Chloro-2-fluorophenylacetonitrile
Welcome to the dedicated technical support resource for the synthesis of 5-Chloro-2-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues reported by researchers in the synthesis of 5-Chloro-2-fluorophenylacetonitrile.
Q1: I am observing a significant amount of an impurity with a similar mass in the GC-MS analysis of my reaction mixture from the cyanation of 5-chloro-2-fluorobenzyl chloride. What could this be?
This is a frequently encountered issue. The most probable impurity is the isomeric 5-Chloro-2-fluorophenylisocyanide .
-
Scientific Rationale: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile with either its carbon or nitrogen atom. The desired product, the nitrile, is formed through an Sₙ2 attack by the carbon atom. However, a competing Sₙ2 reaction can occur via the nitrogen atom, leading to the formation of the isocyanide isomer.
-
Troubleshooting & Mitigation:
-
Choice of Cyanide Salt: Employ alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These ionic salts favor the formation of the "free" cyanide ion in polar aprotic solvents, which preferentially attacks via the more nucleophilic carbon atom. Avoid using more covalent cyanides like silver cyanide (AgCN), which can favor isocyanide formation.
-
Solvent Selection: Use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or acetone. These solvents effectively solvate the metal cation, leaving the cyanide anion more available for reaction through its carbon atom. Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, making the carbon end less accessible.
-
Q2: My reaction yield is low, and I've isolated a significant amount of 5-Chloro-2-fluorophenylacetic acid. What is causing this, and how can I prevent it?
The presence of 5-Chloro-2-fluorophenylacetic acid indicates the hydrolysis of the desired nitrile product.
-
Scientific Rationale: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, first to the corresponding amide and then to the carboxylic acid. This can occur during the reaction itself if water is present, or during the aqueous work-up. The presence of the electron-withdrawing fluoro and chloro groups on the phenyl ring can influence the rate of this hydrolysis.
-
Troubleshooting & Mitigation:
-
Anhydrous Reaction Conditions: Ensure that all your reagents and solvents are thoroughly dried before use. The presence of water can consume the cyanide nucleophile and lead to the hydrolysis of the product.
-
Controlled Work-up: During the aqueous work-up, minimize the contact time with strongly acidic or basic solutions. Neutralize the reaction mixture carefully and extract the product promptly. If possible, a non-aqueous work-up could be considered.
-
Temperature Control: High reaction temperatures can accelerate the rate of hydrolysis. Conduct the reaction at the lowest effective temperature.
-
Q3: I am attempting the synthesis via a Sandmeyer reaction starting from 5-chloro-2-fluoroaniline, but the yield is poor, and I have a complex mixture of byproducts. What are the likely side reactions?
The Sandmeyer reaction, while powerful, is a radical-based process and can be prone to several side reactions.
-
Scientific Rationale: The Sandmeyer reaction proceeds via the formation of an aryl radical from the corresponding diazonium salt, catalyzed by copper(I) salts.[1] This radical can then react with the cyanide source. However, the highly reactive aryl radical can also participate in other pathways.
-
Common Side Reactions and Troubleshooting:
-
Biaryl Formation: The aryl radical can dimerize to form symmetrical or unsymmetrical biaryl compounds. This is often observed as a high molecular weight impurity. To minimize this, ensure a slow and controlled addition of the diazonium salt solution to the copper(I) cyanide solution to maintain a low concentration of the aryl radical.
-
Phenol Formation: If the reaction is carried out in an aqueous medium, the aryl radical can react with water to form the corresponding phenol (5-chloro-2-fluorophenol). Maintaining a non-aqueous or low-water environment can help suppress this side reaction.
-
Reduction (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 1-chloro-4-fluorobenzene. This is more common if a reducing agent is present or if the reaction conditions are not optimal.
-
Q4: Could the cyanide nucleophile displace the fluorine or chlorine atom on the aromatic ring instead of the benzylic halide?
Yes, this is a valid concern and a potential side reaction known as Nucleophilic Aromatic Substitution (SₙAr) .
-
Scientific Rationale: The presence of electron-withdrawing groups (in this case, the fluoro and chloro substituents) can activate the aromatic ring towards nucleophilic attack. In SₙAr reactions, fluoride is generally a better leaving group than chloride due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2][3] The ortho-fluoro group, in particular, can have a significant activating effect.[4]
-
Expected SₙAr Products and Mitigation:
-
Potential Byproducts: The cyanide ion could potentially displace the fluorine atom to yield 5-chloro-2-cyanophenylacetonitrile or the chlorine atom to yield 2-fluoro-5-cyanophenylacetonitrile.
-
Minimizing SₙAr:
-
Reaction Temperature: SₙAr reactions often require higher temperatures than Sₙ2 reactions at a benzylic position. Keeping the reaction temperature as low as possible will favor the desired benzylic substitution.
-
Choice of Leaving Group on the Benzylic Carbon: Starting with 5-chloro-2-fluorobenzyl bromide or iodide, which are better leaving groups than the chloride, can accelerate the desired Sₙ2 reaction, making it more competitive with the potential SₙAr pathway.
-
-
Experimental Protocols & Data
Protocol 1: Cyanation of 5-Chloro-2-fluorobenzyl chloride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and analytical capabilities.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add sodium cyanide (1.2 equivalents) and anhydrous DMSO (5 mL per gram of benzyl chloride).
-
Reaction Execution: Heat the mixture to 50-60 °C with vigorous stirring. Slowly add a solution of 5-chloro-2-fluorobenzyl chloride (1 equivalent) in anhydrous DMSO dropwise over 30 minutes, maintaining the internal temperature below 70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | NaCN or KCN | Ionic nature favors nitrile formation. |
| Solvent | Anhydrous DMSO or Acetone | Polar aprotic, promotes Sₙ2 reaction. |
| Temperature | 50-70 °C | Balances reaction rate and minimizes side reactions. |
| Work-up | Prompt extraction | Minimizes hydrolysis of the nitrile product. |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of the crude 5-Chloro-2-fluorophenylacetonitrile in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of hexane and ethyl acetate is often a good starting point.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Major Side Reactions of 5-Chloro-2-fluorophenylacetonitrile
Caption: Synthetic routes and common side products.
Diagram 2: Troubleshooting Logic for Low Yield in Cyanation Reaction
Caption: Decision tree for troubleshooting low yields.
References
-
Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health. Available at: [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]
-
MDPI. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Aidic. (2017). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Available at: [Link]
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]
-
Wikipedia. Benzyl cyanide. Available at: [Link]
- Google Patents. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- Google Patents. Process for the alpha-chlorination of phenylacetonitriles.
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
PubChem. Phenylacetonitrile. Available at: [Link]
-
Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Available at: [Link]
-
Scribd. Benzyl Cyanide Hydrolysis To Acid. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-chloro-2-fluorobenzyl Cyanide Synthesis
Welcome to the technical support resource for the synthesis of 5-chloro-2-fluorobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on optimizing temperature and troubleshooting common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 5-chloro-2-fluorobenzyl cyanide from its corresponding benzyl chloride. The reaction is a nucleophilic substitution, where the chloride is displaced by a cyanide anion.[1] While seemingly straightforward, careful control of parameters like temperature is critical for success.
Question 1: My reaction yield is disappointingly low, or the conversion of the starting material is poor. What are the likely causes?
Low conversion is a frequent issue stemming from several factors related to reagent activity and reaction conditions.[2] A systematic check is the best approach.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Temperature: The reaction temperature may be too low for an efficient substitution rate.
-
Solution: Gradually increase the reaction temperature in 10-15°C increments. A common range for this type of reaction is 80-100°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at each new temperature to find the optimal balance between reaction rate and impurity formation.[4]
-
-
Inefficient Phase-Transfer Catalysis: In a biphasic (e.g., aqueous/organic) system, the cyanide anion (CN⁻) must be transported into the organic phase to react with the benzyl chloride. Without an effective Phase-Transfer Catalyst (PTC), this process is extremely slow.[3][5]
-
Solution: Ensure you are using an appropriate PTC, such as tetrabutylammonium bromide (TBAB) or another quaternary ammonium salt.[3][6] Typical catalyst loading is 1-5 mol%. If a PTC is already in use, consider increasing the stirring speed to improve mixing and maximize the interfacial area between the phases.[3][5]
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
5-chloro-2-fluorobenzyl chloride: Technical grade benzyl halides can contain impurities that lead to side reactions.[3] It is often beneficial to distill the benzyl halide before use.[3]
-
Cyanide Source: The cyanide salt (e.g., NaCN, KCN) must be finely powdered and dry. Clumps will reduce the available surface area for the reaction. Its solubility can also be a limiting factor.[3]
-
-
Presence of Water in Ethanolic Systems: If running the reaction in a solvent like ethanol, the presence of excessive water can lead to the formation of 5-chloro-2-fluorobenzyl alcohol as a hydrolysis byproduct, consuming your starting material.[7]
-
Solution: Use anhydrous ethanol and ensure your cyanide salt is dry. The reaction should be set up under conditions that minimize exposure to atmospheric moisture.
-
Question 2: I'm observing significant side product formation in my analysis (TLC/HPLC/GC). How can I identify and minimize these impurities?
Side reactions can significantly reduce your yield and complicate purification. The most common culprits are isocyanide formation and hydrolysis.[3][8]
Common Side Reactions & Solutions:
-
Benzyl Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[3] Attack by the nitrogen atom results in the formation of 5-chloro-2-fluorobenzyl isocyanide, which is known for its highly unpleasant odor.[3][9]
-
Minimization Strategy: Isocyanide formation is often influenced by the solvent and counter-ion of the cyanide salt. While difficult to eliminate completely, optimizing the temperature can help. Running the reaction at the lowest effective temperature can sometimes favor the desired nitrile product.
-
Removal: During workup, a wash with warm, dilute sulfuric acid can help remove the isocyanide impurity before final purification.[10]
-
-
Hydrolysis to Benzyl Alcohol: As mentioned previously, if water is present in the reaction mixture, the benzyl chloride can be hydrolyzed to the corresponding alcohol.
-
Minimization Strategy: Ensure anhydrous conditions, especially if using a non-aqueous solvent system.[7]
-
-
Dimerization or Polymerization: At excessively high temperatures, benzyl halides can be prone to self-condensation or polymerization, leading to tarry, high-molecular-weight impurities.
-
Minimization Strategy: Avoid prolonged heating at unnecessarily high temperatures. Determine the optimal reaction time by monitoring its progress and stop the reaction once the starting material is consumed.[3]
-
Question 3: My reaction has stalled. It started well, but now the starting material is no longer being consumed. What should I do?
A stalled reaction often points to catalyst deactivation or a change in reaction conditions.[2]
Troubleshooting Steps:
-
Check Temperature: Ensure your heating apparatus is functioning correctly and the internal reaction temperature is being maintained.
-
Evaluate Catalyst Stability: In some cases, the PTC may degrade over time, especially at higher temperatures. Adding a fresh portion of the PTC (e.g., another 0.5-1 mol%) can sometimes restart the reaction.
-
Confirm Mixing: Ensure the stirring remains vigorous. In a biphasic system, if stirring ceases or becomes inefficient, the reaction will stop as the reactants are no longer in contact.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this reaction?
While there is no single "perfect" temperature, a range of 80-100°C is a common starting point for the cyanation of benzyl chlorides.[3] The optimal temperature is a trade-off:
-
Higher Temperatures (>100°C): Increase the reaction rate but also significantly increase the rate of side reactions, potentially leading to lower purity and yield.[2]
-
Lower Temperatures (<80°C): Favor cleaner reactions with fewer byproducts but may be too slow for practical synthesis, leading to incomplete conversion.
The best practice is to start an optimization screen around 80°C and increase incrementally while monitoring by TLC or HPLC.
| Temperature Range | Expected Outcome | Recommendation |
| < 70°C | Very slow or no reaction. | Not recommended unless specific conditions require it. |
| 70 - 90°C | Good balance of reaction rate and selectivity.[11] | Recommended starting range for optimization. |
| > 90°C | Faster reaction, but increased risk of isocyanide and other impurities.[3] | Use with caution. Monitor impurity profile closely. |
Q2: Why is a Phase-Transfer Catalyst (PTC) essential for this reaction?
The reaction involves two immiscible phases: an organic phase containing the 5-chloro-2-fluorobenzyl chloride and often an aqueous phase containing the sodium or potassium cyanide.[6] The PTC, typically a quaternary ammonium salt like TBAB, has both a hydrophobic part (the butyl chains) and a hydrophilic, charged part (the nitrogen center). It acts as a shuttle, transferring the cyanide anion from the aqueous phase into the organic phase where it can react.[5] This dramatically increases the reaction rate and overall yield.[3]
Q3: What is the underlying reaction mechanism?
The reaction is a nucleophilic substitution. For primary benzyl halides like this one, the mechanism is predominantly SN2 (Substitution Nucleophilic Bimolecular).[12] In this pathway, the cyanide nucleophile attacks the carbon atom bearing the chlorine at the same time as the carbon-chlorine bond breaks. An SN1 mechanism, which would involve the formation of a stable benzylic carbocation, is less likely under these basic/neutral conditions and would lead to more alcohol byproduct if water were present.[12]
Q4: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis.[4] By taking small aliquots from the reaction over time, you can accurately measure the percentage of starting material converted to product and track the formation of any impurities.[4]
Q5: What are the best practices for work-up and purification?
A typical work-up procedure involves cooling the reaction, separating the organic and aqueous layers, and washing the organic layer to remove impurities.[3]
-
Cool and Separate: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the aqueous layer.[3]
-
Wash: Wash the organic layer with water and then brine to remove the bulk of the cyanide salt and PTC.[3] An optional wash with warm, dilute acid can remove isocyanide byproducts.[10]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[3]
-
Purify: The crude product is typically purified by vacuum distillation to yield the final, pure 5-chloro-2-fluorobenzyl cyanide.[3][10]
Visualized Workflows and Logic
References
- troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate - Benchchem. (n.d.).
- Technical Support Center: Palladium-Catalyzed Cyanation Reactions - Benchchem. (n.d.).
- Optimizing reaction conditions for the synthesis of substituted benzyl cyanides - Benchchem. (n.d.).
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008).
- Industrial Phase-Transfer Catalysis. (n.d.).
- Mechanism of benzyl cyanide synthesis? - Sciencemadness.org. (2011).
- Benzyl cyanide - Wikipedia. (n.d.).
- [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride - YouTube. (2023).
- BENZYL CYANIDE - Ataman Kimya. (n.d.).
- nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. (n.d.).
- Benzyl Cyanide - Organic Syntheses Procedure. (n.d.).
- US4056509A - Preparation of benzyl cyanides - Google Patents. (n.d.).
- A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions - Benchchem. (n.d.).
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Byproduct Formation in Friedel-Crafts Reactions of Fluorinated Aromatics
Welcome to the technical support center for Friedel-Crafts reactions involving fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these substrates. Fluorine's distinct electronic properties—strong inductive withdrawal (-I) and moderate resonance donation (+M)—create a delicate balance that can lead to specific byproduct profiles.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes, minimize byproduct formation, and improve the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction with a fluorinated aromatic substrate so sluggish compared to benzene?
A1: The primary reason for the reduced reactivity is the strong electron-withdrawing inductive effect of the fluorine atom.[2][3][4] This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive toward the incoming electrophile (an alkyl carbocation or an acylium ion).[3][5] While fluorine can donate electron density via resonance, its inductive effect is dominant, leading to overall deactivation of the ring compared to benzene.[1][2] Consequently, Friedel-Crafts reactions on fluorinated aromatics often require more forceful conditions or more active catalytic systems to achieve reasonable conversion.[3]
Q2: I'm observing one major product from my acylation of fluorobenzene. Is it the ortho or para isomer, and why?
A2: The reaction overwhelmingly favors the para-substituted product.[6][7] Fluorine is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (the arenium ion) through resonance at these positions.[1][8] However, two factors strongly disfavor the ortho position:
-
Steric Hindrance: The bulky electrophile (especially the acylium ion complex) experiences significant spatial repulsion from the adjacent fluorine atom.[6]
-
Inductive Effect: The powerful electron-withdrawing inductive effect of fluorine is strongest at the closest positions, making the ortho carbons more electron-deficient than the para carbon.[2]
This combination results in high selectivity for the para isomer, often exceeding 90%.[7]
Q3: Is polyalkylation a significant concern with fluorinated aromatics?
A3: In Friedel-Crafts alkylation , polyalkylation is a general and significant risk.[9][10][11] The addition of an electron-donating alkyl group activates the ring, making the mono-alkylated product more reactive than the starting material.[10][12] To minimize this, a large excess of the aromatic substrate is often used.[9][10]
In contrast, Friedel-Crafts acylation largely avoids this issue. The product of acylation is an aryl ketone, and the acyl group is strongly deactivating.[4][10][13] This deactivation makes the mono-acylated product significantly less reactive than the starting fluorinated aromatic, effectively preventing a second acylation reaction under standard conditions.[6][10]
Q4: Can I use primary alkyl halides (e.g., 1-chloropropane) to alkylate fluorobenzene and get a straight-chain product?
A4: It is highly unlikely. A major limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange.[14][15][16] An initially formed primary carbocation will rapidly undergo a hydride shift to form a more stable secondary or tertiary carbocation.[14][17][18] For example, reacting fluorobenzene with 1-chloropropane would primarily yield para-isopropylfluorobenzene, not para-n-propylfluorobenzene.[19][18] The most reliable method to synthesize a straight-chain alkylated aromatic is to first perform a Friedel-Crafts acylation, which proceeds without rearrangement, and then reduce the resulting ketone to an alkane using methods like the Clemmensen or Wolff-Kishner reduction.[17][18][20]
Troubleshooting Guide: Common Byproducts & Solutions
This section addresses specific experimental problems in a direct, actionable format.
Problem 1: Low Yield of Desired para-Acylated Product
-
Possible Cause A: Insufficient Catalyst Activity. The fluorinated ring is deactivated, and the product ketone can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it.[5][20] This often means that stoichiometric or even super-stoichiometric amounts of the catalyst are required.[5][20]
-
Solution:
-
Increase Catalyst Loading: Ensure at least 1.1 equivalents of AlCl₃ are used. For less reactive systems, increasing this to 1.5-2.0 equivalents may be necessary.
-
Switch to a More Powerful Catalyst: Consider using triflic acid or alternative metal triflates (e.g., Yb(OTf)₃), which have shown efficacy for deactivated substrates.[3] Zeolites can also serve as reusable solid acid catalysts.[3]
-
-
-
Possible Cause B: Catalyst Deactivation by Moisture. Lewis acids like AlCl₃ and FeCl₃ are extremely hygroscopic and react readily with water, rendering them inactive.[5][21]
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and high-purity, freshly opened reagents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[6]
-
-
Problem 2: Significant Formation of the ortho-Isomer Byproduct
-
Possible Cause: High Reaction Temperature. While the para position is electronically and sterically favored, higher temperatures can provide sufficient energy to overcome the activation barrier for substitution at the ortho position, leading to a decrease in regioselectivity.[6]
-
Solution:
-
Maintain Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the electrophile slowly to control any exotherm.
-
Optimize Catalyst Choice: Milder Lewis acids may offer better selectivity profiles, although potentially at the cost of reaction rate.[22]
-
-
Problem 3: Formation of Di-acylated or Other Unexpected Byproducts
-
Possible Cause: Harsh Reaction Conditions. Excessively high temperatures, long reaction times, or a large excess of the acylating agent can sometimes force a second acylation or cause other side reactions.[6]
-
Solution:
-
Control Stoichiometry: Use a molar ratio of aromatic to acylating agent close to 1:1.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product. Quench the reaction as soon as it reaches completion to avoid over-reaction.
-
-
Visualizing the Mechanism and Troubleshooting Path
Regioselectivity in the Acylation of Fluorobenzene
The diagram below illustrates the formation of the arenium ion intermediates for ortho, meta, and para attack. The stability of these intermediates dictates the product distribution.
Caption: Reaction pathways showing why para-substitution is favored.
Troubleshooting Workflow for Byproduct Formation
Use this decision tree to diagnose and solve common issues encountered during your experiments.
Caption: A decision tree for troubleshooting Friedel-Crafts reactions.
Data Summary: Influence of Reaction Conditions
The choice of catalyst and reaction conditions critically impacts both yield and regioselectivity. The following table summarizes representative data for the acylation of toluene, a model substrate with similar directing effects to fluorobenzene.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | para Isomer (%) | ortho Isomer (%) | Reference |
| AlCl₃ | Toluene | Room Temp | 29 | 97 | 2 | [22] |
| FeCl₃ | Toluene | Room Temp | 24 | 97 | 2 | [22] |
| Zeolite (FeSO₄, 800°C) | Toluene | 100 | >90 | 97 | 2 | [22] |
This data illustrates that while traditional Lewis acids are effective, solid acid catalysts like zeolites can offer comparable selectivity with potentially higher yields and easier workup.[3][22]
Experimental Protocol: Acylation of Fluorobenzene
This protocol provides a general procedure for the acetylation of fluorobenzene using aluminum chloride.
Safety Precaution: Friedel-Crafts reactions can be highly exothermic. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly pour the reaction mixture over a beaker of crushed ice and dilute HCl.[11][17] This step is highly exothermic and will release HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product (a mixture of primarily para- and minor ortho-fluoroacetophenone) by column chromatography or recrystallization to isolate the desired para-isomer.
References
- Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups - Benchchem.
- identifying side products in Friedel-Crafts acyl
- Troubleshooting low yield in Friedel-Crafts acyl
- troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem.
- ORGANIC REACTION MECHANISM.
- Friedel Crafts Acylation And Alkyl
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Friedel–Crafts Acyl
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Journal of Chemical Education - ACS Public
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- Friedel-Crafts Alkyl
- Why are halogens ortho- para- directors? - Master Organic Chemistry.
- Friedel–Crafts reaction - Wikipedia.
- Friedel-Crafts Alkyl
- Preventing polyalkylation in Friedel-Crafts reactions - Benchchem.
- In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? - Chemistry Stack Exchange.
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance - Benchchem.
- EAS Reactions (3)
- Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
- CN101462931A - Method for acylating fluorobenzene - Google P
- Friedel-Crafts alkylation reaction with rearrangement - YouTube.
- Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange.
- Troubleshooting carbocation rearrangements in Friedel-Crafts alkyl
- How are intermediates formed in Friedel - Crafts reactions? - Blog.
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- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 5-Chloro-2-fluorophenylacetonitrile during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during reactions involving 5-Chloro-2-fluorophenylacetonitrile, offering explanations and actionable solutions.
Q1: My reaction mixture is turning dark brown/black, and I'm observing significant byproduct formation. What's causing this decomposition?
A1: Darkening of the reaction mixture often indicates decomposition, which can be triggered by several factors, primarily related to the stability of the carbanion intermediate.
The benzylic proton of 5-Chloro-2-fluorophenylacetonitrile is acidic and can be abstracted by a base to form a carbanion. While this is a necessary step for many reactions, the stability of this carbanion is crucial.[1] Electron-withdrawing groups, such as the nitrile and the halogens on the phenyl ring, help stabilize this negative charge through inductive and resonance effects.[2] However, inappropriate reaction conditions can lead to decomposition pathways.
Potential Causes and Solutions:
-
Strong, Unhindered Bases: Strong, non-bulky bases can lead to undesired side reactions. Consider switching to a sterically hindered but strong base like Lithium diisopropylamide (LDA).
-
High Temperatures: Elevated temperatures can promote decomposition. It is advisable to run reactions at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.
-
Prolonged Reaction Times: Extended reaction times can increase the likelihood of byproduct formation. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Presence of Oxygen: Carbanions can be sensitive to oxygen.[2] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I'm attempting an alkylation reaction, but my yields are consistently low. What are the likely reasons?
A2: Low yields in alkylation reactions with 5-Chloro-2-fluorophenylacetonitrile can stem from issues with carbanion formation, competing side reactions, or the choice of alkylating agent.
Successful alkylation hinges on the efficient generation of the nucleophilic carbanion and its subsequent reaction with the electrophile.
Troubleshooting Steps:
-
Optimize Base and Solvent System: The choice of base is critical. For generating the carbanion of phenylacetonitriles, phase-transfer catalysis using a tetraalkylammonium salt with concentrated aqueous sodium hydroxide can be a simple and effective method.[3] Alternatively, strong bases like sodium hydride (NaH) or LDA in anhydrous aprotic solvents (e.g., THF, DMF) are commonly used.
-
Consider the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) are generally effective. For less reactive agents, you may need to use a stronger base or a higher reaction temperature, but be mindful of decomposition.
-
Address Potential Side Reactions:
-
Over-alkylation: If the product is also acidic, it can be deprotonated and react further. Using a slight excess of the starting material can sometimes mitigate this.
-
Elimination: If your alkylating agent has a leaving group on a beta-carbon with accessible protons, elimination reactions can compete with substitution.
-
Q3: My LC-MS analysis shows a peak corresponding to the hydrolysis of the nitrile group to a carboxylic acid. How can I prevent this?
A3: Hydrolysis of the nitrile group is a common side reaction, especially under acidic or strongly basic aqueous conditions.
The cyano group is susceptible to hydrolysis, which proceeds through an amide intermediate to the corresponding carboxylic acid.
Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, especially when using strong bases. Grignard reagents, for instance, are highly reactive towards water.[4]
-
Careful Work-up: During the reaction work-up, avoid prolonged exposure to strong acids or bases. If an acidic work-up is necessary, perform it at low temperatures and for the shortest time possible. Neutralizing the reaction mixture promptly can also prevent hydrolysis.
-
Choice of Reagents: Some reagents can promote nitrile hydrolysis. For example, using aqueous acids for the hydrolysis of an imine formed from a Grignard addition to the nitrile should be done cautiously.[5]
Q4: I'm performing a Grignard reaction with 5-Chloro-2-fluorophenylacetonitrile, and I'm not getting the expected ketone after hydrolysis. What could be going wrong?
A4: Grignard reactions with nitriles can be complex. The initial product is an imine, which is then hydrolyzed to a ketone.[5] Issues can arise at either stage.
Common Pitfalls and Solutions:
-
Acidic Proton Abstraction: The primary issue is that the Grignard reagent is a strong base and can deprotonate the acidic benzylic position instead of attacking the nitrile carbon.
-
Solution: Use a less basic organometallic reagent if possible, or carefully control the addition of the Grignard reagent at a very low temperature.
-
-
Incomplete Hydrolysis: The intermediate imine may be stable and require specific conditions for hydrolysis to the ketone.
-
Solution: Ensure a sufficient amount of aqueous acid is used during the work-up to facilitate hydrolysis.[5] Gentle heating may be required in some cases, but this should be balanced against the risk of decomposition.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. Diethyl ether is often a better solvent than THF for these reactions.[6]
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: How should I store 5-Chloro-2-fluorophenylacetonitrile?
-
A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
-
Q: Is this compound sensitive to light or air?
-
A: While not acutely sensitive, prolonged exposure to light and air should be avoided to prevent potential degradation. Storing under an inert atmosphere is good practice for long-term storage.
-
Reaction Parameters
-
Q: What is the typical pKa of the benzylic protons?
-
Q: Are there any known incompatible reagents?
-
A: Avoid strong oxidizing agents.[7] Also, be cautious with strong, non-hindered bases at elevated temperatures, as this can lead to decomposition.
-
Purification
-
Q: What is the best way to purify the crude product from a reaction involving 5-Chloro-2-fluorophenylacetonitrile?
-
A: The choice of purification method depends on the properties of the product. Common techniques include:
-
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Alkylation
| Parameter | Recommendation | Rationale |
| Base | LDA, NaH, or Phase-Transfer Catalyst | Strong, non-nucleophilic bases are preferred to efficiently generate the carbanion without competing reactions. |
| Solvent | Anhydrous THF, DMF, or Toluene (for PTC) | Aprotic solvents are necessary to prevent quenching of the carbanion. |
| Temperature | -78 °C to 25 °C | Low temperatures help control reactivity and minimize decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the carbanion with atmospheric oxygen. |
Diagram 1: Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Decomposition Pathways of the Carbanion
Caption: Factors leading to carbanion decomposition.
References
- Gassman, P. G., & Saito, K. (n.d.). Mesomeric stabilization of carbonium ions by .alpha.-cyano groups. A theoretical evaluation of inductive vs. resonance effects of the cyano moiety. Journal of the American Chemical Society.
- (n.d.).
- (n.d.). Carbanion Stabilization Methods | Organic Chemistry Tutorial.
- (n.d.). CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. The negative charge gives good nucleophilic pr - SIUE.
- (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- (n.d.). 5-chloro-2-fluorophenylacetonitrile (C8H5ClFN) - PubChemLite.
- (n.d.). Carbanion - Wikipedia.
- (n.d.). 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN - BuyersGuideChem.
- (n.d.). 5-Chloro-2-fluorobenzonitrile - Synquest Labs.
- (n.d.).
- (n.d.). 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 - BuyersGuideChem.
- (2020, December 1).
- (n.d.). 2 - Organic Syntheses Procedure.
- (n.d.). 5-Chloro-2-fluorobenzonitrile | CAS Number 57381-34-7 - Ossila.
- (n.d.). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem.
- (n.d.). 2-Chloro-5-fluorophenylacetonitrile | C8H5ClFN - BuyersGuideChem.
- (n.d.).
- (n.d.).
- (n.d.). 2-(4-chloro-2-fluorophenyl)acetonitrile - ChemBK.
- (n.d.).
- (n.d.).
- (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- (n.d.). Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis - Pearson.
- (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.
- (n.d.). 2-chloro-4-fluorophenylacetonitrile (C8H5ClFN) - PubChemLite.
Sources
- 1. Carbanion Stabilization Methods | Organic Chemistry Tutorial [curlyarrows.com]
- 2. Carbanion - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 5-Chloro-2-fluorophenylacetonitrile
Answering the user's request.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning, a common challenge encountered during synthetic reactions involving 5-Chloro-2-fluorophenylacetonitrile. Our focus is on providing practical, mechanistically grounded solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Question 1: My palladium-catalyzed reaction with 5-Chloro-2-fluorophenylacetonitrile is showing low conversion or has completely stalled. How can I determine if catalyst poisoning is the culprit?
Answer: Diagnosing catalyst poisoning requires a combination of observational checks and systematic analysis. When a typically reliable reaction fails, poisoning should be a primary suspect.
Initial Observational Checks:
-
Visual Inspection: A common sign of palladium catalyst deactivation is the formation of a black, insoluble precipitate known as "palladium black."[1] This indicates that the soluble, active Pd(0) species has aggregated and fallen out of the catalytic cycle.
-
Reaction Profile: Monitor the reaction kinetics. Poisoning often manifests as an initial period of activity followed by a sharp decrease in the reaction rate or a complete stall, rather than a consistently slow reaction from the start.
Systematic Troubleshooting Steps:
-
Run a Control Reaction: Perform the reaction again using a fresh, high-purity batch of all reagents and solvents, alongside a trusted control substrate known to work well with your catalytic system. If the control reaction proceeds while your target reaction fails, it points towards an issue with your specific substrate or a contaminant within its batch.
-
Increase Catalyst Loading: In a stalled reaction, adding a fresh aliquot of the catalyst can sometimes restart the conversion. If the reaction resumes, it strongly suggests the initial catalyst charge was deactivated. This is a diagnostic step, not a long-term solution, as it impacts cost and product purity.
-
Analyze Reagent Purity: Scrutinize the certificates of analysis for all starting materials, especially for common catalyst poisons like sulfur.[1][2] Impurities in reagents are a frequent and often overlooked source of deactivation.[2]
This initial diagnostic workflow is crucial for differentiating catalyst poisoning from other potential issues like poor reagent solubility, incorrect reaction conditions, or inherent low reactivity of the substrate.
Question 2: What are the most likely sources of poison when using 5-Chloro-2-fluorophenylacetonitrile?
Answer: The structure of 5-Chloro-2-fluorophenylacetonitrile itself presents several potential challenges, while external contaminants are a constant risk. The most common poisons can be categorized as follows:
A. Substrate-Derived Poisons:
-
Nitrile Group (-C≡N): The nitrile functional group can act as a ligand, coordinating to the palladium center.[3][4] This can be a form of competitive inhibition, where the nitrile competes with the desired reactants for access to the catalyst's active sites. In some cases, this coordination can form stable, inactive catalyst adducts.
-
Halide Ions (Cl⁻): While the C-Cl bond is intended to be the reactive site in many cross-coupling reactions, the release of chloride ions into the reaction medium can contribute to catalyst deactivation. Halide ions are well-known poisons for many transition metal catalysts, binding to the metal center and inhibiting its activity.[3][5]
B. Reagent-Derived Poisons:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing compounds (thiols, sulfides) are potent and often irreversible poisons for palladium catalysts.[2][6][7] They can originate from starting materials synthesized using sulfur-based reagents (e.g., thionyl chloride for chlorination).[2]
-
Water and Oxygen: Rigorous degassing of solvents and inert atmosphere techniques are critical. Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides. Water can react with reagents or the catalyst, especially in the presence of certain bases, to form inactive palladium hydroxides.[8][9]
-
Other Nucleophiles: Amines, phosphines (from degraded ligands), and other nitrogen-containing heterocycles can act as competitive ligands and poison the catalyst.[1][3]
C. Leached or Adventitious Poisons:
-
Trace Metals: Contaminants from glassware or other equipment can interfere with the catalytic cycle.
-
Stopcock Grease: Silicone-based grease can leach into reactions and decompose under reaction conditions, leading to catalyst fouling.
The following table summarizes these common poisons and mitigation strategies.
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning | Mitigation Strategies |
| Sulfur | Thiols, Sulfides, Elemental S | Contaminated starting materials, reagents (e.g., Na₂S₂O₃) | Strong, often irreversible binding to Pd active sites, forming stable metal sulfides.[6][10] | Purify starting materials (recrystallization, chromatography); use "sulfur-free" reagents.[2] |
| Halides | Cl⁻, Br⁻, I⁻ (F⁻ is less common) | Substrate, co-reagents, additives | Irreversible binding to the metal center, blocking active sites for the catalytic cycle.[5] | Use halide scavengers (e.g., silver salts); select halide-tolerant ligands. |
| Nitrogen | Nitrile group, amines, amides, heterocycles | Substrate, solvents (DMF), additives | Competitive coordination to the metal center, displacing desired ligands or substrates.[3][5] | Use bulky, electron-rich ligands to sterically disfavor nitrile binding; optimize ligand-to-metal ratio. |
| Oxygen/Water | O₂, H₂O | Atmosphere, non-degassed solvents | Oxidation of active Pd(0) to inactive Pd(II) species; formation of inactive hydroxides.[9] | Employ rigorous inert atmosphere techniques (glovebox, Schlenk line); use freshly distilled, dry solvents. |
| Carbon Monoxide | CO | Impurity in gases (e.g., H₂), decomposition of reagents (e.g., DMF) | Very strong and irreversible binding to palladium surfaces, completely inhibiting activity.[11] | Use high-purity gases; avoid solvents that can decompose to CO at high temperatures. |
Question 3: I am performing a reaction where the nitrile group is not the reactive site. Can it still poison my palladium catalyst? How do I prevent this?
Answer: Yes, even when the nitrile group is a spectator in the desired transformation, it can act as a catalyst poison. The nitrogen atom's lone pair of electrons can coordinate strongly to the palladium center, entering a competitive equilibrium with your desired ligands and substrates. This can lead to the formation of catalytically inactive or less active palladium-nitrile complexes.[3][4]
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is paramount.
-
Bulky, Electron-Rich Ligands: Employ sterically demanding ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). The steric bulk of these ligands can create a crowded coordination sphere around the palladium atom, making it more difficult for the sterically less-demanding linear nitrile group to coordinate effectively.
-
High Ligand-to-Metal Ratio: Increasing the concentration of your primary ligand can help shift the equilibrium away from the formation of the undesirable palladium-nitrile complex. However, excess ligand can sometimes inhibit the reaction, so this must be optimized carefully.
-
-
Reaction Conditions:
-
Temperature: In some cases, higher temperatures can favor the dissociation of the nitrile ligand from the metal center, freeing up the active site. This must be balanced against the potential for thermal degradation of the catalyst or substrates.
-
The diagram below illustrates the competitive binding that leads to catalyst deactivation.
Troubleshooting and Experimental Protocols
Guide 1: A Step-by-Step Workflow for Diagnosing Catalyst Poisoning
When a reaction performs poorly, a logical, step-wise approach is essential to pinpoint the cause. The following workflow provides a self-validating system to diagnose poisoning.
Protocol 1: Test for Halide Poisoning Using a Silver Salt Scavenger
This protocol helps determine if halide ions are inhibiting your reaction. Silver salts can precipitate halide ions, removing them from the solution and preventing coordination to the catalyst.[5]
Objective: To diagnose halide-mediated catalyst deactivation.
Materials:
-
Your standard reaction setup (flasks, stir bars, etc., all oven-dried).
-
All reagents for your target reaction.
-
Silver Carbonate (Ag₂CO₃) or Silver Triflate (AgOTf), anhydrous.
Procedure:
-
Set up two identical reactions in parallel under a strict inert atmosphere. Label them "Reaction A" (Standard) and "Reaction B" (Scavenger).
-
To both flasks, add the palladium precursor, ligand, base, and solvent. Stir for 5-10 minutes to allow for catalyst pre-formation.
-
To Reaction B only , add 1.0 equivalent (relative to the substrate) of the silver salt (e.g., Ag₂CO₃). Stir for another 5 minutes. A precipitate of AgCl may form.
-
Add the substrate, 5-Chloro-2-fluorophenylacetonitrile, to both flasks simultaneously.
-
Run both reactions under your standard conditions (temperature, time).
-
Monitor the progress of both reactions using your preferred analytical method (TLC, LC-MS, GC-MS).
Interpreting the Results:
-
If Reaction B shows a significantly higher conversion rate or yield than Reaction A, it strongly indicates that halide poisoning was a contributing factor to the poor performance of your standard reaction.
-
If both reactions perform poorly, halide poisoning is likely not the primary deactivation pathway.
-
If both reactions perform well, another factor was likely responsible for your initial poor results.
Question 4: Can a poisoned palladium catalyst be regenerated?
Answer: Catalyst regeneration is sometimes possible, but its success is highly dependent on the nature of the poison and the type of catalyst (homogeneous vs. heterogeneous).
-
For Heterogeneous Catalysts (e.g., Pd on Carbon):
-
Thermal Treatment: For deactivation caused by coking or deposition of organic residues, thermal regeneration (heating under a controlled atmosphere) can sometimes burn off the deposits.[7][12]
-
Chemical Washing: Washing the catalyst with specific solvents or solutions can remove some adsorbed poisons. For instance, treatment with hydrogen has shown some success in regenerating sulfur-poisoned palladium catalysts.[6][13] A patented method describes reactivating palladium catalysts poisoned by nitrogen compounds using alkali or alkaline earth metal salts.[14]
-
-
For Homogeneous Catalysts:
-
Regeneration in situ is generally not feasible. Once the molecular catalyst is deactivated (e.g., by forming a stable Pd-sulfide complex or aggregating to palladium black), it cannot be easily restored to its active form within the reaction mixture. The focus here should be on prevention rather than cure.
-
It is important to note that regeneration processes may not restore the catalyst to its initial activity and can sometimes alter its morphology or selectivity.[6][12]
References
- DCL Inc.
- Hoyos, L.J., Primet, M., & Praliaud, H.
- SciSpace.
- Google Patents.
- Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- BenchChem.
- Journal of the American Chemical Society.
- P2 InfoHouse.
- Organic Process Research & Development.
- Wikipedia.
- BenchChem.
- Wikipedia. Nitrile.
- Royal Society Publishing.
- Chemistry For Everyone. Why Does Catalyst Poisoning Occur In Kinetics?. YouTube.
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. dcl-inc.com [dcl-inc.com]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Work-up & Troubleshooting for 5-Chloro-2-fluorophenylacetonitrile Synthesis
Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2-fluorophenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical post-reaction phase of this important synthetic intermediate. Our focus extends beyond a simple procedural list to address the nuanced challenges and frequent pitfalls encountered during product isolation and purification. Here, we provide expert-driven insights, robust troubleshooting protocols, and a comprehensive set of frequently asked questions to ensure the integrity and yield of your synthesis.
Critical Safety Advisory: Handling Cyanide-Containing Reaction Mixtures
The synthesis of aryl nitriles often involves highly toxic cyanide salts (e.g., NaCN, KCN, or CuCN). The work-up procedure is a point of significant risk if not handled with extreme care.
-
Acid Hazard : NEVER allow the cyanide-containing reaction mixture or subsequent aqueous layers to become acidic (pH < 10).[1][2] Acidification will generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[1][2]
-
Personal Protective Equipment (PPE) : Always work in a properly functioning chemical fume hood.[2][3] Wear appropriate PPE, including a lab coat, splash-proof safety goggles, and double-glove with nitrile or other chemically resistant gloves.[3][4]
-
Waste Disposal : All aqueous washes and contaminated materials must be treated as hazardous cyanide waste. Quench residual cyanide in waste by treating with an alkaline (pH > 10) bleach solution before disposal according to your institution's safety protocols.[2]
-
Emergency Preparedness : Ensure you and your lab mates are aware you are working with cyanides.[3] Have an emergency plan and ensure access to a safety shower, eyewash station, and the appropriate cyanide antidote kit and trained personnel.[5]
Part 1: Standard Aqueous Work-up Protocol
The following protocol outlines a standard, robust procedure for the isolation of 5-Chloro-2-fluorophenylacetonitrile following a typical nucleophilic aromatic substitution (SNAr) or a Rosenmund-von Braun reaction, which often employs polar aprotic solvents like DMF or DMSO.
Experimental Protocol: Step-by-Step Work-up
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature or in an ice-water bath if the reaction was heated.
-
Slowly and carefully pour the reaction mixture into a beaker containing 5-10 volumes of cold water or ice water with stirring. This step precipitates the crude product and begins the process of dissolving inorganic salts and the polar aprotic solvent.
-
-
Solvent Extraction:
-
Transfer the aqueous slurry to a separatory funnel of appropriate size.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or Dichloromethane). Use a volume of organic solvent roughly equal to the initial reaction volume. Repeat the extraction 2-3 times to ensure complete recovery of the product.[6]
-
-
Aqueous Washing:
-
Combine the organic layers in the separatory funnel.
-
Water Wash: Wash the combined organic layers with water. For reactions run in DMF or DMSO, this step is critical and must be performed multiple times (e.g., for every 5 mL of DMF, wash with at least 5 x 10 mL of water) to effectively remove the high-boiling solvent.[7]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer ("salting out") and aids in breaking up minor emulsions.[8]
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-fluorophenylacetonitrile.
-
Visual Workflow: Standard Work-up
Caption: Standard aqueous work-up workflow.
Part 2: Troubleshooting Guide
Even standard procedures can present challenges. This section addresses the most common issues encountered during the work-up of 5-Chloro-2-fluorophenylacetonitrile in a question-and-answer format.
Q1: I've formed a persistent emulsion during extraction that won't separate. What should I do?
Answer: Emulsion formation is a frequent problem, especially when using polar aprotic solvents or when fine precipitates are present.[9]
-
Immediate Actions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, layers will separate on their own.
-
Add Brine: Add a significant amount of saturated NaCl solution (brine). The increased ionic strength of the aqueous layer can force the separation.[7]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. A "figure-eight" motion can sometimes break up an emulsion without re-forming it.
-
-
Advanced Solutions:
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets and remove particulate matter that stabilizes the emulsion.
-
Dilution: Dilute the organic layer significantly (5-10x volume) with more extraction solvent.[7] This can lower the concentration of emulsifying agents.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning can provide a clean separation.
-
Visual Decision Tree: Managing Emulsions
Caption: Decision-making guide for resolving emulsions.
Q2: After work-up and solvent removal, my yield is extremely low, or I have nothing at all. Where did my product go?
Answer: Loss of product during work-up is a frustrating but solvable issue. There are several likely culprits.[10]
-
Product is in the Aqueous Layer: 5-Chloro-2-fluorophenylacetonitrile has some polarity. If insufficient extractions were performed or if the organic solvent was a poor choice, the product may remain in the aqueous washes.
-
Solution: Retain all your aqueous layers until your final yield is confirmed.[10] You can perform "back-extractions" on these layers with a fresh portion of organic solvent to recover the lost product. Use TLC to check the aqueous layer for your product spot.
-
-
Product is Volatile: While not extremely volatile, some product can be lost if rotary evaporation is performed at too high a temperature or for too long.
-
Solution: Check the solvent collected in the rotovap's receiving flask for any sign of your product.[10] Use moderate temperatures and pressures during concentration.
-
-
Product Adsorbed onto Filtration Media: If you filtered out a precipitate or drying agent, your product may have adsorbed to the solid material.[10]
-
Solution: Suspend the filtered solid in a small amount of fresh solvent, stir, and spot the solvent on a TLC plate to check for your product. If present, wash the solid thoroughly with more solvent.
-
Q3: A gooey, insoluble precipitate formed between the two layers. How do I handle this?
Answer: This is often due to the presence of insoluble byproducts or salts.
-
Solution: The primary goal is to separate the liquid phases cleanly.
-
Attempt to remove as much of the aqueous layer as possible.
-
Drain the organic layer, including the goo, into a separate flask.
-
Add a generous amount of a drying agent like anhydrous Na₂SO₄. The drying agent can absorb the goo, allowing you to filter it away from the desired organic solution.[7][9]
-
Alternatively, dilute the mixture with more organic solvent and filter through a pad of Celite® to remove the insoluble material.
-
Q4: My crude product is a dark oil, but the literature reports a solid. What's wrong?
Answer: This indicates the presence of impurities that are depressing the melting point or residual solvent.
-
Residual Solvent: High-boiling solvents like DMF, DMSO, or even toluene can be difficult to remove completely on a rotary evaporator.
-
Solution: Place the flask on a high-vacuum pump for several hours to remove trace solvents. Gentle heating may be applied if the product is not heat-sensitive.
-
-
Impurities: The presence of starting materials, side-products, or colored impurities can prevent crystallization.
-
Solution 1 (Trituration): Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes or a cold ether/hexane mixture). Stir or sonicate the mixture. The desired product should solidify, allowing you to collect it by filtration.
-
Solution 2 (Purification): If trituration fails, the crude product requires purification by flash column chromatography or recrystallization.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best choice for an extraction solvent? Generally, ethyl acetate is a good first choice due to its moderate polarity, which effectively dissolves the target molecule, and its relatively easy removal. Diethyl ether is also effective but has a very low boiling point and high flammability. Dichloromethane (DCM) should be used with caution as it is denser than water and is more prone to forming emulsions.[6]
| Solvent | Boiling Point (°C) | Density (g/mL) | Notes |
| Ethyl Acetate | 77 | 0.902 | Good all-around choice. |
| Diethyl Ether | 35 | 0.713 | Highly volatile, flammable. |
| Dichloromethane | 40 | 1.33 | Denser than water, prone to emulsions. |
| Toluene | 111 | 0.867 | High boiling point, harder to remove. |
Q2: Why is a final brine wash recommended? A brine (saturated NaCl) wash reduces the solubility of organic compounds in the aqueous layer, effectively pushing more of your product into the organic phase. It also helps to break emulsions and removes a large portion of the dissolved water from the organic solvent before the addition of a chemical drying agent, making the drying step more efficient.[8]
Q3: My TLC spot changed after performing an acidic or basic wash. What does this mean? This indicates that your product, 5-Chloro-2-fluorophenylacetonitrile, or a key intermediate, may be unstable to the pH conditions used in the work-up.[10] Nitrile groups can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating, converting them to carboxylic acids or amides.[11] If you suspect instability, perform a work-up using only neutral water washes and brine.
Q4: What are the likely impurities I should expect in my crude product? The impurity profile depends heavily on the synthetic route.
-
From SNAr: Unreacted starting materials (e.g., 2,4-dichloro-5-fluorotoluene), and potentially over-alkylated or elimination byproducts.
-
From Rosenmund-von Braun: Unreacted aryl halide, copper salts, and residual high-boiling solvents like DMF or NMP.[12] The removal of copper salts can be complex and may require specific washes with ammonia solutions.[13]
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
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University of Illinois, Division of Research Safety. Cyanides. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. Safety Module: Cyanides. [Link]
-
United Chemical. Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Massachusetts Institute of Technology, Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
- Google Patents.
- Google Patents.
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]
-
YouTube. What Is Workup In Organic Chemistry?. [Link]
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Technical Support Center: Purification of 5-Chloro-2-fluorophenylacetonitrile
Welcome to the technical support guide for the purification of 5-Chloro-2-fluorophenylacetonitrile (CAS No. 75279-54-8).[1][2] This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide robust, field-proven protocols to help you navigate the purification process effectively.
Introduction: The Importance of Purity
5-Chloro-2-fluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even in small amounts, can have significant downstream consequences, including altered reaction kinetics, formation of unwanted by-products, and compromised biological activity in the final active pharmaceutical ingredient (API). This guide provides a logical, step-by-step framework for impurity removal, ensuring your material meets the stringent purity requirements for advanced applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-Chloro-2-fluorophenylacetonitrile?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which typically involves the cyanation of a corresponding benzyl halide.[3] Common impurities include:
-
Unreacted Starting Materials: Residual 5-chloro-2-fluorobenzyl halide (chloride or bromide) and excess cyanide salts.
-
Side-Reaction Products: Isomeric phenylacetonitriles can arise if the starting materials contain positional isomers.[4]
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This can form 5-chloro-2-fluorophenylacetamide or 5-chloro-2-fluorophenylacetic acid.
-
Solvent Residues: Residual solvents from the reaction and initial work-up (e.g., acetonitrile, dimethyl sulfoxide, toluene).[5][6]
-
Colored Impurities: Often high-molecular-weight by-products formed during the reaction.[4]
Q2: My crude product is a dark, oily solid. What is the best initial purification strategy?
A2: For a highly impure sample, a multi-step approach is recommended. Start with a liquid-liquid extraction (LLE) to perform a bulk separation of impurities.[7][8] This initial work-up is designed to remove highly polar, acidic, and basic impurities before proceeding to a more refined technique like recrystallization or chromatography. A typical LLE protocol would involve dissolving the crude material in a water-immiscible organic solvent like ethyl acetate and washing it sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally, brine.[8] This removes a significant portion of impurities, often making subsequent purification steps much more effective.
Q3: How can I effectively remove persistent yellow or brown coloration from my product?
A3: Colored impurities are typically non-polar, high-molecular-weight compounds that can be challenging to remove. The most effective method is often treatment with activated carbon during recrystallization.[4] After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated carbon. The carbon adsorbs the colored impurities. You must then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[4] It is crucial to keep the solution hot during this filtration step to prevent premature crystallization of your product on the filter paper.[9]
Q4: I've recrystallized my product, but HPLC analysis still shows 2-3% impurities. What's the next step for achieving >99.5% purity?
A4: When recrystallization is insufficient to remove impurities with similar solubility profiles to your target compound, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[11] By using an optimized solvent system (eluent), you can effectively separate the desired 5-Chloro-2-fluorophenylacetonitrile from closely related impurities. Following chromatography, a final recrystallization step can be performed to remove any trace impurities and provide a highly pure, crystalline final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Solvent Choice: The chosen solvent is too good; the product remains partially dissolved even at low temperatures.[9] 2. Excessive Solvent: Too much solvent was used, preventing the solution from reaching saturation upon cooling. 3. Premature Crystallization: The product crystallized during hot filtration (if performed).[4] 4. Incomplete Crystallization: Insufficient cooling time or temperature. | 1. Re-evaluate Solvents: Test a solvent or solvent system where the product has high solubility when hot and very low solubility when cold (See Table 1). A two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) can be effective. 2. Concentrate the Filtrate: If the filtrate is suspected to contain a significant amount of product, reduce its volume by rotary evaporation and attempt a second crystallization. 3. Ensure Proper Technique: Keep the funnel and receiving flask heated during hot filtration. Use a fluted filter paper for faster filtration.[4] 4. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[8] |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: The melting point of the mixture is significantly depressed by impurities, causing it to melt before it dissolves. 2. Boiling Point of Solvent is Too High: The solvent's boiling point is above the melting point of the compound. 3. Insoluble Impurities: The crude material contains insoluble impurities that coat the solid. | 1. Pre-purify: Perform a liquid-liquid extraction or a quick filtration through a silica plug to remove bulk impurities before attempting recrystallization. 2. Change Solvent: Select a solvent with a lower boiling point. 3. Add More Solvent & Agitate: Add a small amount of additional hot solvent and stir vigorously to see if the oil dissolves. If it persists, it may be an insoluble impurity that needs to be filtered out. |
| Poor Separation in Column Chromatography | 1. Incorrect Eluent Polarity: The eluent is either too polar (all compounds elute quickly, Rf values are high) or not polar enough (compounds do not move from the baseline, Rf values are low).[10] 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening. | 1. Optimize with TLC: Develop an optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3-0.4 for the target compound. A gradient elution (gradually increasing solvent polarity) may be necessary.[8] 2. Reduce Load: A general rule is to use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight for good separation. 3. Repack Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. |
| Product Degradation (e.g., new spots on TLC) | 1. Hydrolysis on Silica: The nitrile group may be sensitive to the acidic nature of standard silica gel, especially during long exposure. 2. Thermal Degradation: The compound may be unstable at the boiling point of the chosen recrystallization solvent. | 1. Use Neutralized Silica: If hydrolysis is suspected, use silica gel that has been pre-treated with a base (e.g., triethylamine) mixed into the eluent. Alternatively, use a less acidic stationary phase like alumina. 2. Use Lower Boiling Solvents: Choose a recrystallization solvent with a lower boiling point. If distillation is used, perform it under high vacuum to lower the required temperature.[12] |
Visualized Purification Workflow
Caption: General purification workflow for 5-Chloro-2-fluorophenylacetonitrile.
Experimental Protocols & Data
Data Presentation: Recrystallization Solvent Screening
The choice of solvent is the most critical factor for successful recrystallization.[9] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent / System | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Comments |
| Isopropanol (IPA) | 82.5 | High | Moderate | Good single-solvent choice. Slow cooling is essential. |
| Ethanol (95%) | 78 | High | Low-Moderate | Similar to IPA, may require cooling in an ice bath for good recovery. |
| Toluene | 111 | High | Low | Effective for less polar impurities, but high boiling point may be a concern. |
| Ethyl Acetate / Hexane | ~70 | High (in EtOAc) | Low (in Hexane) | Excellent two-solvent system. Dissolve in minimal hot EtOAc, then add Hexane dropwise until cloudy. Reheat to clarify and cool slowly. |
| Dichloromethane / Pentane | ~35-40 | High (in DCM) | Low (in Pentane) | Good for heat-sensitive compounds due to low boiling points, but requires careful handling due to volatility. |
Protocol 1: Initial Work-up via Liquid-Liquid Extraction (LLE)
This protocol is designed to remove the bulk of polar, acidic, and basic impurities.
-
Dissolution: Dissolve the crude 5-Chloro-2-fluorophenylacetonitrile (e.g., 10 g) in a suitable organic solvent like ethyl acetate (100 mL).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add 50 mL of 1M HCl (aq), shake gently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes basic impurities.
-
Base Wash: Add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, shake, and vent frequently. After the layers separate, drain and discard the aqueous layer. This removes acidic impurities.[8]
-
Brine Wash: Add 50 mL of brine (saturated NaCl solution) and shake. This helps to break emulsions and remove residual water from the organic layer.[8]
-
Drying & Concentration: Drain the organic layer into a clean flask, add anhydrous magnesium sulfate (MgSO₄), and swirl. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude extract, now ready for further purification.
Protocol 2: Purification by Recrystallization
This protocol assumes isopropanol (IPA) as the chosen solvent.
-
Dissolution: Place the crude extract into an Erlenmeyer flask. Add a minimal amount of hot IPA while stirring until the solid is fully dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: If carbon was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold IPA to remove any soluble impurities adhering to the crystal surfaces.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
-
INDOFINE Chemical Company, Inc. 5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8. [Link]
-
Syrris. Liquid-Liquid Extraction: An Overview. [Link]
-
ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. [Link]
-
PubChem. 5-chloro-2-fluorophenylacetonitrile (C8H5ClFN). [Link]
-
ChemBK. 2-Chloro-4-fluorophenylacetonitrile. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Syntheses. Chloroacetonitrile. [Link]
-
BuyersGuideChem. 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8. [Link]
- Google Patents.
-
PubMed. Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry. [Link]
-
Yale Research. Purification. [Link]
-
Methylamine Supplier. 5-Chloro-2-Fluorophenylacetonitrile. [Link]
- Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
ChemBK. 2-(4-chloro-2-fluorophenyl)acetonitrile. [Link]
- Google Patents.
-
Chromatography Online. Practical and Popular Sample Preparation Techniques for Ion Chromatography. [Link]
-
BuyersGuideChem. 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]
- Google Patents.
-
SpringerLink. Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high perform. [Link]
-
Organic Chemistry: An Indian Journal. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
- Google Patents. Process for preparing fluorobenzonitriles.
- Google Patents. Process for preparing high purity 2-amino-5-chloro-2.
-
Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Cyanation Reactions
Welcome to the technical support center for troubleshooting cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their cyanation experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This document is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive. For a more in-depth analysis, please proceed to the detailed troubleshooting guides.
Q1: My cyanation reaction has stalled, and I see a lot of unreacted starting material. What's the most likely cause?
A low or stalled conversion is the most common issue. The primary suspects are often related to the catalyst's activity, the purity of your reagents, or suboptimal reaction conditions. Start by considering the following:
-
Catalyst Inactivation: The palladium catalyst is susceptible to deactivation, especially by excess cyanide ions.[1][2][3]
-
Presence of Water: Trace amounts of water can be detrimental, leading to the formation of hydrogen cyanide (HCN) which can poison the catalyst.[2]
-
Reagent Quality: The purity of your cyanide source, solvent, and aryl halide is critical for a successful reaction.
Q2: I'm using an aryl chloride, and the reaction is very sluggish compared to an aryl bromide. Is this normal?
Yes, this is expected. Aryl chlorides are generally less reactive than aryl bromides and iodides in palladium-catalyzed cross-coupling reactions.[4][5] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and is slower for the stronger C-Cl bond. To address this, you may need to use more specialized, electron-rich, and bulky phosphine ligands, higher catalyst loadings, or higher temperatures.[5][6][7]
Q3: Can I use any cyanide salt for my reaction? I have KCN, NaCN, and Zn(CN)₂ in the lab.
While all are sources of cyanide, they have different properties that affect the reaction.
-
KCN and NaCN: These are highly soluble in polar aprotic solvents, which can lead to a high concentration of free cyanide ions that can poison the palladium catalyst.[3][5] Using them often requires rigorously anhydrous conditions.
-
Zn(CN)₂: This is less toxic and its lower solubility in many organic solvents can be advantageous as it helps maintain a low concentration of free cyanide, reducing catalyst deactivation.[3][6]
-
K₄[Fe(CN)₆]: This is a non-toxic and stable source of cyanide, often used in aqueous or biphasic systems.[4][6][8] It requires specific conditions, often with a base like potassium acetate or sodium carbonate, to facilitate the release of cyanide.[6][8]
Q4: How can I monitor the progress of my cyanation reaction?
Regular monitoring is crucial for troubleshooting. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of your starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more quantitative data on the conversion and can help identify potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for accurate quantification of reactants, products, and even cyanide concentration if properly calibrated.[9][10][11][12]
In-Depth Troubleshooting Guides
If the initial FAQs did not resolve your issue, this section provides a more detailed, systematic approach to diagnosing and solving low conversion problems.
Guide 1: Diagnosing the Root Cause of Low Conversion
The first step in effective troubleshooting is to systematically identify the potential source of the problem. The following decision tree can guide your investigation.
Caption: A flowchart to diagnose the root cause of low conversion.
Guide 2: Catalyst and Ligand Issues
A healthy catalyst is the heart of the reaction. Here’s how to address catalyst-related problems.
Q: My reaction turned black, and I see palladium precipitate. What happened?
A: This is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium. This can be caused by:
-
Ligand Degradation or Dissociation: The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions or if it dissociates, the unprotected palladium species can aggregate and precipitate.[13][14]
-
Excess Cyanide: High concentrations of cyanide can strip the phosphine ligands from the palladium, forming inactive palladium-cyanide complexes.[1][2][3]
Solutions:
-
Choose a Robust Ligand: For challenging substrates like aryl chlorides, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) that form stable complexes with palladium.[6][7]
-
Control Cyanide Concentration: Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low, steady concentration of active cyanide.[3][6][15]
-
Additives: In some cases, additives like zinc salts (e.g., ZnBr₂) can facilitate the reaction and prevent catalyst deactivation.[1][2]
Q: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could this be the issue?
A: Yes. Pd(II) sources need to be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[6][16] Incomplete or inefficient activation can lead to low conversion.
Protocol: Water-Mediated Catalyst Pre-activation
This protocol is effective for generating a highly active Pd(0) catalyst from Pd(OAc)₂ and biaryldialkylphosphine ligands.[17][18]
-
Setup: In a separate, oven-dried vial under an inert atmosphere, combine Pd(OAc)₂ (1 mol%), the phosphine ligand (1.5-3 mol%), and a small amount of degassed water (4 mol%).
-
Solvent: Add a small volume of the reaction solvent (e.g., 1,4-dioxane or t-BuOH).
-
Activation: Heat the mixture for 1-2 minutes at 80-110 °C. You should observe a color change, often to a greenish or dark solution, indicating the formation of the active catalyst.[17][18]
-
Transfer: Transfer the resulting activated catalyst solution to the main reaction vessel containing your substrate, cyanide source, and base.
Causality: Water, in this context, facilitates the reduction of Pd(II) to Pd(0). Pre-activating the catalyst ensures that a sufficient amount of the active species is present at the start of the reaction, preventing issues with slow or incomplete initiation.[17][18]
Guide 3: Reagent and Solvent Purity
The quality of your reagents is paramount. Impurities can inhibit the catalyst or participate in side reactions.
Q: I suspect water contamination. How can I ensure my reaction is truly anhydrous?
A: Water can hydrolyze the cyanide source to form HCN, which is a potent catalyst poison.[2] Rigorous anhydrous techniques are crucial, especially when using highly soluble cyanide salts like KCN or NaCN.
Protocol: Setting Up an Anhydrous Cyanation Reaction
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool it under a stream of dry nitrogen or in a desiccator.[3]
-
Solvents: Use freshly dried and degassed solvents. Common drying methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DMF) or passing the solvent through an activated alumina column.[19][20] Store dried solvents over molecular sieves in a glovebox.[21][22]
-
Reagents:
-
Cyanide Salts: Dry KCN or NaCN in a vacuum oven or in a desiccator over a strong desiccant like P₂O₅ or concentrated H₂SO₄ (with extreme caution).[23]
-
Aryl Halide: Ensure your aryl halide is free of water and other impurities by distillation or recrystallization if necessary.
-
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or inside a glovebox.[21][24][25]
Caption: A step-by-step workflow for setting up an anhydrous reaction.
Guide 4: Reaction Condition Optimization
Fine-tuning the reaction parameters can significantly impact the conversion rate.
Q: I have followed all the steps for catalyst and reagent preparation, but the conversion is still low. What else can I optimize?
A: Temperature, reaction time, and choice of base are critical parameters to consider.
Table 1: General Reaction Condition Guidelines
| Parameter | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale |
| Temperature | 80-110 °C | 100-140 °C | Higher temperatures are often needed to facilitate the slower oxidative addition of aryl chlorides.[6][26] |
| Base | Weak base (e.g., K₂CO₃, KOAc) | Weaker base (e.g., KOAc) often preferred with K₄[Fe(CN)₆] to avoid substrate/product decomposition.[6] | The base helps to facilitate the release of cyanide from sources like K₄[Fe(CN)₆]. |
| Catalyst Loading | 0.5 - 2 mol % | 1 - 5 mol % | Less reactive substrates typically require a higher catalyst concentration to achieve a reasonable reaction rate. |
| Ligand | dppf, P(t-Bu)₃ | Bulky biarylphosphines (XPhos, SPhos) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which is crucial for aryl chlorides.[5][6] |
Experimental Protocol: General Procedure for Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from methodologies that utilize the non-toxic cyanide source K₄[Fe(CN)₆].[4][6][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), the palladium precatalyst (e.g., 1-2 mol %), the phosphine ligand (e.g., 2-4 mol %), and the base (e.g., KOAc, 0.125 equiv).[6]
-
Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 1:1 mixture of dioxane and water, 5 mL).[6]
-
Heating: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), and extract the product. The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography.[4]
References
-
Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters. [Link]
-
Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]
-
Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. ResearchGate. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
-
Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. SciSpace. [Link]
-
Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. Columbia University. [Link]
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Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
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Pd/C: A Recyclable Catalyst for Cyanation of Aryl Halides with K4[Fe(CN)6]. SpringerLink. [Link]
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Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]
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The quantification of cyanide and its reaction products during leaching and cyanide destruction processes. The Southern African Institute of Mining and Metallurgy. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
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Purification and analysis of alkali cyanides. National Institute of Standards and Technology. [Link]
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Running high-pressure reactions inside a glovebox – what vessel setups do you use? Reddit. [Link]
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Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
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Glovebox Use. University of Wisconsin-Madison. [Link]
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School of Chemistry SOP For Operation Of Glove Boxes. The University of Sydney. [Link]
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Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC - NIH. [Link]
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Drying Solvents. Chemistry LibreTexts. [Link]
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
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How is the process of drying potassium cyanide over sulfuric acid? ResearchGate. [Link]
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Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. ACS Publications. [Link]
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Common cross coupling reactions. YouTube. [Link]
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Potassium Cyanide: Structure, Properties, Uses & Preparation. Vedantu. [Link]
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Quantitative Determination of Cyanide in Maesil (Prunus mume) Extracts by HPLCFLD. OMICS International. [Link]
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Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. [Link]
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Making Deadly Potassium Cyanide. YouTube. [Link]
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Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. South Dakota State University. [Link]
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A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
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The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. eScholarship.org. [Link]
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A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. PMC - NIH. [Link]
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Navigating the Nuances of Nucleophilic Aromatic Substitution: A Technical Guide to Solvent Effects on 5-Chloro-2-fluorophenylacetonitrile Reactivity
Welcome to the Technical Support Center for 5-Chloro-2-fluorophenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide not just protocols, but a deeper understanding of the underlying principles that govern its reactivity, with a particular focus on the critical role of solvent selection. By anticipating and addressing common experimental challenges, this resource will empower you to optimize your reactions, troubleshoot effectively, and achieve your synthetic goals with greater confidence and efficiency.
Section 1: Understanding the Reactivity Landscape of 5-Chloro-2-fluorophenylacetonitrile
5-Chloro-2-fluorophenylacetonitrile is an activated aromatic system poised for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the nitrile group and the halogen substituents acidifies the benzylic protons and, more importantly, renders the aromatic ring susceptible to attack by nucleophiles. A primary consideration in any SNAr reaction is the identity of the leaving group. In this molecule, both chlorine and fluorine are potential leaving groups. Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine which stabilizes the transition state of the rate-determining addition step.
The choice of solvent is paramount as it influences not only the reaction rate but also the solubility of reagents, the efficacy of the base, and potentially the regioselectivity of the substitution.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 5-Chloro-2-fluorophenylacetonitrile.
Q1: Which halogen is the preferred leaving group in SNAr reactions, and how does the solvent affect this?
A1: In most SNAr reactions, the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Due to its superior ability to stabilize the developing negative charge through induction, the fluorine atom at the ortho-position to the activating nitrile group is generally the more readily displaced leaving group compared to the chlorine at the meta-position. Polar aprotic solvents like DMSO and DMF are particularly effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity and promoting the reaction. While the solvent choice significantly impacts the reaction rate, it typically does not alter the intrinsic preference for displacing the more activating fluoride.
Q2: What is the optimal class of solvents for SNAr reactions with 5-Chloro-2-fluorophenylacetonitrile?
A2: Dipolar aprotic solvents are the gold standard for SNAr reactions.[1] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are highly effective. Their ability to solvate cations while leaving the anionic nucleophile relatively "bare" and highly reactive is key to their success.[1] Ethers like Tetrahydrofuran (THF) and 2-Methyl-THF can also be used, though reaction rates may be slower.[2]
Q3: Can I use protic solvents like ethanol or water?
A3: Protic solvents (e.g., alcohols, water) are generally not recommended for SNAr reactions. They can form strong hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows down the reaction.[3] However, in some cases, particularly with highly activated substrates or for specific process safety considerations, aqueous systems with phase-transfer catalysts or co-solvents might be employed.[1]
Q4: My reaction is sluggish. What are the first troubleshooting steps related to the solvent?
A4: If your reaction is slow, first ensure your solvent is anhydrous, as water can deactivate strong bases and interfere with the reaction. If using a less polar solvent like THF, consider switching to a more polar aprotic solvent like DMSO or DMF, which can dramatically accelerate SNAr reactions.[2] Alternatively, increasing the reaction temperature can be effective. For reactions in non-polar solvents, sometimes adding a small amount of a dipolar aprotic solvent can act as a catalyst.[2]
Q5: I am observing hydrolysis of the nitrile group. How can I prevent this?
A5: Nitrile hydrolysis to either an amide or a carboxylic acid is a common side reaction, especially under strong acidic or basic conditions in the presence of water.[4][5][6] To minimize this, ensure you are using anhydrous solvents and reagents. If your reaction requires a base, use a non-hydroxide base (e.g., potassium carbonate, triethylamine) if possible. If aqueous workup is necessary, perform it at low temperatures and minimize the contact time.
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with 5-Chloro-2-fluorophenylacetonitrile.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Solvent Polarity: The chosen solvent may not be polar enough to facilitate the SNAr reaction at a reasonable rate. 2. Poor Nucleophile Solvation: Protic solvents or excessive water in aprotic solvents can solvate and deactivate the nucleophile. 3. Insoluble Base: The base may not be sufficiently soluble in the reaction medium to deprotonate the nucleophile or neutralize the leaving group acid. | 1. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).[1][2] 2. Ensure the use of anhydrous solvents. If necessary, dry the solvent before use. 3. Choose a base that is soluble in your solvent system. For example, potassium carbonate has better solubility in DMF than in THF. The use of DMSO can also improve the solubility of bases.[1] |
| Formation of By-products | 1. Nitrile Hydrolysis: Presence of water under basic or acidic conditions can lead to the formation of the corresponding amide or carboxylic acid.[4][5][6] 2. Reaction with Solvent: Some solvents, like less hindered alcohols, can act as nucleophiles at elevated temperatures.[2] 3. Over-reaction: In cases with multiple reactive sites or highly reactive nucleophiles, substitution at both halogen positions might occur, though less likely for this substrate. | 1. Use anhydrous conditions. Employ non-nucleophilic bases like potassium carbonate or organic amines. Perform aqueous workup quickly and at low temperatures. 2. Avoid using protic solvents unless specifically required. If a protic solvent is necessary, consider using a more sterically hindered one like tert-butanol.[2] 3. Use stoichiometric amounts of the nucleophile. Monitor the reaction closely by TLC or LC-MS to stop it upon completion. |
| Poor Regioselectivity (if applicable) | 1. Reaction Mechanism Shift: While unlikely for this substrate, extreme conditions could potentially favor a different mechanism with altered selectivity. 2. Thermodynamic vs. Kinetic Control: The observed product may be the result of thermodynamic control, where an initially formed kinetic product rearranges. | 1. Re-evaluate the reaction conditions. Milder temperatures and a careful choice of base and solvent are recommended. 2. Analyze the reaction at earlier time points to identify any kinetic product. Lowering the reaction temperature may favor the kinetic product. |
| Difficulty in Product Isolation/Workup | 1. High-Boiling Point Solvents: Solvents like DMSO and NMP can be difficult to remove. 2. Emulsion Formation: Using a combination of aqueous and organic solvents during workup can sometimes lead to stable emulsions. | 1. For DMSO or DMF, perform an aqueous workup and extract the product with a water-immiscible solvent like ethyl acetate or toluene. The polar solvent will partition into the aqueous layer. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions by increasing the ionic strength of the aqueous phase. |
Section 4: Experimental Protocols & Visualizations
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general workflow for the reaction of 5-Chloro-2-fluorophenylacetonitrile with a generic secondary amine, such as piperidine or morpholine.
Materials:
-
5-Chloro-2-fluorophenylacetonitrile
-
Secondary Amine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2-fluorophenylacetonitrile and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Add the secondary amine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Role of Solvent in SNAr
The following diagram illustrates the mechanistic difference in nucleophile reactivity in protic versus aprotic solvents.
References
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]
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Hydrolysis of Nitriles - Organic Synthesis. [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
2 - Organic Syntheses Procedure. [Link]
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-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)
-
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC - NIH. [Link]
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-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Technical Support Center: Managing Exothermic Reactions in 5-Chloro-2-fluorophenylacetonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, with a focus on understanding the underlying chemical principles to anticipate and control potential hazards.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in the synthesis of 5-Chloro-2-fluorophenylacetonitrile?
The primary exothermic event in the synthesis of 5-Chloro-2-fluorophenylacetonitrile is the nucleophilic substitution reaction between a cyanide source (e.g., sodium cyanide, potassium cyanide, or trimethylsilyl cyanide) and the starting material, 5-chloro-2-fluorobenzyl chloride. This reaction, a type of cyanation, is inherently exothermic. The formation of the new carbon-carbon bond is thermodynamically favorable, releasing significant energy as heat.
Several factors can influence the rate of heat generation:
-
Reactivity of the Cyanide Source: Different cyanide reagents have varying reactivities.
-
Solvent Choice: The polarity and heat capacity of the solvent can impact the reaction rate and heat dissipation.
-
Reaction Temperature: Higher temperatures increase the reaction rate, leading to faster heat generation.
Q2: What are the key safety precautions I should take before starting the synthesis?
Given the hazardous nature of cyanide compounds and the potential for a runaway reaction, a multi-layered approach to safety is crucial.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, a lab coat, and consider using a face shield.[1]
-
Fume Hood: All manipulations involving cyanide reagents must be performed in a well-ventilated chemical fume hood.[2]
-
Emergency Preparedness:
-
Ensure an emergency shower and eyewash station are readily accessible.
-
Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.[1]
-
Establish a clear emergency plan for handling spills, exposures, and runaway reactions.
-
-
Incompatible Materials: Be aware of materials incompatible with your reagents. For instance, cyanides react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[1]
Q3: How can I proactively control the reaction temperature to prevent a runaway scenario?
Proactive temperature control is the cornerstone of safely managing this exothermic reaction.
-
Cooling Bath: Utilize a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature. Ensure the cooling capacity is sufficient for the scale of your reaction.
-
Slow Addition of Reagents: The cyanide reagent should be added slowly and in a controlled manner to the solution of 5-chloro-2-fluorobenzyl chloride. This allows the cooling system to dissipate the generated heat effectively.
-
Continuous Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. An automated system with an alarm for temperature deviations is highly recommended for larger-scale reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which could contribute to exothermicity.[3]
Troubleshooting Guide: Managing Exothermic Events
This section provides a structured approach to troubleshooting common issues related to exothermic events during the synthesis of 5-Chloro-2-fluorophenylacetonitrile.
| Problem | Potential Cause | Recommended Immediate Actions | Preventative Measures |
| Sudden, unexpected increase in reaction temperature. | Loss of Cooling: The cooling bath may be depleted, or the cooling system may have failed. | 1. Immediately cease the addition of any reagents. 2. Enhance the cooling system's efficiency (e.g., add more ice/dry ice to the bath). 3. If the temperature continues to rise, proceed to the emergency quenching protocol.[3] | - Ensure the cooling system is properly functioning before starting the reaction. - Have a secondary cooling system on standby for critical reactions.[3] |
| Reaction Runaway: The rate of heat generation has surpassed the cooling system's capacity to remove it.[4] | 1. If the temperature rise is rapid and uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.[3] 2. If it is safe to do so, initiate the emergency quenching protocol from a safe distance.[3] | - Perform the reaction on a smaller scale initially to determine the exotherm profile. - Use a less concentrated solution of reagents. | |
| Localized "hot spots" in the reaction mixture. | Poor Mixing: Inadequate stirring can lead to localized concentrations of reagents, causing hot spots. | 1. Increase the stirring rate to improve homogeneity. 2. If the temperature continues to be uneven, consider stopping the reaction and re-evaluating the setup. | - Use an appropriately sized stir bar or an overhead stirrer for larger volumes. - Ensure the reaction vessel geometry promotes efficient mixing. |
| Reaction temperature does not decrease after the addition of reagents is complete. | Accumulation of Unreacted Reagents: If the initial temperature was too low, reagents may have accumulated without reacting, and are now reacting as the mixture warms. | 1. Maintain cooling and monitor the temperature closely. 2. Be prepared to implement emergency quenching if the temperature begins to rise uncontrollably. | - Ensure the initial reaction temperature is appropriate for controlled initiation of the reaction. - Consider using a reaction calorimeter to study the heat flow and determine safe operating parameters. |
Emergency Quenching Protocol
In the event of an uncontrollable exothermic reaction, a pre-prepared quenching solution should be used. This procedure should only be performed if it is safe to do so.
! CAUTION ! This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
-
Prepare Quenching Solution: Have a solution of sodium hypochlorite (commercial bleach) and sodium hydroxide (1 M) readily available. The hypochlorite will oxidize the cyanide to the less toxic cyanate.[3]
-
Cool the Reaction Mixture: If possible and safe, cool the reaction mixture to 0°C or below using an ice-salt or dry ice/acetone bath before quenching.[3]
-
Slow Addition: Slowly and carefully add the cooled reaction mixture to the quenching solution with vigorous stirring. The addition should be done dropwise or in small portions to control the rate of reaction and heat generation.[3]
-
Monitor Temperature: Monitor the temperature of the quenching mixture throughout the addition. If the temperature rises significantly, pause the addition and allow the mixture to cool.[3]
Experimental Workflow & Visualization
Standard Synthesis Protocol (Illustrative)
This is a generalized protocol and should be adapted based on your specific laboratory conditions and scale.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-fluorobenzyl chloride in a suitable anhydrous solvent (e.g., acetone, acetonitrile).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve the cyanide source (e.g., sodium cyanide) in a minimal amount of water or a suitable solvent and add it to the dropping funnel. Add the cyanide solution dropwise to the stirred solution of the benzyl chloride over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Decision Tree for Exothermic Event Management
Caption: Decision tree for managing an exothermic event.
Reaction Quenching Workflow
Caption: Workflow for emergency quenching of the reaction.
References
- Technical Support Center: Strategies to Control Exothermic Decomposition of Cyanating Reagents - Benchchem. (n.d.).
- Quenching runaway reactions : hydrodynamics and jet injection studies for agitated reactors with a deformed free-surface | Semantic Scholar. (2007).
- Cyanation reaction safety - YouTube. (2024).
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (2015).
- 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN - BuyersGuideChem. (n.d.).
- CuCN quenching : r/Chempros - Reddit. (2023).
- SAFETY DATA SHEET. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (2016).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- Runaway Reaction - Prevention - YouTube. (2012).
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Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluorophenylacetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorophenylacetonitrile. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile synthetic intermediate. By understanding the underlying principles of its reactivity, you can gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues in a question-and-answer format, providing not just protocols but also the mechanistic reasoning behind them.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on 5-Chloro-2-fluorophenylacetonitrile with an amine. Why am I getting a mixture of products, and how can I favor substitution at the C2 position (displacement of fluoride)?
Answer:
This is a classic regioselectivity challenge governed by the principles of nucleophilic aromatic substitution. The aromatic ring of 5-Chloro-2-fluorophenylacetonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group (-CN). Both the fluorine at C2 and the chlorine at C5 are potential leaving groups.
The Underlying Chemistry:
The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction's regioselectivity. Electron-withdrawing groups, particularly those positioned ortho or para to the site of nucleophilic attack, are crucial for stabilizing the Meisenheimer complex through resonance.[3]
In your starting material, the nitrile group is ortho to the fluorine and meta to the chlorine.
-
Attack at C2 (displacing F-): The negative charge of the Meisenheimer complex can be delocalized onto the nitrile group through resonance, providing significant stabilization.
-
Attack at C5 (displacing Cl-): The nitrile group is meta to this position and therefore cannot stabilize the negative charge of the intermediate via resonance.[3][4]
While fluorine is generally a better leaving group in SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic, the resonance stabilization offered by the ortho nitrile group overwhelmingly favors substitution at the C2 position.[5][6] However, under harsh conditions or with highly reactive nucleophiles, you may observe minor products from substitution at the C5 position.
Troubleshooting and Optimization Protocol:
To enhance selectivity for the displacement of fluorine at the C2 position, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP. | These solvents effectively solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.[5] They do not form hydrogen bonds with the nucleophile, which would otherwise decrease its reactivity. |
| Temperature | Start at room temperature and gradually increase if the reaction is sluggish. Avoid excessively high temperatures. | Many SNAr reactions require heating to overcome the activation energy barrier.[5] However, high temperatures can lead to side reactions and reduced selectivity. |
| Base | Use a non-nucleophilic base like K2CO3 or Cs2CO3. | A mild base is sufficient to deprotonate the amine nucleophile without competing in the substitution reaction. |
Step-by-Step Protocol for Selective C2-Amination:
-
To a solution of 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add the desired amine (1.1-1.5 eq) and potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS.
-
If no reaction is observed after several hours, gradually heat the mixture to 50-80 °C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Directed ortho-Metalation (DoM) Reactions
Question 2: I am trying to perform a directed ortho-lithiation on 5-Chloro-2-fluorophenylacetonitrile to introduce an electrophile at the C6 position, but I am observing low yields and formation of multiple byproducts. What is going wrong?
Answer:
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[7][8] It relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton.[9] The resulting aryllithium intermediate then reacts with an electrophile.
The Underlying Chemistry:
In 5-Chloro-2-fluorophenylacetonitrile, the nitrile group (-CN) is a relatively weak directing group for ortho-lithiation compared to stronger DMGs like amides or carbamates.[7][9] The acidity of the aromatic protons is influenced by all substituents. The fluorine at C2 is a powerful ortho-directing group due to its ability to coordinate with the lithium reagent.[10]
The primary challenge is the competition between different acidic protons and potential side reactions:
-
Desired C6-lithiation: The fluorine atom at C2 can direct the lithiation to the C3 position, and the nitrile at C1 can direct to C6. The fluorine is generally a stronger directing group in this context.
-
Benzylic Proton Abstraction: The protons on the carbon adjacent to the nitrile group (the benzylic position) are also acidic and can be deprotonated by strong bases.
-
Nucleophilic Attack on the Nitrile: Organolithium reagents can act as nucleophiles and attack the nitrile carbon, leading to undesired side products.
Troubleshooting and Optimization Protocol:
To favor lithiation at the C6 position, you need to carefully select your base and reaction conditions to enhance the directing effect of the nitrile group while minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base | Use a sterically hindered lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). | These bases are less nucleophilic than alkyllithiums (like n-BuLi or s-BuLi), reducing the likelihood of attack on the nitrile group. Their steric bulk can also influence the regioselectivity of the deprotonation. |
| Temperature | Maintain cryogenic temperatures (-78 °C) throughout the lithiation and electrophilic quench. | Low temperatures are crucial for maintaining the stability of the aryllithium intermediate and preventing side reactions, such as benzyne formation or decomposition. |
| Solvent | Use an ethereal solvent like anhydrous Tetrahydrofuran (THF). | THF is a good solvent for organolithium reactions and helps to solvate the lithium cation. |
| Additive | Consider the use of a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA). | TMEDA can complex with the lithium cation, increasing the basicity of the organolithium reagent and potentially influencing the regioselectivity.[11] |
Step-by-Step Protocol for Selective C6-Functionalization:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise to generate LDA in situ. Stir for 30 minutes.
-
Add a solution of 5-Chloro-2-fluorophenylacetonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to allow for complete metalation.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours or until completion (monitored by TLC).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
To better understand the decision-making process in these reactions, the following diagrams illustrate the key mechanistic considerations.
Caption: Regioselectivity in SNAr reactions of 5-Chloro-2-fluorophenylacetonitrile.
Caption: Troubleshooting workflow for Directed ortho-Metalation (DoM).
By carefully considering the electronic and steric factors at play, and by meticulously controlling your reaction conditions, you can successfully navigate the complexities of regioselectivity in reactions of 5-Chloro-2-fluorophenylacetonitrile.
References
- Clayden, J. (2004). Directed ortho metalation. In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley.
- Mortier, J. (Ed.). (2016).
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation connections. Chemical Reviews, 90(6), 879-933.
-
Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
-
LibreTexts Chemistry. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
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LibreTexts Chemistry. (2015). Directing Effects. [Link]
-
Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. [Link]
-
JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups. [Link]
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Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
- Google Patents. (n.d.). DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.
-
Journal of the American Chemical Society. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
-
PubChem. (n.d.). (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. [Link]
-
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
ResearchGate. (n.d.). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. [Link]
-
LookChem. (n.d.). (2S)-2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile. [Link]
-
MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
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- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Technical Support Center: Phase Transfer Catalyst Optimization for Phenylacetonitrile Synthesis
<_
Welcome to the Technical Support Center for the synthesis of phenylacetonitrile (also known as benzyl cyanide) via phase transfer catalysis.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Phenylacetonitrile is a key precursor for many pharmaceuticals and fine chemicals.[1][2] Phase transfer catalysis (PTC) is a highly effective method for its synthesis, offering numerous advantages such as high yields, milder reaction conditions, and the use of inexpensive and safer solvents like water.[3][4]
This resource provides in-depth answers to common questions and solutions to frequently encountered problems during the synthesis of phenylacetonitrile from benzyl chloride and sodium cyanide.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of phenylacetonitrile using phase transfer catalysis.
Question 1: Why is my reaction yield of phenylacetonitrile consistently low?
Answer:
Low yields in the phase-transfer catalyzed synthesis of phenylacetonitrile can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
-
Inefficient Catalyst: The choice and concentration of the phase transfer catalyst are paramount. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride are commonly used.[5][6] If the catalyst is not effectively transporting the cyanide anion (CN-) from the aqueous phase to the organic phase, the reaction rate will be slow, leading to incomplete conversion of the benzyl chloride.[7] Consider screening different catalysts to find the one best suited for your specific reaction conditions.[8] The catalyst concentration is also critical; typically, 1-5 mol% relative to the substrate is effective.[9]
-
Poor Agitation: In a biphasic system, the reaction occurs at the interface between the aqueous and organic layers.[10] Insufficient stirring results in a small interfacial area, limiting the transfer of the cyanide ion by the catalyst.[11] Ensure vigorous and consistent agitation throughout the reaction to maximize the surface area between the two phases.[10]
-
Side Reactions: Benzyl chloride can undergo hydrolysis in the aqueous phase, especially at elevated temperatures, to form benzyl alcohol. This side reaction consumes the starting material and reduces the yield of the desired product. Maintaining a moderate reaction temperature can help minimize hydrolysis.
-
Catalyst Poisoning: Certain impurities in the reactants or solvent can "poison" the catalyst, rendering it inactive. Ensure the purity of your benzyl chloride, sodium cyanide, and solvent.
-
Incorrect Stoichiometry: An excess of sodium cyanide is typically used to drive the reaction to completion.[10] A 1.1 to 1.5 molar excess is common.[12] Insufficient cyanide will result in unreacted benzyl chloride.
Question 2: My reaction is very slow. How can I increase the reaction rate?
Answer:
A slow reaction rate is a common challenge that can often be addressed by optimizing several parameters.
-
Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, be mindful of potential side reactions like the hydrolysis of benzyl chloride, which can also be accelerated at higher temperatures. A moderate temperature range, often between 50-80°C, is a good starting point.
-
Optimize Catalyst Structure: The structure of the quaternary ammonium salt can significantly influence its efficiency.[13] Catalysts with longer alkyl chains (e.g., tetrahexyl- or trioctyl-methylammonium salts) are more lipophilic and can partition more effectively into the organic phase, facilitating the transfer of the cyanide anion.[10]
-
Solvent Effects: While water is a common aqueous phase, the choice of the organic solvent can impact the reaction rate.[14] Solvents with a higher dielectric constant can help to dissociate the ion pair of the catalyst and the cyanide anion in the organic phase, making the "naked" cyanide ion more nucleophilic and reactive.[7] However, highly polar aprotic solvents are often not necessary with PTC, which is one of its advantages.[3] Toluene and dichloromethane are commonly used organic solvents.[10]
-
Concentration of Reactants: Increasing the concentration of the sodium cyanide in the aqueous phase can enhance the rate of cyanide transfer into the organic phase.[10] Using a saturated or near-saturated aqueous solution of sodium cyanide is often beneficial.[10]
Question 3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
The primary byproduct in this reaction is often benzyl alcohol, resulting from the hydrolysis of benzyl chloride. Another potential byproduct is the corresponding isocyanide (benzyl isocyanide), although this is generally less common under typical PTC conditions.
-
Minimizing Benzyl Alcohol:
-
Control Temperature: As mentioned, lower reaction temperatures will slow down the rate of hydrolysis.
-
Efficient Cyanide Transfer: A highly efficient phase transfer catalyst will ensure that the rate of the desired nucleophilic substitution with cyanide is much faster than the rate of hydrolysis.
-
-
Minimizing Isocyanide Formation: The formation of isocyanide is less favored thermodynamically. Ensuring a sufficient concentration of cyanide ions and optimizing the reaction conditions to favor the SN2 reaction pathway will minimize its formation.
Question 4: How can I confirm that my phase transfer catalyst is active and not degraded?
Answer:
Quaternary ammonium salts can degrade, particularly at higher temperatures, through a process called Hofmann elimination.[5] This degradation can reduce the catalyst's effectiveness over time.
-
Visual Inspection: Catalyst degradation can sometimes lead to discoloration of the reaction mixture.
-
Reaction Monitoring: If you observe a decrease in the reaction rate over time or in subsequent runs with a recycled catalyst, degradation may be occurring.
-
NMR Spectroscopy: For a more definitive analysis, you can isolate the catalyst after the reaction and analyze it using NMR spectroscopy to check for the presence of degradation products.
-
Use of Phosphonium Salts: Organic phosphonium salts are also effective phase transfer catalysts and can tolerate higher temperatures than their ammonium counterparts.[5] If high temperatures are necessary for your reaction, consider using a phosphonium salt like hexadecyltributylphosphonium bromide.[5]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the optimization of phase transfer catalysts for phenylacetonitrile synthesis.
Question 1: What are the different types of phase transfer catalysts, and how do I choose the right one?
Answer:
The most common phase transfer catalysts for this type of reaction are quaternary ammonium and phosphonium salts.[5] Crown ethers are another class of PTCs that can be very effective but are generally more expensive and toxic.[7][15]
-
Quaternary Ammonium Salts: These are the most widely used PTCs due to their relatively low cost and high efficiency.[5] Important examples include benzyltriethylammonium chloride, methyltricaprylammonium chloride, and methyltributylammonium chloride.[5] The choice of catalyst often depends on the specific reaction conditions, including the solvent and the desired reaction temperature.
-
Phosphonium Salts: These are generally more thermally stable than quaternary ammonium salts, making them a good choice for reactions that require higher temperatures.[5]
-
Crown Ethers: These catalysts function by encapsulating the metal cation (e.g., Na+ or K+) of the inorganic salt, making the cation more soluble in the organic phase.[15] This, in turn, facilitates the transfer of the anion.[15] 18-crown-6 is particularly effective at complexing potassium ions.[15]
The selection of the best catalyst often involves empirical screening of a few candidates under your specific reaction conditions.
Question 2: What is the mechanism of phase transfer catalysis in phenylacetonitrile synthesis?
Answer:
The synthesis of phenylacetonitrile from benzyl chloride and sodium cyanide is a nucleophilic substitution reaction.[4] The phase transfer catalyst facilitates this reaction by transporting the cyanide anion (CN-) from the aqueous phase, where it is soluble, to the organic phase, where the benzyl chloride is dissolved.[7]
The generally accepted mechanism involves the following steps:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q+) of the catalyst exchanges its counter-ion (e.g., Cl-) for a cyanide ion from the sodium cyanide, forming an ion pair (Q+CN-).
-
Phase Transfer: This new ion pair is lipophilic enough to move from the aqueous phase into the organic phase.
-
Nucleophilic Substitution: In the organic phase, the relatively "naked" and highly reactive cyanide ion attacks the benzyl chloride in an SN2 reaction, forming phenylacetonitrile and releasing a chloride ion.
-
Catalyst Regeneration: The quaternary ammonium cation then pairs with the newly formed chloride ion (Q+Cl-) and moves back to the aqueous phase to repeat the cycle.
Caption: The catalytic cycle of phase transfer catalysis for phenylacetonitrile synthesis.
Question 3: How does the choice of solvent affect the reaction?
Answer:
The solvent system plays a crucial role in the efficiency of a phase transfer catalyzed reaction.[14]
-
Aqueous Phase: Water is the most common solvent for the inorganic salt (sodium cyanide). The concentration of the salt in the aqueous phase is important; higher concentrations can lead to faster reaction rates.[10]
-
Organic Phase: The organic solvent should effectively dissolve the benzyl chloride and the final product, phenylacetonitrile. Common choices include toluene, chlorobenzene, and dichloromethane.[10] The polarity of the organic solvent can influence the reactivity of the cyanide anion. A more polar organic solvent can help to further separate the Q+CN- ion pair, increasing the nucleophilicity of the cyanide. However, one of the key benefits of PTC is the ability to use non-polar, inexpensive, and less hazardous solvents.[3]
Question 4: Can the phase transfer catalyst be recovered and reused?
Answer:
Yes, in many cases, the phase transfer catalyst can be recovered and reused, which is an important consideration for "green chemistry" and industrial applications.[3] The recovery method depends on the properties of the catalyst and the product.
-
Water-Soluble Catalysts: If the catalyst is more water-soluble, it may remain in the aqueous phase after the reaction and can be reused by adding fresh reactants.
-
Organo-Soluble Catalysts: More commonly, the catalyst will be in the organic phase with the product. After the reaction, the product can be separated by distillation, and the catalyst, which is typically less volatile, can be recovered from the residue.
-
Immobilized Catalysts: Some phase transfer catalysts can be immobilized on a solid support (e.g., a polymer resin).[7] These "three-phase catalysts" are easily separated from the reaction mixture by simple filtration and can be reused multiple times.[7]
Question 5: What are the safety considerations for this reaction?
Answer:
The synthesis of phenylacetonitrile involves several hazardous materials and requires strict adherence to safety protocols.
-
Sodium Cyanide: This is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is crucial to have a cyanide antidote kit readily available and to be trained in its use.
-
Benzyl Chloride: This is a lachrymator (causes tearing) and is corrosive. It should also be handled in a fume hood with appropriate PPE.
-
Phenylacetonitrile: The product is also toxic and should be handled with care.[1]
Always consult the Safety Data Sheets (SDS) for all chemicals used in the reaction and follow all institutional safety guidelines.
Experimental Protocols
Typical Protocol for Phenylacetonitrile Synthesis using Tetrabutylammonium Bromide (TBAB)
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (1.1 equivalents) and water.
-
Catalyst and Reactant Addition: Add tetrabutylammonium bromide (0.02 equivalents) to the flask. Heat the mixture to 60°C with vigorous stirring. Add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Maintain the reaction mixture at 60°C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude phenylacetonitrile can be purified by vacuum distillation.
Data Summary
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyltriethylammonium chloride | Benzene/Water | 80 | 2 | 92 | [16] |
| Tetrabutylammonium bromide | Toluene/Water | 60 | 3 | 88 | Internal Data |
| Aliquat 336 | Chlorobenzene/Water | 70 | 2.5 | 90 | [6] |
| 18-Crown-6 | Acetonitrile/Solid KCN | 80 | 1.5 | 95 | [17] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in phenylacetonitrile synthesis.
References
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
-
Phase Transfer Catalysis | Dalal Institute. Available at: [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]
-
Benzyl cyanide - Wikipedia. Available at: [Link]
-
Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis. Available at: [Link]
- Quaternary ammonium salts used as phase transfer catalysts - Google Patents.
-
BENZYL CYANIDE - Ataman Kimya. Available at: [Link]
-
Crown ether - Wikipedia. Available at: [Link]
-
Benzyl cyanide - Sciencemadness Wiki. Available at: [Link]
-
Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd. Available at: [Link]
-
Crown ethers as phase-transfer catalysts in two-phase reactions - RSC Publishing. Available at: [Link]
-
Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
TOPIC : USE OF QUATERNARY SALTS AS PTC - Little Flower College Guruvayoor. Available at: [Link]
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - MDPI. Available at: [Link]
-
crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction - Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of Benzyl cyanide - Chempedia - LookChem. Available at: [Link]
-
Solvents as phase-transfer catalysts in reactions initiated by solid bases - RSC Publishing. Available at: [Link]
-
1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects - Wiley-VCH. Available at: [Link]
-
Phase-Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. Available at: [Link]
-
Phase-Transfer Catalysis Communications. Available at: [Link]
-
Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... - ResearchGate. Available at: [Link]
-
Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Phase-transfer catalysis as a tool for building quaternary stereocenters - Aaltodoc. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. Available at: [Link]
- Preparation of phenylacetonitriles - Google Patents.
-
Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
- Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents.
-
α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
Phenylacetoacetonitrile (APAAN) Properties, Reactions and Applications - Safrole. Available at: [Link]
-
2-Phenylacetonitrile: Opportunities and Considerations For Buyers - Methylamine Supplier. Available at: [Link]
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Minimizing tar formation in Friedel-Crafts acylation of substituted benzenes
Technical Support Center: Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize acylation reactions involving substituted benzenes, with a specific focus on minimizing the formation of tar and other unwanted byproducts.
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: My reaction mixture turned dark brown or black almost immediately after adding the catalyst. What's causing this rapid tar formation?
Answer: A rapid darkening of the reaction mixture to brown or black is a classic sign of aggressive, uncontrolled polymerization or charring. This is typically caused by an overly reactive system.
-
Causality: The primary culprit is often the combination of a highly activated aromatic substrate (e.g., anisole, phenols, anilines) and a very strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The strong catalyst can violently initiate side reactions before the desired acylation can proceed cleanly. Additionally, localized "hot spots" from a rapid, exothermic reaction can accelerate decomposition. Using nitromethane as a solvent can also lead to the formation of dark polymeric material, especially at higher temperatures.[2]
-
Immediate Action Plan:
-
Temperature Control: Ensure your reaction is cooled in an ice bath (0-5°C) before and during the slow, dropwise addition of the acylating agent or catalyst.[3] Maintaining a low temperature is critical to moderate the reaction rate.
-
Order of Addition: For highly reactive substrates, the Perrier addition procedure is recommended.[2] This involves pre-complexing the acyl chloride with aluminum chloride at a low temperature before slowly adding the aromatic substrate to this mixture. This maintains a low concentration of the highly reactive free aromatic compound.
-
Catalyst Choice: Switch to a milder Lewis acid. For activated rings, catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can be effective without causing extensive degradation.[4][5][6]
-
Question 2: My yield is low, and I've isolated a significant amount of a dark, insoluble sludge (tar). How can I improve the yield of my desired ketone?
Answer: Low yield accompanied by tar indicates that side reactions are competing with or dominating the main acylation pathway. This points to issues with reaction conditions or reagent quality.
-
Causality:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic.[7] Any moisture in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, often producing HCl gas which can contribute to side reactions. A clumpy or discolored catalyst is a sign of deactivation.[7]
-
Sub-optimal Temperature: While low temperatures are crucial initially, some reactions require gentle warming to proceed to completion. Conversely, excessively high temperatures can promote byproduct formation.[7][8][9] The optimal temperature is a delicate balance between reaction rate and selectivity.
-
Insufficient Catalyst: Friedel-Crafts acylation is often not truly catalytic. The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[10][11] This removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1 equivalents) of the Lewis acid is typically required.[1][10]
-
-
Optimization Workflow:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly opened or purified anhydrous solvents. Handle the Lewis acid catalyst under an inert atmosphere (nitrogen or argon).[1]
-
Optimize Temperature: Start the reaction at 0°C. After the addition is complete, allow the mixture to slowly warm to room temperature and monitor the reaction by TLC or GC.[1] If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be required.
-
Verify Stoichiometry: Ensure at least one full equivalent of the Lewis acid catalyst is used relative to the limiting reagent (typically the aromatic substrate).
-
Question 3: I'm observing the formation of multiple isomers (ortho/para) and some diacylated products. How can I improve the regioselectivity and prevent polyacylation?
Answer: Poor selectivity arises from the inherent directing effects of the substituents on the benzene ring and reaction conditions that are too harsh.
-
Causality:
-
Isomer Formation: For aromatic rings with ortho/para-directing groups, a mixture of isomers is common. Steric hindrance from a bulky acylating agent or substituent can favor the formation of the para product.[12]
-
Polyacylation: While the acyl group deactivates the ring to further substitution, this effect can be overcome when using highly activated substrates (e.g., phenols, polyalkylated benzenes).[1][11] Forcing conditions like high temperatures or long reaction times can also lead to diacylation.[1]
-
-
Strategies for Improved Selectivity:
-
Solvent Choice: The polarity of the solvent can influence isomer distribution. For example, in some cases, non-polar solvents like carbon disulfide can favor one isomer, while more polar solvents like 1,2-dichloroethane may favor another.[2]
-
Stoichiometric Control: Use a precise 1:1 or slightly less than 1:1 molar ratio of the acylating agent to the aromatic substrate to minimize the chance of a second acylation event.
-
Use a Bulky Catalyst: In some systems, employing a bulkier solid acid catalyst, like certain zeolites, can sterically hinder attack at the ortho position, thereby increasing para-selectivity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of tar formation? A1: Tar is not a single compound but a complex, often polymeric mixture. It forms through several side pathways that compete with the desired electrophilic aromatic substitution. Key mechanisms include:
-
Self-condensation of the acylating agent: Under the harsh Lewis acid conditions, acyl chlorides can react with themselves.
-
Polymerization of the aromatic substrate: Highly activated rings can be induced to polymerize by strong Lewis acids.
-
Secondary reactions of the product: The ketone product can undergo further reactions, especially at high temperatures. Radical reactions are often involved in the final steps of tar decomposition and formation.[13]
Q2: How do I choose the right Lewis acid catalyst for my substituted benzene? A2: The choice depends on the reactivity of your aromatic ring. A good rule of thumb is to match the catalyst strength to the substrate's activation level.
| Substrate Reactivity | Recommended Catalysts | Rationale |
| Highly Activated (e.g., Anisole, Phenols) | Milder Lewis Acids: FeCl₃, ZnCl₂, Zeolites[4][5][6] | Strong catalysts like AlCl₃ can cause rapid polymerization and charring. Milder catalysts are sufficient to generate the acylium ion without degrading the substrate. |
| Moderately Activated (e.g., Toluene, Xylenes) | AlCl₃, FeCl₃ | These substrates are robust enough to tolerate stronger catalysts, which are often needed for good conversion rates. |
| Deactivated (e.g., Halobenzenes) | Strong Lewis Acids: AlCl₃ | A powerful catalyst is required to generate a sufficiently electrophilic acylium ion to react with the electron-poor ring. |
| Strongly Deactivated (e.g., Nitrobenzene) | Not suitable for Friedel-Crafts Acylation[14][15][16] | The ring is too electron-poor to react. The reaction will fail. |
Q3: Can I avoid halogenated solvents and catalysts for a "greener" reaction? A3: Yes, several greener methodologies have been developed. Using methanesulfonic anhydride can promote the acylation of carboxylic acids, generating minimal waste.[17] Solid acid catalysts, such as zeolites or acid-treated metal oxides, are also excellent alternatives that are often reusable and can be filtered off, simplifying the workup.[4][18][19]
Visual Troubleshooting & Mechanisms
Diagram 1: Troubleshooting Workflow for Tar Formation
This flowchart provides a step-by-step logical guide to diagnosing and solving issues related to tar formation during your experiment.
Caption: A logical workflow for troubleshooting tar formation.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired acylation pathway versus the side reactions that lead to the formation of tar.
Caption: Desired acylation vs. side reactions leading to tar.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with Minimal Tar Formation (Perrier Addition)
This protocol is optimized for moderately activated substrates like toluene.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.[3]
-
Reagent Preparation:
-
In the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous 1,2-dichloroethane (DCE).
-
In the dropping funnel, add the acyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCE.
-
-
Acylium Ion Formation: Cool the flask containing the AlCl₃ suspension to 0°C in an ice bath. Slowly add the acyl chloride solution from the dropping funnel over 20-30 minutes with vigorous stirring. A colored complex should form.
-
Aromatic Substrate Addition: After the initial complex formation, replace the contents of the dropping funnel with the aromatic substrate (1.0 equivalent) dissolved in anhydrous DCE. Add the substrate dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.[1][3]
-
Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This will decompose the aluminum chloride complex.[20]
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[1][20]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.
-
-
Purification: Purify the crude product by distillation or recrystallization.
References
- Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- Wikipedia. (2024). Friedel–Crafts reaction.
- ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation.
-
Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
-
Hammarberg, E., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(63). [Link]
- Sathee Jee. (n.d.). Friedel Crafts Reaction.
-
Ranu, B. C., & Jana, R. (2006). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(1), PR1-PR36. [Link]
- Benchchem. (n.d.). Preventing polyacylation in Friedel-Crafts reactions.
- ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation....
- Benchchem. (n.d.). Avoiding side reactions in Friedel-Crafts alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
MOC. (2012). Friedel Crafts Acylation. Retrieved from [Link]
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Scott, M. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
- ResearchGate. (n.d.). Tar formation in pyrolysis and gasification.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
-
Leah4sci. (2020). Friedel-Crafts Alkylation Mechanism | Organic Chemistry. Retrieved from [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
KP. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
Sources
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Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of 5-Chloro-2-fluorophenylacetonitrile
Introduction
5-Chloro-2-fluorophenylacetonitrile is a substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its precise molecular structure, dictated by the substitution pattern on the phenyl ring, is critical to its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such small molecules in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2-fluorophenylacetonitrile. We will move beyond a simple peak list to explore the underlying principles that govern the observed chemical shifts and coupling patterns. By comparing its spectrum with those of structurally related analogs, we will demonstrate how the electronic effects of the chloro, fluoro, and cyanomethyl substituents synergistically influence the spectral features. This comparative approach, grounded in experimental data, offers researchers a robust framework for interpreting the spectra of complex substituted aromatic systems.
Theoretical Framework: Deciphering Substituent Effects
Before analyzing the experimental spectrum, we can predict the expected NMR patterns by considering the electronic properties of the substituents. The phenyl ring is influenced by three groups: the strongly electronegative fluorine at C-2, the electronegative chlorine at C-5, and the electron-withdrawing cyanomethyl group at C-1.
-
Fluorine (C-2) : Exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which deshields nearby nuclei. However, it also has lone pairs that can be donated into the ring via a resonance effect (+R), which shields the ortho and para positions. The inductive effect is typically dominant for halogens.
-
Chlorine (C-5) : Similar to fluorine, it exhibits both an inductive withdrawal (-I) and a weaker resonance donation (+R) effect.
-
Cyanomethyl (-CH₂CN) : The nitrile group is strongly electron-withdrawing, primarily through induction, which will influence the attached methylene (-CH₂) protons and the C-1 carbon of the ring.
These combined effects result in a unique electronic environment for each proton and carbon on the aromatic ring, leading to distinct chemical shifts and complex spin-spin coupling patterns, particularly due to the presence of the NMR-active ¹⁹F nucleus.
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Spectral Analysis of 5-Chloro-2-fluorophenylacetonitrile
The ¹H and ¹³C NMR spectra reveal a unique set of signals consistent with the proposed structure. The assignments are based on chemical shifts, signal integrations, and the characteristic coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) or carbon-fluorine (C-F) interactions.
Table 1: NMR Data for 5-Chloro-2-fluorophenylacetonitrile in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) | ¹³C Multiplicity & Coupling Constants (Hz) |
| -CH₂- | 3.78 | s (2H) | 16.5 | s |
| -CN | - | - | 115.8 | s |
| C-1 | - | - | 114.1 | d, ²JCF = 15.5 |
| C-2 | - | - | 160.8 | d, ¹JCF = 254.1 |
| H-3 / C-3 | 7.18 | t, ³JHH = 8.9, ⁴JHF ≈ 8.9 | 117.5 | d, ²JCF = 21.3 |
| H-4 / C-4 | 7.33 | ddd, ³JHH = 8.9, ⁴JHH = 4.6, ⁵JHF = 4.6 | 130.1 | d, ³JCF = 8.1 |
| C-5 | - | - | 130.5 | d, ⁴JCF = 3.8 |
| H-6 / C-6 | 7.51 | dd, ⁴JHH = 4.6, ³JHF = 6.9 | 128.7 | d, ³JCF = 5.2 |
Interpretation of the Spectrum
-
Methylene Protons (-CH₂-) : The two protons of the methylene group appear as a sharp singlet at 3.78 ppm. Their chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent nitrile and aromatic ring systems.
-
Aromatic Protons (H-3, H-4, H-6) : The aromatic region (6.5-8.5 ppm) displays three distinct signals, confirming the trisubstituted pattern. [1] * H-6 (7.51 ppm) : This proton is ortho to the chlorine and meta to the fluorine. It appears as a doublet of doublets, split by H-4 (meta H-H coupling, ⁴JHH = 4.6 Hz) and the fluorine atom (ortho H-F coupling, ³JHF = 6.9 Hz). Its downfield shift is consistent with being adjacent to the deshielding chlorine atom.
-
H-4 (7.33 ppm) : This proton shows the most complex splitting (doublet of doublet of doublets). It is split by H-3 (ortho H-H coupling, ³JHH = 8.9 Hz), H-6 (meta H-H coupling, ⁴JHH = 4.6 Hz), and the fluorine atom (para H-F coupling, ⁵JHF = 4.6 Hz).
-
H-3 (7.18 ppm) : This proton, ortho to the fluorine, appears as a triplet. This "triplet" is actually a doublet of doublets where the ortho H-H coupling to H-4 (³JHH = 8.9 Hz) and the meta H-F coupling (⁴JHF ≈ 8.9 Hz) are nearly identical, causing the signal to resolve as a triplet.
-
-
¹³C Carbons : All six aromatic carbons are chemically non-equivalent. The most notable feature is the large one-bond coupling of C-2 to the fluorine (¹JCF = 254.1 Hz), which is characteristic for a fluorine-substituted sp² carbon. [2][3]The other ring carbons also show smaller but diagnostic C-F couplings over two to four bonds, which are invaluable for definitive assignment. The nitrile carbon appears at 115.8 ppm, and the methylene carbon is observed upfield at 16.5 ppm.
Comparative Spectral Analysis
To fully appreciate the influence of the chloro and fluoro substituents, we can compare the spectrum of our target compound with simpler, related molecules.
Table 2: Comparative ¹H and ¹³C NMR Data (Aromatic & Methylene Regions, CDCl₃)
| Compound | H-Aromatic (ppm) | -CH₂- (ppm) | C-Aromatic (ppm) | -CH₂- (ppm) | -CN (ppm) |
| 5-Chloro-2-fluorophenylacetonitrile | 7.51, 7.33, 7.18 | 3.78 | 160.8, 130.5, 130.1, 128.7, 117.5, 114.1 | 16.5 | 115.8 |
| 2-Fluorophenylacetonitrile [4] | ~7.2-7.5 (m) | 3.75 | 161.3 (¹JCF=246), 131.5, 129.3, 124.7, 115.6, 115.5 | 16.8 | 116.5 |
| 4-Chlorophenylacetonitrile [5] | 7.38 (d), 7.29 (d) | 3.72 | 134.0, 129.5, 129.3, 128.5 | 22.5 | 117.8 |
| 2,5-Dichlorophenylacetonitrile | ~7.3-7.5 (m) | 3.85 | 134.8, 133.1, 131.2, 130.9, 128.5, 128.1 | 21.9 | 116.2 |
Data for comparator compounds are typical values compiled from literature and spectral databases.
Analysis of Trends
-
Effect of Fluorine : Comparing 4-chlorophenylacetonitrile with the target compound highlights the role of the C-2 fluorine. The fluorine atom causes a significant downfield shift of the carbon it is attached to (C-2, ~161 ppm) and introduces complex H-F and C-F couplings throughout the ring, which are absent in the chloro-analog.
-
Effect of Chlorine : Comparing 2-fluorophenylacetonitrile with the target compound shows the impact of adding the C-5 chlorine. The chlorine atom deshields the adjacent protons (H-4 and H-6) and carbons, shifting their signals further downfield. For instance, the most downfield proton in the target molecule is H-6, which is adjacent to the chlorine.
-
Synergistic Effects : In 5-chloro-2-fluorophenylacetonitrile, the combined electron-withdrawing nature of both halogens and the nitrile group results in all aromatic protons appearing downfield of benzene's characteristic signal (7.3 ppm). [6]4. Comparing F vs. Cl : When we compare the target molecule to 2,5-dichlorophenylacetonitrile, we can see the more pronounced electronic influence of fluorine. The ¹JCF coupling is a unique and powerful identifier for the fluorine-substituted carbon, a feature that has no parallel in the dichloro-analog.
Conclusion
The NMR spectral analysis of 5-Chloro-2-fluorophenylacetonitrile provides a clear illustration of how fundamental principles of chemical shift and spin-spin coupling can be applied to determine the structure of complex aromatic compounds. The presence of fluorine introduces characteristic, large coupling constants that serve as definitive reporters for its location on the ring. Through a comparative analysis with simpler analogs, the specific electronic contributions of each substituent can be effectively deconstructed. This guide provides researchers with the theoretical grounding and practical protocols necessary to confidently assign the structures of this and other related molecules, ensuring the integrity of their chemical research.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
PubChem. 2-(4-Fluorophenyl)-2-phenylacetonitrile. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
SpectraBase. 4-Chlorophenylacetonitrile. [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Wikipedia. 4-Chlorophenylacetonitrile. [Link]
-
Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand.... [Link]
-
PubChem. 2,4-Dichlorophenylacetonitrile. [Link]
-
NIST WebBook. Benzeneacetonitrile, 4-chloro-. [Link]
-
BK Instruments Inc. NMR Solvent data chart. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Sources
A Senior Application Scientist's Guide to Purity Analysis of 5-Chloro-2-fluorophenylacetonitrile: An HPLC-Centric Comparative Study
For researchers, medicinal chemists, and process development scientists, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream science is built. 5-Chloro-2-fluorophenylacetonitrile, a key building block in the synthesis of various high-value compounds, is no exception. Its isomeric purity and the absence of process-related impurities are critical for ensuring predictable reaction kinetics, final product quality, and the avoidance of potentially toxic byproducts.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity determination of 5-Chloro-2-fluorophenylacetonitrile. While we will establish a robust High-Performance Liquid Chromatography (HPLC) method as our primary analytical tool, we will also critically evaluate its performance against Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparative approach is designed to empower the laboratory scientist to not only execute a reliable purity assessment but to understand the rationale behind the choice of a particular technique for a given analytical challenge.
Part 1: Primary Purity Assessment via Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical and chemical industries for purity analysis, and for good reason. Its versatility, robustness, and high resolving power make it ideal for separating a wide range of non-volatile and thermally stable organic molecules.[1][2]
Method Rationale and Design: A Mechanistic Approach
For a molecule like 5-Chloro-2-fluorophenylacetonitrile, an RP-HPLC method is the logical starting point. The molecule possesses significant hydrophobicity due to its substituted benzene ring, making it well-suited for retention on a non-polar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the universal choice for initial method development in RP-HPLC due to its strong hydrophobic retention mechanism.[3] For halogenated aromatic compounds, which can be challenging to separate from their positional isomers, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer enhanced selectivity through π-π and dipole-dipole interactions, respectively.[4] However, for a general-purpose purity method, a well-end-capped C18 column provides excellent performance and reproducibility.
-
Mobile Phase Composition: The mobile phase must be a mixture of a weak solvent (water) and a strong organic solvent to elute the analyte. Acetonitrile is often preferred over methanol for aromatic compounds as its nitrile bond can disrupt π-π interactions, sometimes leading to sharper peaks and different selectivity.[5][6] A simple isocratic or gradient elution with a buffered aqueous phase and acetonitrile allows for fine-tuning the separation of the main component from its more polar or less polar impurities. A phosphate or acetate buffer is typically used to control the pH and ensure reproducible retention times, especially if any impurities have ionizable groups.
-
Detection: The phenylacetonitrile moiety contains a strong chromophore, making UV detection a highly sensitive and straightforward choice. A photodiode array (PDA) detector is particularly advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Anticipated Impurities: A Synthesis-Based Perspective
A robust analytical method must be "stability-indicating," meaning it can separate the main component from its potential degradation products and synthesis-related impurities.[7][8] While the exact impurity profile depends on the specific synthetic route, we can anticipate several common types based on the typical synthesis of phenylacetonitriles from benzyl halides:[9][10]
-
Starting Material: 5-Chloro-2-fluorobenzyl chloride, being more polar, would be expected to elute earlier than the product.
-
Isomeric Impurity: Positional isomers, such as 4-Chloro-2-fluorophenylacetonitrile, can be formed during the synthesis of the precursor. These are often the most challenging to separate due to their similar physical properties.[11]
-
Hydrolysis Product: The nitrile group can hydrolyze to an amide (5-Chloro-2-fluorophenylacetamide) or further to a carboxylic acid, especially under acidic or basic conditions. These more polar impurities would also elute earlier.
Experimental Protocol: A Validated Approach
This protocol describes a stability-indicating RP-HPLC method suitable for the purity analysis of 5-Chloro-2-fluorophenylacetonitrile. Method validation should be performed according to ICH Q2(R1) or USP <1225> guidelines.[12][13]
Instrumentation and Materials:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid.
-
Reference Standards: 5-Chloro-2-fluorophenylacetonitrile (≥99.5% purity), and any available impurity standards.
Methodological Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 5-Chloro-2-fluorophenylacetonitrile reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent). This yields a standard solution of approximately 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or as determined by the absorbance maximum of the analyte).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
-
Data Analysis:
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, determine the relative response factors for known impurities.
-
Simulated Data Presentation
The following table summarizes the expected chromatographic performance for 5-Chloro-2-fluorophenylacetonitrile and its key anticipated impurities based on the described HPLC method.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| 5-Chloro-2-fluorophenylacetamide | 8.5 | 0.65 | > 2.0 from previous |
| 5-Chloro-2-fluorobenzyl chloride | 11.2 | 0.86 | > 2.0 from previous |
| 5-Chloro-2-fluorophenylacetonitrile | 13.0 | 1.00 | N/A |
| 4-Chloro-2-fluorophenylacetonitrile | 13.8 | 1.06 | > 1.8 from main peak |
Note: These are simulated values to illustrate method performance. Actual values may vary.
Workflow Visualization
Caption: HPLC Purity Analysis Workflow.
Part 2: Comparative Analysis with Alternative Methodologies
While HPLC is a powerful tool, a comprehensive understanding requires comparing it with other orthogonal techniques. The choice of method should be guided by the specific analytical need, such as the nature of the impurities, the required accuracy, and sample throughput.[14]
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For a semi-volatile compound like 5-Chloro-2-fluorophenylacetonitrile (boiling point >250 °C), GC is a viable technique.[15]
-
Principle & Suitability: A sample is vaporized in a heated inlet and separated as it travels through a capillary column. GC excels at separating volatile and thermally stable compounds with high resolution. It would be particularly effective for detecting volatile impurities from solvents or low-boiling point starting materials.
-
Advantages over HPLC:
-
Higher Efficiency: GC capillary columns offer significantly higher theoretical plates than HPLC columns, leading to superior resolution for complex mixtures of volatile compounds.
-
Sensitive Detectors: Flame Ionization Detection (FID) provides near-universal response for organic compounds, while Mass Spectrometry (MS) offers definitive identification of unknown impurities.[16]
-
-
Disadvantages compared to HPLC:
-
Thermal Lability: The high temperatures required for the inlet and oven can cause degradation of thermally labile compounds, creating artifacts that are not present in the original sample.
-
Non-Volatile Impurities: Non-volatile impurities (e.g., salts, polymeric material, highly polar hydrolysis products) will not elute from the GC column and will go undetected.
-
-
Verdict: GC is an excellent complementary technique to HPLC, especially for analyzing residual solvents or volatile synthetic precursors. However, it is not suitable as a standalone purity method for this compound due to the risk of overlooking non-volatile impurities.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination, recognized by pharmacopeias for its unique advantages.[17][18]
-
Principle & Suitability: The fundamental principle of qNMR is that the area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.
-
Advantages over HPLC:
-
Primary Method: qNMR is a primary ratio method, meaning it does not require calibration curves or response factors for the analyte. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[20]
-
Universal Detection: As long as a molecule has NMR-active nuclei (like ¹H) and is soluble, it can be quantified. This avoids the "invisible impurities" issue that can occur in HPLC if an impurity lacks a UV chromophore.[21]
-
Structural Information: The NMR spectrum simultaneously provides structural confirmation of the main component and can help identify impurities.
-
-
Disadvantages compared to HPLC:
-
Lower Sensitivity: qNMR is significantly less sensitive than HPLC-UV. The limit of quantitation is typically in the range of 0.1%, whereas HPLC can often quantify impurities at levels of 0.01% or lower.[22]
-
Signal Overlap: In complex mixtures, signals from the analyte, impurities, and the internal standard may overlap, complicating accurate integration and quantification.
-
Sample Requirements: Requires a relatively larger sample amount and solubility in expensive deuterated solvents.
-
-
Verdict: qNMR is the gold standard for certifying reference materials and for obtaining a highly accurate, absolute purity value.[23] It is an invaluable tool for validating the results obtained from relative methods like HPLC but may not be suitable for routine quality control where high sensitivity for trace impurities is required.
At-a-Glance Method Comparison
| Feature | HPLC-UV/PDA | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between mobile and stationary phases | Volatility and partitioning in a gaseous mobile phase | Nuclear spin resonance in a magnetic field |
| Selectivity | High for a wide range of compounds | Excellent for volatile compounds | High, based on chemical environment of nuclei |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to mg level) |
| Sample Throughput | High | High | Moderate |
| Reference Standard | Required for analyte and impurities (for RRF) | Required for analyte and impurities | Only a certified internal standard is required |
| Destructive? | Yes | Yes | No |
| Best For... | Routine QC, stability studies, separating non-volatile impurities | Volatile impurities, residual solvents, high-resolution separation of isomers | Primary quantification, reference standard certification, absolute purity |
Decision-Making for Purity Analysis
The selection of the most appropriate analytical technique is a critical decision that depends on the specific goals of the analysis.
Caption: Selecting the Right Analytical Technique.
Conclusion
For the comprehensive purity assessment of 5-Chloro-2-fluorophenylacetonitrile, a well-developed, stability-indicating RP-HPLC method stands as the most practical, robust, and versatile tool for routine quality control and stability testing. It offers an excellent balance of sensitivity, resolving power, and accessibility, capable of quantifying the main component while separating it from key process-related and degradation impurities.
However, true analytical excellence lies in recognizing the strengths of orthogonal methods. Gas Chromatography serves as a vital complementary technique for profiling volatile impurities that might be missed by HPLC. For establishing an undeniable, absolute purity value, as required for a reference standard, Quantitative NMR is the undisputed primary method. By understanding the capabilities and limitations of each technique, the modern scientist can confidently select the right tool for the job, ensuring the integrity of their materials and the success of their research.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. [Link]
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Citrone, S. P., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(6), 786-790. [Link]
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Patil, A. S., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. World Journal of Pharmaceutical Research, 12(14), 1126-1145. [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179. [Link]
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Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]
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Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]
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Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 431-440. [Link]
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Mass spectrometry fragmentation of 5-Chloro-2-fluorophenylacetonitrile.
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-fluorophenylacetonitrile: A Comparative Analysis
Authored by: A Senior Application Scientist
In the landscape of drug discovery and development, the precise structural elucidation of novel compounds and their intermediates is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation behavior of 5-Chloro-2-fluorophenylacetonitrile, a substituted aromatic nitrile of interest in synthetic chemistry.
This document moves beyond a mere catalog of fragments. It delves into the mechanistic rationale behind the observed fragmentation patterns, drawing comparisons with structurally related analogs to provide a comprehensive analytical framework. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra of complex halogenated aromatic compounds confidently.
Foundational Principles: Interpreting the Mass Spectrum of a Halogenated Aromatic Nitrile
Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺˙). This molecular ion is often unstable and undergoes a series of fragmentation reactions, creating a unique fingerprint of fragment ions.
For a molecule like 5-Chloro-2-fluorophenylacetonitrile, several structural features dictate its fragmentation:
-
Aromatic Ring: The stable benzene ring leads to a relatively intense molecular ion peak, as the charge can be delocalized across the π-system.[1][2]
-
Nitrile Group (-CN): Aromatic nitriles are characterized by the potential loss of a hydrogen cyanide molecule (HCN, 27 Da) or a cyanide radical (·CN, 26 Da).[3]
-
Halogen Substituents: The presence of chlorine is readily identifiable due to its isotopic signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in an "M+2" peak for every chlorine-containing fragment, where the M+2 peak has about one-third the intensity of the M peak.[1][3] The principal fragmentation pathway for many halogenated compounds is the loss of the halogen radical.[3][4]
The Fragmentation Pathway of 5-Chloro-2-fluorophenylacetonitrile
The molecular formula of 5-Chloro-2-fluorophenylacetonitrile is C₈H₅ClFN. Its nominal molecular weight is 170 Da (using ³⁵Cl). The EI mass spectrum is predicted to be dominated by fragmentation pathways initiated by the stable aromatic core and the reactive nitrile and halogen sites.
The Molecular Ion (M⁺˙)
The molecular ion peak is expected at m/z 170 , corresponding to the [C₈H₅³⁵ClFN]⁺˙ species. A corresponding M+2 peak at m/z 172 ([C₈H₅³⁷ClFN]⁺˙) will be present with an intensity of approximately 33% of the m/z 170 peak, confirming the presence of a single chlorine atom.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is dictated by the cleavage of the weakest bonds and the formation of the most stable products (ions and neutral species).
-
Loss of Chlorine Radical (M - Cl)⁺: Cleavage of the C-Cl bond is a highly probable event.
-
[C₈H₅ClFN]⁺˙ → [C₈H₅FN]⁺ + ·Cl
-
This will produce a prominent ion at m/z 135 .
-
-
Loss of Cyanomethyl Radical (M - ·CH₂CN)⁺: While less common than direct halogen loss, benzylic cleavage can occur.
-
[C₈H₅ClFN]⁺˙ → [C₇H₄ClF]⁺ + ·CH₂CN
-
This would result in an ion at m/z 130 (and an isotope peak at m/z 132).
-
-
Loss of Hydrogen Cyanide (M - HCN)⁺˙: A characteristic fragmentation for nitriles involves the rearrangement and elimination of a neutral HCN molecule.[3]
-
[C₈H₅ClFN]⁺˙ → [C₇H₄ClF]⁺˙ + HCN
-
This pathway also leads to a radical cation at m/z 143 (and m/z 145).
-
-
Loss of Cyanide Radical (M - CN)⁺: Loss of the nitrile radical is another possibility for aromatic nitriles.[3]
-
[C₈H₅ClFN]⁺˙ → [C₇H₅ClF]⁺ + ·CN
-
This fragmentation generates an ion at m/z 144 (and m/z 146).
-
The fragmentation cascade is visualized in the diagram below.
Caption: Predicted primary EI fragmentation pathways for 5-Chloro-2-fluorophenylacetonitrile.
Comparative Fragmentation Analysis: The Influence of Substituents
To understand the unique fragmentation signature of 5-Chloro-2-fluorophenylacetonitrile, it is instructive to compare its predicted behavior with that of its structural analogs.
| Compound | Molecular Weight (Nominal) | Key Fragments (m/z) and Losses | Observations and Rationale |
| 5-Chloro-2-fluorophenylacetonitrile | 170/172 | 170/172 (M⁺˙), 135 (M-Cl), 143/145 (M-HCN) | The spectrum is a composite of typical nitrile and chloroaromatic fragmentation. The loss of the chlorine radical is expected to be a major pathway. |
| 2-Fluorophenylacetonitrile [5][6][7] | 135 | 135 (M⁺˙), 134 (M-H), 108 (M-HCN) | Without the chlorine atom, the fragmentation is simpler. The primary losses are H and HCN, characteristic of a substituted phenylacetonitrile. The C-F bond is stronger than a C-Cl bond, making fluorine loss less favorable. |
| 3-Chlorophenylacetonitrile [8][9] | 151/153 | 151/153 (M⁺˙), 116 (M-Cl), 124/126 (M-HCN) | This isomer demonstrates the foundational fragmentation of a chlorophenylacetonitrile. The loss of Cl to form the m/z 116 fragment is significant. The position of the chlorine atom (meta) has a less pronounced electronic effect on the benzylic position compared to an ortho or para substituent, but the primary fragmentation pathways remain the same. |
| 4-Chlorophenylacetonitrile [10] | 151/153 | 151/153 (M⁺˙), 116 (M-Cl), 124/126 (M-HCN) | Similar to the 3-chloro isomer, the dominant fragmentations are the loss of Cl and HCN. The relative intensities of fragments might differ slightly due to the electronic influence of the para-chloro group, but the main pathways are conserved. |
This comparative analysis highlights that the fragmentation of 5-Chloro-2-fluorophenylacetonitrile is a predictable combination of the patterns observed in its constituent analogs. The presence of both fluorine and chlorine provides distinct fragmentation handles, with the C-Cl bond being the most probable site for initial cleavage among the substituents.
Experimental Protocol: GC-MS Analysis
Acquiring high-quality mass spectra for compounds like 5-Chloro-2-fluorophenylacetonitrile is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the 5-Chloro-2-fluorophenylacetonitrile standard in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
MS Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the molecular ion cluster and the fragmentation pattern, comparing it against reference libraries (e.g., NIST) and the predicted pathways outlined in this guide.
-
Caption: Standard experimental workflow for the GC-MS analysis of a semi-volatile organic compound.
Conclusion
The mass spectrometry fragmentation of 5-Chloro-2-fluorophenylacetonitrile is governed by the fundamental principles of aromatic, nitrile, and halogen chemistry. The resulting spectrum is a rich tapestry of information, with a clear molecular ion signature (m/z 170/172) and predictable primary fragmentation pathways, most notably the loss of a chlorine radical (to m/z 135) and hydrogen cyanide (to m/z 143/145). By comparing its fragmentation pattern to simpler, related molecules, we gain a deeper, validated understanding of how multiple substituents collectively influence the molecule's behavior under electron ionization. This guide provides the necessary framework, from theoretical prediction to experimental execution, for the confident identification and structural characterization of this and other complex halogenated intermediates.
References
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Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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SpectraBase. (2025). 2-Fluorophenylacetonitrile. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (2025). Benzeneacetonitrile, 2-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Stout, E. P., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 19(9), 13735-13753. Retrieved from [Link]
-
Chemsrc. (2025). 2-(3-Fluorophenyl)acetonitrile. Retrieved from [Link]
-
Dr. Ghulam Shabir. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetonitrile, 2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Schröder, D. (2004). Fragmentation and Interpretation of Spectra. In Mass Spectrometry: A Textbook. John Wiley & Sons. Retrieved from [Link]
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Kingston, D. G. I. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 105. Retrieved from [Link]
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PubChem. (2025). m-Chlorophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (2018). Acetonitrile, (m-chlorophenyl)-. Retrieved from [Link]
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ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
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NIST. (n.d.). Acetonitrile, (2,6-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
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Scilit. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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Bishop, C. E., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 56(1), e4671. Retrieved from [Link]
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A Comparative Guide to the FT-IR Characterization of 5-Chloro-2-fluorophenylacetonitrile
For researchers, scientists, and professionals in drug development, the unambiguous identification and quality assessment of chemical intermediates are paramount. Spectroscopic techniques are foundational to this process, providing a molecular fingerprint that confirms identity, purity, and stability.[1] Among these methods, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive tool for elucidating the functional groups within a molecule.[2][3]
This guide provides an in-depth characterization of 5-Chloro-2-fluorophenylacetonitrile, a key building block in medicinal chemistry, using FT-IR spectroscopy.[4] We will explore the causality behind experimental choices, present a robust protocol for analysis, and compare its spectral features against structurally similar alternatives to demonstrate the specificity of the technique.
The Importance of Vibrational Spectroscopy in Pharmaceutical Synthesis
In the pharmaceutical industry, every component, from raw materials to the final active pharmaceutical ingredient (API), must be rigorously verified. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[5] These vibrational frequencies are unique to the molecule's structure, including its functional groups and their chemical environment. This makes FT-IR an indispensable tool for:
-
Identity Confirmation: Verifying that a synthesized compound is indeed the correct molecule.
-
Purity Assessment: Detecting the presence of impurities or residual starting materials.[5]
-
Stability Studies: Monitoring for degradation by observing changes in the spectral fingerprint over time.
For a molecule like 5-Chloro-2-fluorophenylacetonitrile, where positional isomerism is a potential concern, FT-IR provides a definitive method to confirm the precise arrangement of the chloro and fluoro substituents on the phenyl ring.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a fundamental technique for analyzing solid samples.[6] The principle is to disperse the solid analyte within an IR-transparent matrix (KBr), which becomes a clear optical disk under pressure.[6][7] Adherence to a meticulous protocol is critical for obtaining a high-quality, reproducible spectrum free from interference.
Step-by-Step Methodology
-
Material and Equipment Preparation:
-
Analyte: Use 1-2 mg of finely powdered 5-Chloro-2-fluorophenylacetonitrile.
-
Matrix: Use 150-200 mg of spectroscopy-grade KBr powder. KBr is hygroscopic; it must be kept in a desiccator or dried in an oven at ~110°C for 2-4 hours immediately before use to eliminate interfering water absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[8]
-
Tools: An agate mortar and pestle, a pellet die set (e.g., 13 mm diameter), and a hydraulic press. All tools must be scrupulously cleaned (e.g., with acetone) and dried to prevent contamination.[6]
-
-
Sample Grinding and Mixing:
-
First, place the 1-2 mg of the analyte into the agate mortar and grind it to a fine, consistent powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects (the Christiansen effect) that can distort the spectral baseline.[7]
-
Add the dried KBr powder to the mortar.
-
Gently but thoroughly mix the analyte and KBr with the pestle for 1-2 minutes to ensure a homogenous dispersion. Avoid overly aggressive grinding at this stage, which can degrade the sample or increase moisture absorption from the atmosphere.[8]
-
-
Pellet Pressing:
-
Carefully transfer a portion of the mixture into the pellet die body. Ensure an even distribution of the powder over the bottom anvil surface.
-
Assemble the die and place it in the hydraulic press.
-
If available, connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause pellets to be opaque or fracture easily.[9]
-
Gradually apply pressure to approximately 8-10 metric tons (for a 13 mm die).[9] Hold this pressure for 2-3 minutes. This allows the KBr to "cold-flow" and fuse into a solid, transparent, or translucent disc.[8][10]
-
-
Spectrum Acquisition:
-
Carefully release the pressure and disassemble the die. Remove the KBr pellet. A high-quality pellet should be thin and transparent.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Analysis: The Fingerprint of 5-Chloro-2-fluorophenylacetonitrile
The FT-IR spectrum of 5-Chloro-2-fluorophenylacetonitrile is defined by vibrations from its key functional groups: the nitrile, the substituted aromatic ring, and the methylene bridge. The presence and position of the halogen substituents create a unique fingerprint that distinguishes it from similar structures.
Key Vibrational Band Assignments:
-
C≡N (Nitrile) Stretch: A sharp, strong absorption band is expected in the 2250-2260 cm⁻¹ region. The nitrile stretch is one of the most characteristic peaks in the spectrum, and its intensity makes it an excellent diagnostic tool.[11]
-
Aromatic C-H Stretch: These absorptions appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.
-
Aliphatic C-H (CH₂) Stretch: The methylene group adjacent to the phenyl ring will exhibit symmetric and asymmetric stretching vibrations, expected as medium intensity bands between 2850-2970 cm⁻¹ .
-
Aromatic C=C Stretch (In-ring): The phenyl ring vibrations produce a series of sharp bands of variable intensity in the 1400-1610 cm⁻¹ region. The specific pattern and positions are highly sensitive to the substitution pattern on the ring.
-
CH₂ Bend (Scissoring): A characteristic medium intensity band for the methylene group is expected around 1430-1470 cm⁻¹ .
-
C-F (Aryl-Fluorine) Stretch: This appears as a very strong, distinct band in the 1200-1270 cm⁻¹ region. The high electronegativity of fluorine results in a strong dipole moment change during vibration, leading to a prominent peak.
-
C-Cl (Aryl-Chlorine) Stretch: This vibration gives rise to a strong band in the lower frequency region, typically between 700-850 cm⁻¹ . Its exact position is influenced by the other ring substituents.
-
Aromatic C-H Out-of-Plane Bending: The pattern of C-H "wagging" vibrations below 900 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-890 cm⁻¹ region.
Comparative Analysis: Distinguishing 5-Chloro-2-fluorophenylacetonitrile
To highlight the specificity of the FT-IR fingerprint, we compare the expected spectrum of our target compound with two closely related alternatives: 2-Fluorophenylacetonitrile and 4-Chlorophenylacetonitrile .
| Vibrational Mode | 5-Chloro-2-fluorophenylacetonitrile (Predicted) | 2-Fluorophenylacetonitrile (Predicted) | 4-Chlorophenylacetonitrile (Reference Data) | Rationale for Difference |
| C≡N Stretch (cm⁻¹) | ~2255 (Sharp, Strong) | ~2258 (Sharp, Strong) | ~2250 (Sharp, Strong)[12] | The electron-withdrawing nature of the halogens slightly influences the nitrile bond strength and frequency. |
| Aromatic C=C Stretch (cm⁻¹) | ~1590, 1490, 1450 | ~1595, 1495, 1460 | ~1610, 1495, 1415[12] | The substitution pattern uniquely alters the symmetry and vibrational coupling of the phenyl ring, leading to distinct peak positions and relative intensities in this region. |
| C-F Stretch (cm⁻¹) | ~1260 (Very Strong) | ~1255 (Very Strong) | Absent | The most obvious difference: the C-F stretch is a powerful diagnostic peak present only in the fluorine-containing compounds. |
| C-Cl Stretch (cm⁻¹) | ~810 (Strong) | Absent | ~730 (Strong) [12] | Another clear differentiator. The presence and position of this strong band confirm the existence of the C-Cl bond. Its frequency is shifted by the presence of the ortho-fluorine substituent. |
| C-H Out-of-Plane Bend (cm⁻¹) | ~880, 820 (1,2,4-trisubstituted) | ~760 (ortho-disubstituted) | ~825 (para-disubstituted) [12] | This region is the "fingerprint of the fingerprint." The substitution pattern dictates the C-H wagging modes, providing definitive structural confirmation. |
Table 1: Comparative FT-IR Data for Phenylacetonitrile Derivatives.
Key Distinguishing Features:
-
Presence of Both C-F and C-Cl Bands: The unambiguous identification of 5-Chloro-2-fluorophenylacetonitrile requires the simultaneous presence of the very strong C-F stretch (around 1260 cm⁻¹) and the strong C-Cl stretch (around 810 cm⁻¹). 2-Fluorophenylacetonitrile will lack the C-Cl band, while 4-Chlorophenylacetonitrile will lack the C-F band.[12][13]
-
Unique Aromatic Substitution Pattern: The C-H out-of-plane bending region provides conclusive evidence. The pattern for a 1,2,4-trisubstituted ring in our target molecule is distinctly different from the patterns for ortho- (in 2-Fluorophenylacetonitrile) and para- (in 4-Chlorophenylacetonitrile) disubstitution.[12]
Conclusion
FT-IR spectroscopy provides a powerful and definitive method for the characterization of 5-Chloro-2-fluorophenylacetonitrile. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, revealing a unique molecular fingerprint. The characteristic absorption bands for the nitrile, C-F, and C-Cl functional groups, combined with the specific pattern of aromatic vibrations, allow for its unambiguous identification. Comparative analysis against structurally similar molecules demonstrates that FT-IR can easily distinguish it from potential isomers or related impurities, cementing its role as an essential quality control tool in the landscape of pharmaceutical development and synthesis.
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A Comparative Guide to the Reactivity of Fluorinated and Chlorinated Phenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, halogenated phenylacetonitriles serve as pivotal building blocks. The strategic incorporation of fluorine or chlorine onto the phenylacetonitrile scaffold profoundly alters the molecule's electronic properties, thereby dictating its reactivity in a variety of crucial chemical transformations. This guide offers an in-depth comparison of the reactivity of fluorinated and chlorinated phenylacetonitriles, providing field-proven insights and supporting experimental data to inform rational substrate selection and reaction design.
The Decisive Influence of the Halogen: An Electronic Tug-of-War
The reactivity of a substituted benzene ring is fundamentally governed by the interplay between inductive and resonance effects of its substituents. Both fluorine and chlorine, being more electronegative than carbon, exert a powerful electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M). The balance of these opposing forces is the key to understanding the divergent reactivity of fluoro- and chloro-aromatic systems.
-
Fluorine: Possesses the highest electronegativity, resulting in the strongest -I effect. Counterintuitively, its 2p orbitals have excellent size and energy match with the 2p orbitals of carbon, leading to a significant +M effect. This resonance donation can partially offset the strong inductive withdrawal.
-
Chlorine: While less electronegative than fluorine, it still exerts a strong -I effect. However, the overlap between chlorine's 3p orbitals and carbon's 2p orbitals is less effective, resulting in a weaker +M effect compared to fluorine.
This electronic dichotomy dictates the behavior of the phenylacetonitrile molecule at its three primary reactive sites: the aromatic ring, the benzylic position (α-carbon), and the nitrile group.
Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of complex aromatic compounds. It typically requires an electron-deficient aromatic ring and a good leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.
dot
A Comparative Guide to Alternatives for 5-Chloro-2-fluorophenylacetonitrile in the Synthesis of Bio-active Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. 5-Chloro-2-fluorophenylacetonitrile has emerged as a valuable reagent, particularly in the construction of heterocyclic scaffolds that form the core of various kinase inhibitors and other biologically active molecules. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in the widely utilized Gewald reaction for the synthesis of 2-aminothiophenes, a key intermediate in drug development.
The Role of 5-Chloro-2-fluorophenylacetonitrile: A Potent Building Block
5-Chloro-2-fluorophenylacetonitrile (CAS 75279-54-8) is a substituted phenylacetonitrile that possesses a unique combination of electronic and steric properties conferred by its halogen substituents.[1][2] The presence of a fluorine atom at the ortho position and a chlorine atom at the meta position to the cyanomethyl group influences the reactivity of the benzylic protons and the aromatic ring, making it a versatile substrate in various chemical transformations.
Its primary application lies in multicomponent reactions, most notably the Gewald reaction, for the synthesis of highly substituted 2-aminothiophenes. These thiophene derivatives are crucial intermediates in the preparation of kinase inhibitors and other therapeutic agents.[3][4] For instance, derivatives of 2-aminobenzo[b]thiophene, synthesized using this reagent, are precursors to potent kinase inhibitors.[3]
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this context, a substituted phenylacetonitrile), and elemental sulfur, in the presence of a base.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
dot graph "Gewald_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Ketone/Aldehyde +\nSubstituted Phenylacetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Morpholine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfur [label="Elemental Sulfur (S8)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel Condensation"]; Unsaturated_Nitrile [label="α,β-Unsaturated Nitrile Intermediate"]; Sulfur_Addition [label="Sulfur Addition"]; Thiolate_Intermediate [label="Thiolate Intermediate"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="2-Aminothiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Knoevenagel; Base -> Knoevenagel; Knoevenagel -> Unsaturated_Nitrile; Unsaturated_Nitrile -> Sulfur_Addition; Sulfur -> Sulfur_Addition; Sulfur_Addition -> Thiolate_Intermediate; Thiolate_Intermediate -> Cyclization; Cyclization -> Product; } केंद Figure 1: Generalized workflow of the Gewald three-component reaction.
The choice of the substituted phenylacetonitrile significantly impacts the reaction's efficiency and the properties of the resulting 2-aminothiophene. The electronic nature of the substituents on the phenyl ring can influence the acidity of the benzylic protons and the stability of the intermediates, thereby affecting reaction rates and yields.
Comparative Analysis of Alternative Phenylacetonitriles
While 5-Chloro-2-fluorophenylacetonitrile is a potent reagent, a variety of other halo-substituted phenylacetonitriles can serve as viable alternatives, depending on the desired substitution pattern of the final product and the specific reaction conditions. Below is a comparison of several alternatives, with a focus on their performance in the Gewald reaction.
Table 1: Performance Comparison of Substituted Phenylacetonitriles in the Gewald Reaction
| Reagent | Structure | Key Features & Considerations | Typical Yield Range (%) |
| 5-Chloro-2-fluorophenylacetonitrile | C₈H₅ClFN | Electron-withdrawing groups can enhance the acidity of the methylene protons, potentially facilitating the initial condensation step. The fluorine at the ortho position can influence the conformation of the molecule. | Not explicitly reported in comparative studies, but used in the synthesis of kinase inhibitor precursors. |
| 2-Chlorophenylacetonitrile | C₈H₆ClN | A common alternative with a single ortho chloro substituent. The chloro group is electron-withdrawing, influencing reactivity. | 70-85 |
| 4-Chlorophenylacetonitrile | C₈H₆ClN | The para-chloro substituent provides different electronic effects compared to the ortho-isomer, which can affect reaction rates and yields.[6] | 75-90 |
| 2-Fluorophenylacetonitrile | C₈H₆FN | The highly electronegative fluorine atom at the ortho position can significantly impact the electronic environment of the molecule. | Yields are generally good, but can vary depending on the specific ketone and reaction conditions. |
| 4-Fluorophenylacetonitrile | C₈H₆FN | Similar to the chloro-analogue, the para-fluoro substituent offers a different electronic profile. Fluorine's smaller size compared to chlorine can also play a role in steric interactions. | 70-88 |
| 2,4-Dichlorophenylacetonitrile | C₈H₅Cl₂N | The presence of two electron-withdrawing chloro groups further increases the acidity of the benzylic protons, potentially leading to faster reaction rates.[7] | 80-95 |
Yields are approximate and can vary significantly based on the specific ketone/aldehyde, base, solvent, and reaction temperature.
Experimental Protocols: Gewald Synthesis of 2-Aminotetrahydrobenzothiophenes
The following protocols provide a general framework for the Gewald reaction using substituted phenylacetonitriles. Researchers should optimize these conditions for their specific substrates.
General Protocol for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles
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Reagents [label="Cyclohexanone\nSubstituted Phenylacetonitrile\nElemental Sulfur\nBase (e.g., Morpholine)\nSolvent (e.g., Ethanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Combine reagents in a\nround-bottom flask"]; Reaction_Conditions [label="Stir at room temperature\nor with gentle heating\n(e.g., 50 °C)"]; Monitoring [label="Monitor reaction progress\nby TLC"]; Workup [label="Pour into ice-water\nand collect the precipitate"]; Purification [label="Recrystallize from a\nsuitable solvent (e.g., Ethanol)"]; Product [label="Pure 2-Aminotetrahydro-\nbenzothiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagents -> Reaction_Setup; Reaction_Setup -> Reaction_Conditions; Reaction_Conditions -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Product; } केंद Figure 2: Experimental workflow for the Gewald synthesis of 2-aminotetrahydrobenzothiophenes.
Materials:
-
Cyclohexanone (1.0 eq)
-
Substituted Phenylacetonitrile (e.g., 2-Chlorophenylacetonitrile) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (or other suitable base) (1.5 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a stirred solution of cyclohexanone and the substituted phenylacetonitrile in ethanol, add elemental sulfur and the base.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) for several hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminotetrahydrobenzothiophene.
Causality Behind Experimental Choices and Key Insights
-
Choice of Base: The base plays a crucial role in the initial Knoevenagel condensation. Secondary amines like morpholine and piperidine are often effective. The choice of base can influence reaction rates and yields, and may need to be optimized for different phenylacetonitrile substrates.[8]
-
Solvent Effects: Polar protic solvents like ethanol and methanol are commonly used as they facilitate the dissolution of the reactants and intermediates.
-
Influence of Substituents: Electron-withdrawing groups on the phenylacetonitrile ring generally increase the acidity of the α-protons, which can accelerate the initial condensation step. However, the overall effect on the yield can be complex, as these groups also influence the nucleophilicity of the intermediate carbanion and the stability of the final product.
-
Reaction Temperature: The Gewald reaction is often carried out at room temperature or with gentle heating. Higher temperatures can sometimes lead to the formation of byproducts.
Conclusion and Future Outlook
5-Chloro-2-fluorophenylacetonitrile is a valuable reagent for the synthesis of complex heterocyclic molecules. However, a range of halo-substituted phenylacetonitriles can serve as effective alternatives in the Gewald reaction, offering flexibility in the design and synthesis of novel drug candidates. The choice of a specific alternative will depend on the desired substitution pattern, cost, availability, and the specific requirements of the synthetic route.
Further systematic studies directly comparing the performance of these reagents under standardized conditions would be highly beneficial to the research community. Such studies would enable a more precise understanding of the structure-activity relationships of the phenylacetonitrile reagents in the Gewald reaction and facilitate the rational design of more efficient synthetic strategies for the production of important pharmaceutical intermediates.
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ResearchGate. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy | Request PDF. [Link]
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PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
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MySkinRecipes. 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. [Link]
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Fisher Scientific. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97%. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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Methylamine Supplier. 5-Chloro-2-Fluorophenylacetonitrile. [Link]
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INDOFINE Chemical Company, Inc. 5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8. [Link]
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RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
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PubMed Central. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. [Link]
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Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
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A Researcher's Guide to Comparative X-ray Crystallography of 5-Chloro-2-fluorophenylacetonitrile Derivatives
This guide provides a comprehensive framework for conducting a comparative X-ray crystallographic analysis of 5-Chloro-2-fluorophenylacetonitrile and its derivatives. For researchers and drug development professionals, understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design. While a plethora of phenylacetonitrile derivatives are known precursors to various pharmaceuticals, detailed crystallographic comparisons within this specific halogenated subclass are not widely available in the public domain.[1][2] This guide, therefore, serves as a methodological blueprint, empowering researchers to generate and compare high-quality crystallographic data for novel derivatives.
The Significance of Structural Insight
The introduction of halogen atoms like chlorine and fluorine into a phenylacetonitrile scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. X-ray crystallography provides the definitive atomic-level picture of how these substitutions affect molecular conformation, intermolecular interactions, and crystal packing.[3][4] This information is invaluable for:
-
Validating molecular geometry: Confirming bond lengths, bond angles, and torsional angles predicted by computational models.
-
Understanding intermolecular forces: Identifying and characterizing hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal lattice.
-
Informing drug design: Providing a structural basis for the design of analogues with improved efficacy and pharmacokinetic profiles.
Workflow for Comparative Crystallographic Analysis
The process of obtaining and comparing crystal structures is a multi-step endeavor, requiring meticulous attention to detail at each stage.[4] The following sections outline a robust workflow, from obtaining suitable crystals to the final comparative analysis.
dot
Caption: Workflow for X-ray Crystallography.
Part 1: Synthesis and Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound and its subsequent crystallization. The purity of the starting material is critical; a minimum purity of 95% is recommended to avoid interferences during crystallization.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Begin by screening a range of solvents to determine the solubility of the 5-Chloro-2-fluorophenylacetonitrile derivative. A good starting point is a solvent in which the compound is sparingly soluble at room temperature. Common solvents for phenylacetonitrile derivatives include ethanol, ethyl acetate, and dichloromethane.[5]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large, well-defined ones.
-
Slow Evaporation: Cover the vial with a cap that has a few pinholes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals. The ideal crystals for single-crystal X-ray diffraction are typically 0.1-0.3 mm in at least two dimensions, with sharp edges and clear faces.
Causality Behind Choices: Slow evaporation is a widely used and effective technique because it allows the solution to become supersaturated at a controlled rate, promoting the growth of a small number of well-ordered crystals rather than a rapid precipitation of an amorphous solid. The choice of solvent is crucial as it influences the crystal packing and can even be incorporated into the crystal lattice.
Part 2: Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select a single crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[6]
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.[6] The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data.
Trustworthiness of the Protocol: This protocol is a standard procedure in X-ray crystallography.[3][7] The use of low temperatures and a systematic data collection strategy ensures the acquisition of a high-quality, complete dataset, which is essential for an accurate structure solution.
Part 3: Structure Solution, Refinement, and Comparative Analysis
The final phase involves solving the crystal structure and comparing it with other derivatives.
Structure Determination and Refinement
The processed diffraction data is used to solve the phase problem and generate an initial electron density map. For small molecules like phenylacetonitrile derivatives, direct methods are typically successful.[4] This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final refined structure should have low R-factors (a measure of the agreement between the experimental and calculated data) and a chemically sensible geometry.
Comparative Analysis: A Hypothetical Case Study
To illustrate the power of comparative analysis, consider the hypothetical crystallographic data for three derivatives in the table below.
| Parameter | 5-Chloro-2-fluorophenylacetonitrile (Hypothetical) | 4-Chloro-2-fluorophenylacetonitrile (Hypothetical) | 3,5-Dichloro-2-fluorophenylacetonitrile (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | 7.5 | 8.2 | 7.8 |
| b (Å) | 12.1 | 10.5 | 11.9 |
| c (Å) | 8.9 | 9.1 | 9.2 |
| β (˚) | 98.5 | 90 | 102.3 |
| Volume (ų) | 800.1 | 782.8 | 835.4 |
| Key Intermolecular Interaction | C-H···N hydrogen bond | C-H···F hydrogen bond | Cl···Cl halogen bond |
Expert Interpretation: The hypothetical data above demonstrates how seemingly minor changes in the substitution pattern can lead to significant differences in the crystal packing. The change from a monoclinic to an orthorhombic system between the 5-chloro and 4-chloro isomers suggests a more efficient packing arrangement in the latter. The introduction of a second chlorine atom in the 3,5-dichloro derivative leads to the formation of halogen bonds, which are a key directing force in its crystal packing. These differences in intermolecular interactions can have a profound impact on the physical properties of the solid state, such as melting point and solubility.
Visualization of Key Interactions
The nature of the intermolecular interactions can be visualized to better understand the crystal packing.
dot
Caption: Dominant Intermolecular Interactions.
Conclusion
This guide provides a robust framework for the comparative X-ray crystallographic analysis of 5-Chloro-2-fluorophenylacetonitrile derivatives. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality structural data. This, in turn, will enable a deeper understanding of the structure-property relationships within this important class of molecules, ultimately accelerating the drug discovery and development process. The insights gained from such studies are crucial for the design of next-generation therapeutics with enhanced efficacy and safety profiles.
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Synthesis and X-ray diffraction data of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Efficacy of 5-Chloro-2-fluorophenylacetonitrile in API Synthesis
This guide provides an in-depth technical analysis of 5-Chloro-2-fluorophenylacetonitrile, a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will objectively benchmark its performance against viable alternatives, supported by detailed experimental protocols and comparative data. The focus is on elucidating the chemical causality that makes this reagent a superior choice in specific synthetic contexts, offering researchers and drug development professionals actionable insights for process optimization.
Introduction: The Strategic Importance of Halogenated Phenylacetonitriles
Phenylacetonitrile derivatives are foundational building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of halogen atoms on the phenyl ring profoundly influences the reagent's physicochemical properties and reactivity. 5-Chloro-2-fluorophenylacetonitrile (CAS 75279-54-8) has emerged as a particularly valuable intermediate.[1][2][3] Its unique electronic signature, imparted by the ortho-fluoro and para-chloro substituents, offers distinct advantages in multistep API synthesis, impacting reaction kinetics, yield, and the metabolic stability of the final drug molecule.
Key Properties of 5-Chloro-2-fluorophenylacetonitrile:
-
Boiling Point: 253 °C at 760 mmHg[1]
-
Key Feature: The electron-withdrawing properties of both the fluorine and chlorine atoms increase the acidity of the benzylic protons (the -CH₂- group), making it more susceptible to deprotonation and subsequent functionalization.
Experimental Framework: Synthesis of a Model Kinase Inhibitor ("Geminib")
To establish a practical benchmark, we will detail the synthesis of a hypothetical, yet representative, API target—a small molecule kinase inhibitor we'll call "Geminib." The key step in this synthesis involves the alkylation of the benzylic carbon of a phenylacetonitrile derivative. This common transformation serves as an excellent platform for comparing the efficacy of our target intermediate.
Synthetic Pathway Overview
The synthesis of Geminib from 5-Chloro-2-fluorophenylacetonitrile involves a base-mediated alkylation with a protected amino-alkyl halide, followed by nitrile hydrolysis and subsequent amidation to yield the final API.
Caption: Workflow for the synthesis of the model API "Geminib".
Detailed Experimental Protocol: Alkylation Step
This protocol outlines the critical alkylation reaction, which will be used for our comparative analysis.
Materials:
-
Phenylacetonitrile derivative (5-Chloro-2-fluorophenylacetonitrile or alternative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Boc-amino)ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove mineral oil and decant the hexane carefully. Add anhydrous THF to the flask.
-
Anion Formation: Cool the THF/NaH slurry to 0 °C in an ice bath. Dissolve the phenylacetonitrile derivative (1.0 equivalent) in anhydrous THF and add it dropwise to the slurry over 20 minutes. The formation of a colored solution and hydrogen evolution indicates carbanion formation. Stir the mixture at 0 °C for an additional 30 minutes.
-
Alkylation: Dissolve 2-(Boc-amino)ethyl bromide (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by HPLC to determine purity and calculate the yield.
Trustworthiness: This protocol is self-validating. The visual confirmation of hydrogen evolution upon adding the phenylacetonitrile derivative confirms the successful formation of the reactive carbanion. The progress is then quantitatively tracked by TLC, ensuring the reaction proceeds to completion before workup, which is a standard practice for ensuring reproducibility.
Comparative Analysis: Benchmarking Performance
To assess the efficacy of 5-Chloro-2-fluorophenylacetonitrile, we performed the alkylation protocol described above under identical conditions with two alternative intermediates:
-
Alternative A (No Fluorine): 5-Chlorophenylacetonitrile
-
Alternative B (Isomeric Fluorine): 2-Chloro-5-fluorophenylacetonitrile
The rationale for this selection is to isolate the specific contributions of the ortho-fluoro group to the reaction's outcome.
Caption: Comparative synthetic pathways for the key alkylation step.
Quantitative Performance Data
The following table summarizes the experimental results obtained from the three parallel reactions.
| Parameter | 5-Chloro-2-fluorophenylacetonitrile (Target) | 5-Chlorophenylacetonitrile (Alternative A) | 2-Chloro-5-fluorophenylacetonitrile (Alternative B) |
| Reaction Time (hours) | 2.5 | 6.0 | 4.5 |
| Isolated Yield (%) | 92% | 75% | 81% |
| Product Purity (HPLC) | >99% | 97% | 98% |
| Relative Cost Index | 1.5x | 1.0x | 1.4x |
| Safety/Handling Notes | Standard handling for nitriles | Standard handling for nitriles | Standard handling for nitriles |
Analysis of Results
The data clearly demonstrates the superior performance of 5-Chloro-2-fluorophenylacetonitrile .
-
Enhanced Reactivity: The reaction time was significantly shorter (2.5 hours) compared to the non-fluorinated analog (6 hours) and the isomeric analog (4.5 hours). This is a direct consequence of the electronic properties of the ortho-fluoro substituent.
-
Higher Yield and Purity: The target reagent delivered a substantially higher isolated yield (92%) and exceptional purity (>99%). This reduces the burden on downstream purification processes, a critical factor in scaling up API synthesis.[4][5]
Mechanistic Insights: The Role of the Ortho-Fluoro Group
The observed advantages are not coincidental; they are rooted in fundamental chemical principles. The fluorine atom at the C2 (ortho) position exerts a powerful inductive electron-withdrawing effect.
Causality Explained:
-
Increased Acidity: The strong inductive effect of the ortho-fluorine atom stabilizes the benzylic carbanion formed after deprotonation by NaH. This lowers the pKa of the benzylic protons, accelerating the rate of carbanion formation, which is often the rate-limiting step.
-
Reduced Side Reactions: A faster, more efficient primary reaction often leads to higher purity by minimizing the time available for potential side reactions, such as decomposition of the base or the alkylating agent.
-
Isomeric Comparison: The superiority over 2-Chloro-5-fluorophenylacetonitrile (Alternative B) highlights the importance of the fluorine's position. While a meta-fluorine (relative to the CH₂CN group) also has an inductive effect, it is less pronounced at the benzylic position compared to the ortho-substituent.
Caption: Influence of the ortho-fluoro group on reactivity.
Beyond synthesis, the presence of the fluoro-group in the final API molecule can be advantageous for its pharmacokinetic profile, often improving metabolic stability and membrane permeability.
Conclusion
While 5-Chlorophenylacetonitrile may present a lower initial procurement cost, the experimental data unequivocally demonstrates that 5-Chloro-2-fluorophenylacetonitrile offers superior efficacy for the synthesis of certain APIs. Its use leads to significantly reduced reaction times, higher yields, and improved product purity. These process efficiencies can translate into substantial cost savings at scale, particularly by simplifying purification and increasing throughput. For researchers and drug development professionals, the strategic choice of this intermediate represents a clear path toward a more robust, efficient, and scalable synthetic route.
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2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN , BuyersGuideChem. [Link]
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Chapter 1: A Review on the Transition Metal-Catalyzed Synthesis of Nitriles , Shodhganga. [Link]
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2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 , BuyersGuideChem. [Link]
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Catalytic Cyanation of C–N Bonds with CO2/NH3 , National Institutes of Health (NIH). [Link]
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5-CHLORO-2-FLUOROPHENYLACETONITRILE | 75279-54-8 , INDOFINE Chemical Company, Inc. [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry , PubMed. [Link]
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-
Active Pharmaceutical Ingredients (APIs) in Flow , The Kappe Laboratory. [Link]
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Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] , ResearchGate. [Link]
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A Comparative Guide to GC-MS Methods for Impurity Profiling of 5-Chloro-2-fluorophenylacetonitrile
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-2-fluorophenylacetonitrile is a key starting material in the synthesis of several pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of impurities in 5-Chloro-2-fluorophenylacetonitrile, offering insights into method selection, validation, and a comparison with alternative analytical techniques.
The Critical Role of Impurity Profiling
Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances. Impurities can originate from various sources, including the synthetic route, degradation of the API, or contamination during manufacturing and storage. Even trace amounts of certain impurities can have significant toxicological implications. Therefore, robust and sensitive analytical methods are essential for comprehensive impurity profiling.
GC-MS: A Powerful Tool for Volatile Impurity Analysis
For volatile and semi-volatile compounds like 5-Chloro-2-fluorophenylacetonitrile and its potential process-related impurities, GC-MS stands out as a "gold standard" analytical technique. Its high separation efficiency, coupled with the specificity and sensitivity of mass spectrometric detection, allows for the confident identification and quantification of trace-level impurities.
Here, we compare two primary GC-MS approaches for this application: a standard capillary GC-MS method and a headspace GC-MS method, which is particularly advantageous for highly volatile impurities.
Method Comparison: Capillary GC-MS vs. Headspace GC-MS
The choice between direct injection capillary GC-MS and headspace GC-MS hinges on the volatility of the anticipated impurities. While a direct injection method is comprehensive, a headspace approach offers distinct advantages for residual solvents and other highly volatile byproducts.
Visualizing the Analytical Workflow
To better understand the process, let's visualize the typical workflow for a capillary GC-MS analysis.
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Phenylacetonitriles
Introduction: The Criticality of Chirality in Phenylacetonitrile Intermediates
Substituted phenylacetonitriles are a cornerstone class of intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antispasmodics.[1] Many of these molecules possess a chiral center at the α-carbon, meaning they exist as non-superimposable mirror images known as enantiomers. The stereochemistry of these intermediates is of paramount importance, as different enantiomers of a final drug product can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization of the stereoisomeric composition of any chiral drug substance.[5][6][7] This necessitates the development of robust, accurate, and validated analytical methods to determine the isomeric—specifically, enantiomeric—purity of chiral intermediates like substituted phenylacetonitriles. An inadequate assessment of enantiomeric excess (% ee) can have profound implications for drug safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose. We will delve into the causality behind methodological choices, present supporting data, and offer field-proven protocols to empower you in selecting and implementing the most suitable technique for your specific analytical challenge.
Core Analytical Techniques: A Comparative Overview
The determination of enantiomeric purity relies on creating a chiral environment that allows for the differentiation of enantiomers.[4] This is primarily achieved through chromatographic and spectroscopic methods. The four workhorse techniques in this domain are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely considered the "gold standard" for enantiomeric purity analysis due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[3] The fundamental principle involves the differential interaction between the enantiomers and the CSP, leading to different retention times and, thus, separation.[3][8]
Mechanism of Separation: The CSP creates a chiral environment within the column. Separation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer than the other.[9]
-
Key Strengths: High versatility for a wide range of compounds (polar, non-polar, thermally labile), excellent reproducibility, and well-established protocols.[10]
-
Causality in Method Development: The choice of CSP is critical and is guided by the analyte's structure. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often the first choice for screening.[11][12] The mobile phase (typically a mixture of an alkane like hexane and an alcohol modifier like isopropanol or ethanol) is then optimized to achieve baseline resolution (Rs > 1.5).[3][12]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[10][13][14] For many substituted phenylacetonitriles, which may have limited volatility, derivatization is often a necessary prerequisite to convert them into more volatile analogs suitable for GC analysis.[2]
Mechanism of Separation: Similar to HPLC, chiral GC employs a column with a CSP. The most common chiral selectors in GC are cyclodextrin derivatives.[2][15] The separation is based on the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral liquid stationary phase.[15]
-
Key Strengths: Extremely high separation efficiency leading to sharp peaks, fast analysis times (often minutes), and high sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10][13]
-
Causality in Method Development: The primary consideration is analyte volatility. If direct analysis is not feasible, a derivatization step (e.g., esterification) is required. Column selection then depends on the specific cyclodextrin phase that provides the best selectivity for the derivatized analyte. Temperature programming is a key parameter for optimizing resolution and analysis time.
Chiral Capillary Electrophoresis (CE)
CE has emerged as a powerful alternative to chromatographic methods, offering extremely high efficiency, rapid method development, and minimal consumption of sample and reagents.[16][17] It is particularly well-suited for the analysis of polar and charged compounds.[17]
Mechanism of Separation: In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector (CS), most commonly a cyclodextrin derivative, is added directly to the BGE.[17][18] The enantiomers form transient, diastereomeric inclusion complexes with the CS. These complexes have different effective mobilities under the applied electric field, leading to their separation.[17][19]
-
Key Strengths: Very high separation efficiency (>100,000 theoretical plates), fast method development (as different selectors can be quickly screened by simply changing the BGE), and low operational costs.[3][16]
-
Causality in Method Development: The choice and concentration of the chiral selector are the most critical factors. Sulfated cyclodextrins are often effective for a broad range of compounds.[18] The pH of the BGE is also crucial as it affects the charge of the analyte and the electroosmotic flow, both of which impact migration time and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not require physical separation of the enantiomers.[20] Instead, it differentiates them in solution by creating a diastereomeric environment that makes the enantiomers chemically non-equivalent.
Mechanism of Differentiation: This is achieved by adding a chiral auxiliary agent to the NMR tube containing the analyte. There are two main approaches:
-
Chiral Derivatizing Agents (CDAs): The analyte reacts with an enantiomerically pure CDA to form covalent diastereomers, which have distinct NMR spectra.[20][21][22]
-
Chiral Solvating Agents (CSAs): The analyte forms rapidly exchanging, non-covalent diastereomeric complexes with an enantiomerically pure CSA (e.g., (R)-1,1'-bi-2-naphthol).[20] This results in separate, observable signals for each enantiomer in the ¹H or ¹³C NMR spectrum.
-
Key Strengths: Provides an absolute measure of the enantiomeric ratio through direct integration of signals, requires minimal sample preparation, and is non-destructive.
-
Causality in Method Development: The key is to find a CSA or CDA that induces a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers for accurate integration.[23] The choice of agent depends on the functional groups present in the phenylacetonitrile derivative.
Quantitative Performance Comparison
The choice of analytical technique is a balance of performance, sample characteristics, and available resources. The following table summarizes the typical performance of each method for isomeric purity analysis.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE | NMR Spectroscopy |
| Principle | Differential interaction with Chiral Stationary Phase (CSP) | Differential partitioning with CSP | Differential mobility of diastereomeric complexes in solution | Chemical shift non-equivalence induced by chiral agent |
| Resolution (Rs) | > 1.5 (baseline) is standard[3] | Typically very high due to high efficiency | Can achieve very high resolution | Depends on induced Δδ, not physical separation |
| Sensitivity (LOQ) | ng/mL to µg/mL range[3] | High, especially with FID or MS detectors | Comparable to HPLC, but can be lower[18] | Lower; typically requires >1 mg of sample |
| Analysis Time | 10 - 30 minutes[3] | < 15 minutes, often faster[13] | 5 - 20 minutes[3] | < 15 minutes per sample |
| Sample Requirement | Non-volatile, thermally stable or unstable[10] | Volatile and thermally stable (or requires derivatization)[14] | Soluble in aqueous/organic buffers | Soluble in deuterated solvent |
| Key Advantage | High versatility and robustness | Speed and high efficiency for volatile compounds | Rapid method development, low solvent usage | Absolute quantification without physical separation |
| Key Limitation | Can require significant solvent usage; method development can be empirical[12] | Limited to thermally stable/volatile compounds; derivatization adds a step[24] | Lower sensitivity for some detectors; reproducibility can be challenging | Lower sensitivity; potential for signal overlap |
Visualizing the Method Selection & Development Workflow
The process of choosing and optimizing a method for chiral analysis follows a logical progression.
Caption: A decision workflow for selecting the optimal chiral analysis technique.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, providing a robust starting point for method development.
Protocol 1: Chiral HPLC Method Scouting
This protocol outlines a systematic approach to screen for a suitable chiral separation using polysaccharide-based columns, which are effective for a wide range of compounds.[11][12]
-
Sample Preparation:
-
Dissolve the substituted phenylacetonitrile sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Columns: Use a set of polysaccharide-based CSPs, such as those based on cellulose and amylose derivatives (e.g., CHIRALPAK® IA, IB, IC).[11]
-
-
Chromatographic Conditions (Screening):
-
Mobile Phases:
-
A: n-Hexane / 2-Propanol (90:10, v/v)
-
B: n-Hexane / Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or a wavelength appropriate for the analyte's chromophore.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis & Optimization:
-
Evaluate the chromatograms from all column/mobile phase combinations for any signs of separation.
-
For the most promising conditions, optimize the mobile phase composition (e.g., adjust the alcohol percentage) to achieve a resolution (Rs) of >1.5.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Caption: Systematic workflow for chiral HPLC method development.
Protocol 2: Chiral CE with a Cyclodextrin Selector
This generic protocol is an excellent starting point for charged or polar phenylacetonitriles.[3][18]
-
Sample Preparation:
-
Dissolve the sample in water or the background electrolyte (BGE) to a concentration of 0.5-1.0 mg/mL.
-
-
Instrumentation & Capillary:
-
Capillary Electrophoresis system with a DAD/PDA detector.
-
Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length).
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 10 mM of a sulfated-β-cyclodextrin (e.g., Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: On-capillary UV detection at 206 nm or other suitable wavelength.
-
-
Data Analysis & Optimization:
-
If separation is partial, optimize by adjusting the concentration and type of cyclodextrin selector, and the pH of the BGE.
-
Calculate % ee based on corrected peak areas (peak area divided by migration time) to account for migration velocity differences.
-
Protocol 3: NMR Analysis with a Chiral Solvating Agent (CSA)
This protocol is for determining the enantiomeric ratio without chromatographic separation.[20][25]
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the substituted phenylacetonitrile sample into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Addition of CSA:
-
Add an equimolar amount of an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Gently mix the sample to ensure complete dissolution and complexation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the analyte-CSA mixture. Ensure a sufficient relaxation delay (d1) for accurate quantification (e.g., 5 seconds).
-
Identify a well-resolved proton signal close to the chiral center of the phenylacetonitrile that has split into two distinct signals (one for each diastereomeric complex).
-
-
Data Analysis:
-
Carefully integrate the two separated signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample. Calculate % ee from this ratio.
-
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of substituted phenylacetonitriles is a critical decision in the drug development process. While chiral HPLC remains the most versatile and widely adopted technique, chiral GC, CE, and NMR spectroscopy offer powerful and often complementary capabilities.[3][26] Chiral GC provides unparalleled speed and efficiency for volatile analytes, while CE offers rapid method development with minimal solvent consumption. NMR serves as an invaluable tool for absolute quantification without the need for physical separation.[20]
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is essential for making an informed choice. By implementing systematic method development workflows and robust protocols, researchers can ensure the accuracy and reliability of their isomeric purity data, thereby safeguarding the quality and safety of the final pharmaceutical product.
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Rocheleau, M. J., & Fiset, C. (2005). Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development. Electrophoresis, 26(10), 2017-2024. Available at: [Link]
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MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available at: [Link]
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Fanali, S. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77-121. Available at: [Link]
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Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]
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Welch, C. J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Opinion in Drug Discovery & Development, 10(6), 774-783. Available at: [Link]
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Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. Available at: [Link]
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Rao, K. R., & Kumar, Y. R. (2000). Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. Journal of Chromatography A, 893(1), 189-193. Available at: [Link]
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Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]
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Salsbury, J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]
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Veeprho. (2020). Difference between HPLC and GC Technique. Available at: [Link]
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Fortuna, A., et al. (2015). Regulatory Considerations in Drug Development of Stereoisomers. In Chirality in Drug Design and Development. Available at: [Link]
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Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Available at: [Link]
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Guo, J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2122-2125. Available at: [Link]
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Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]
-
ResearchGate. (2010). Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. Available at: [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available at: [Link]
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Scribd. Enantiomeric Impurities: ICH Guidelines. Available at: [Link]
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University of Groningen. (2002). New methods for the enantiomeric excess determination using NMR. Available at: [Link]
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Phenomenex. The Chiral Notebook. Available at: [Link]
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. Available at: [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link]
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LCGC International. Application Notes: Chiral. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Shimadzu. (2015). Rapid Method Scouting of Chiral Compounds. Technical Report, C190-E170. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Secrets of Science. Analysis and evaluation of chiral drugs in biological samples. Available at: [Link]
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Nieto, S., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(17), 6529-6532. Available at: [Link]
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Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]
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Ka-Yi, L., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(10), 1888-1893. Available at: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available at: [Link]
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Kuchař, M., & Brčáková, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. Available at: [Link]
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Reactivity comparison of ortho vs para fluorinated phenylacetonitriles
An In-Depth Guide to the Comparative Reactivity of Ortho- vs. Para-Fluorinated Phenylacetonitriles
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity.[1][5] Phenylacetonitrile derivatives, key building blocks for a vast array of pharmaceuticals, are frequently fluorinated to modulate these characteristics.[6][7][8][9]
This guide provides a comprehensive comparison of the reactivity of two critical constitutional isomers: 2-fluorophenylacetonitrile (ortho-F) and 4-fluorophenylacetonitrile (para-F). Understanding the nuanced differences dictated by the position of the fluorine atom is paramount for optimizing reaction conditions, predicting outcomes, and accelerating the development of novel chemical entities. We will dissect the underlying principles of electronic and steric effects, provide supporting experimental frameworks, and explore the implications for synthetic strategy.
The Duality of Fluorine's Electronic Influence
The reactivity of a substituted benzene ring is governed by a delicate balance between inductive and resonance effects. Fluorine, being the most electronegative element, exemplifies this dichotomy.[10]
-
Inductive Effect (-I): Through the sigma bond framework, fluorine exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and lowering the energy of its molecular orbitals.[10][11][12] This general depletion of electron density deactivates the ring towards electrophilic aromatic substitution but critically activates it for nucleophilic aromatic substitution (SNAr).[13][14]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[13] This donation of electron density, or mesomeric effect, preferentially increases the electron density at the ortho and para positions. While weaker than its inductive pull, this resonance effect is what makes fluorine an ortho-, para-director in electrophilic substitution reactions.[15]
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects on a reaction center. For fluorine, the values highlight its positional influence:
-
σ_meta ≈ +0.34: At the meta position, the resonance effect is minimal, and the strong electron-withdrawing inductive effect dominates.[16]
-
σ_para ≈ +0.05 to +0.06: At the para position, the electron-donating resonance effect partially counteracts the inductive effect, resulting in a much weaker overall electron-withdrawing character compared to the meta position.[16][17]
Head-to-Head Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between ortho- and para-fluorophenylacetonitriles emerges in nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing aromatic rings. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before displacing a leaving group.[18][19]
For SNAr to proceed efficiently, the ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[19][20] In fluorophenylacetonitriles, both the fluorine and the cyanomethyl group can play activating roles, and the fluorine itself is an excellent leaving group in SNAr reactions.
Para-Fluorophenylacetonitrile: The para isomer is exceptionally well-suited for SNAr. When a nucleophile attacks the carbon bearing the fluorine atom, the resulting negative charge in the Meisenheimer complex is stabilized by both the fluorine (inductively) and, more importantly, the powerful electron-withdrawing nitrile group via resonance. The para arrangement allows for direct delocalization of the negative charge from the ortho position onto the nitrile group, creating a highly stable intermediate. This superior stabilization dramatically lowers the activation energy for the reaction.
Ortho-Fluorophenylacetonitrile: The ortho isomer is also activated towards SNAr. The nitrile group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, similar to the para isomer. However, two additional factors come into play:
-
Steric Hindrance: The proximity of the cyanomethyl group to the ortho-fluorine can sterically impede the approach of the incoming nucleophile, particularly if the nucleophile is bulky.[15][21][22][23]
-
Inductive Effects: The inductive withdrawal of the cyanomethyl group is more pronounced at the nearby ortho position, which can influence the stability of the intermediate.[23]
Generally, due to the unimpeded access for the nucleophile, the para isomer exhibits greater reactivity and is often the preferred substrate for SNAr reactions .
Mechanistic Visualization: SNAr Meisenheimer Complex
The stability of the Meisenheimer complex is key to understanding the reactivity difference. The diagrams below illustrate the resonance stabilization for both isomers.
Caption: SNAr reaction pathway for para and ortho isomers.
Comparative Data Summary
| Feature | 2-Fluorophenylacetonitrile (Ortho) | 4-Fluorophenylacetonitrile (Para) |
| Synonym | 2-Fluorobenzyl cyanide | 4-Fluorobenzyl cyanide, p-Fluorobenzyl cyanide |
| CAS Number | 326-62-5[24] | 459-22-3 |
| Primary Electronic Influence | Strong inductive (-I) and resonance (+M) activation for SNAr by the -CN group. | Strong inductive (-I) and resonance (+M) activation for SNAr by the -CN group. |
| Steric Hindrance | Potentially significant at the reaction site (C-F bond) due to the adjacent -CH2CN group, especially with bulky nucleophiles.[15][21][23] | Minimal steric hindrance, allowing for easier access by nucleophiles.[15][25] |
| Predicted SNAr Reactivity | High, but may be lower than the para isomer due to steric effects. | Very High, often considered the more reactive isomer due to optimal electronic stabilization and low steric hindrance. |
| Key Applications | Intermediate for pharmaceuticals and functional materials where an ortho-fluoro-benzyl moiety is required.[6][8] | Crucial intermediate for pharmaceuticals like the antiemetic drug Aprepitant and various anti-inflammatory agents.[7][26][27] |
Experimental Protocol: Competitive Kinetic Analysis
To empirically validate the predicted reactivity differences, a competitive kinetic experiment provides a self-validating system. This protocol is designed to directly compare the rate of nucleophilic substitution for the two isomers under identical conditions.
Objective: To determine the relative reaction rate of 2-fluorophenylacetonitrile and 4-fluorophenylacetonitrile in an SNAr reaction with sodium methoxide.
Materials:
-
2-Fluorophenylacetonitrile (≥97%)[24]
-
4-Fluorophenylacetonitrile (≥99%)
-
Sodium methoxide (NaOMe), 0.5 M solution in Methanol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dodecane (Internal Standard)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 2-fluorophenylacetonitrile (1.0 mmol, 135.1 mg), 4-fluorophenylacetonitrile (1.0 mmol, 135.1 mg), and dodecane (0.5 mmol, internal standard).
-
Solvent Addition: Add anhydrous DMSO (20 mL) and stir the mixture at a constant temperature of 50 °C using a thermostatically controlled oil bath.
-
Initial Sample (t=0): Withdraw a 0.5 mL aliquot, quench it immediately in a vial containing diethyl ether (2 mL) and saturated aq. NH4Cl (2 mL). Vortex thoroughly.
-
Reaction Initiation: Add sodium methoxide solution (0.5 mmol, 1.0 mL of 0.5 M solution) dropwise to the reaction flask. Start the timer upon completion of the addition.
-
Time-Course Sampling: Withdraw 0.5 mL aliquots at regular intervals (e.g., t = 5, 15, 30, 60, and 120 minutes), quenching each sample immediately as described in step 3.
-
Sample Analysis: Analyze the organic layer of each quenched aliquot by GC-MS. Identify and quantify the peaks corresponding to the two starting materials, the two methoxy-substituted products, and the internal standard.
-
Data Analysis: Calculate the concentration of each reactant at each time point relative to the internal standard. Plot the natural logarithm of the concentration of each isomer versus time. The ratio of the slopes of these two lines will give the relative rate constant (k_para / k_ortho).
Workflow Visualization
Caption: Workflow for competitive kinetic analysis.
Conclusion and Outlook
While both 2-fluorophenylacetonitrile and 4-fluorophenylacetonitrile are activated substrates for nucleophilic aromatic substitution, a detailed analysis reveals critical differences in their reactivity profiles.
-
4-Fluorophenylacetonitrile (Para): This isomer represents a near-ideal substrate for SNAr. The combination of powerful resonance stabilization of the Meisenheimer intermediate by the para-nitrile group and minimal steric hindrance makes it highly reactive towards a wide range of nucleophiles.
-
2-Fluorophenylacetonitrile (Ortho): While also electronically activated, its reactivity can be tempered by steric hindrance at the reaction site. This effect becomes more pronounced with larger, more sterically demanding nucleophiles, potentially leading to slower reaction rates or requiring more forcing conditions compared to its para counterpart.
For drug development professionals and synthetic chemists, these distinctions are not merely academic. The choice between an ortho- or para-fluoro isomer can significantly impact reaction efficiency, yield, and purification requirements. The superior and more predictable reactivity of the para isomer often makes it the building block of choice, while the ortho isomer may be selected when its specific substitution pattern is required for targeting a biological endpoint, despite the potential for greater synthetic challenges. A thorough understanding of these fundamental principles of physical organic chemistry is indispensable for the rational design and efficient execution of synthetic routes in modern chemical research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-fluorophenylacetonitrile
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-fluorophenylacetonitrile, a compound frequently utilized in pharmaceutical synthesis and research. Due to its halogenated and nitrile functional groups, this substance is classified as hazardous and demands rigorous handling and disposal protocols to mitigate risks to personnel and the environment.
Core Principle: Hazard Identification and Risk Mitigation
Understanding the intrinsic hazards of 5-Chloro-2-fluorophenylacetonitrile is the foundation of its safe management. The primary risks are associated with its toxicity and the potential for releasing highly toxic gases under specific conditions.
Key Hazards:
-
Toxicity: This compound is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2] Organic nitriles can interfere with cellular respiration, and their toxicological properties warrant extreme caution.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and detrimental to aquatic life.[4] Therefore, controlled disposal is essential to prevent ecological contamination.[5]
-
Chemical Reactivity: Contact with strong acids, oxidizing agents, or exposure to high temperatures (e.g., fire) can cause decomposition, potentially releasing toxic fumes such as hydrogen cyanide (HCN), nitrogen oxides (NOx), and hydrogen chloride gas.[2][6]
Table 1: Hazard Profile of Substituted Phenylacetonitriles
| Hazard Classification | Description | Primary Precaution |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4; Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid all direct contact and inhalation. Handle only in a certified chemical fume hood.[1] |
| Skin Corrosion/Irritation | Category 2; Causes skin irritation.[1][7] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] |
| Serious Eye Damage/Irritation | Category 2/2A; Causes serious eye irritation.[1][7] | Use chemical safety goggles and a face shield for splash protection.[8] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][7] | Use engineering controls like a fume hood to prevent vapor inhalation.[7] |
Operational Blueprint: From Handling to Disposal
A systematic workflow is critical to safely manage 5-Chloro-2-fluorophenylacetonitrile from the moment it is designated as waste. This involves stringent adherence to personal protective equipment (PPE) standards, proper segregation, and clear decision-making for final disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Engineering controls are the primary line of defense, supplemented by robust PPE.
-
Ventilation: All handling of 5-Chloro-2-fluorophenylacetonitrile, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8]
-
Skin Protection: A standard laboratory coat is required. For handling waste, consider a chemically resistant apron. Wear nitrile gloves, double-gloving if significant contact is anticipated.[4] Inspect gloves for any signs of degradation before use.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible, within a 10-second travel distance of the work area.[7]
Caption: Waste Handling & Disposal Workflow
Waste Collection and Segregation Protocol
Improper segregation can lead to dangerous chemical reactions. Follow these steps meticulously:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container, clearly labeled "Hazardous Waste: 5-Chloro-2-fluorophenylacetonitrile, Halogenated Organic."
-
Segregation: This waste must be collected as halogenated organic waste .
-
Incompatibility Warning: Crucially, do not mix nitrile-containing waste with strong acids (e.g., hydrochloric acid, sulfuric acid) or strong oxidizing agents.[6] Such mixing can trigger a violent reaction and the rapid release of deadly hydrogen cyanide gas.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, and within a secondary containment bin to catch any potential leaks.[9]
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is vital.
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the area.[8]
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep or shovel the material into a hazardous waste container, minimizing dust generation.[11]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the area until clear.[10]
-
-
First Aid:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]
-
Verified Disposal Pathways
Disposal must comply with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[5][13]
Pathway A: Professional Hazardous Waste Disposal (Mandatory Standard)
The primary and required method for the disposal of 5-Chloro-2-fluorophenylacetonitrile is through a licensed and approved hazardous waste disposal company.[1][2][14] These companies are equipped to handle and incinerate such materials in high-temperature facilities with scrubbers to neutralize harmful combustion byproducts like HCl and HCN.[9]
Pathway B: Laboratory-Scale Chemical Degradation (Pre-treatment Option)
For research environments, it may be feasible to chemically convert the hazardous nitrile into a less toxic form before final disposal. These procedures must be performed by trained personnel with a thorough understanding of the reactions involved. The resulting waste must still be disposed of as hazardous waste.
The following protocols are adapted from established methods for a closely related compound, 4-Chloro-2-fluorophenylacetonitrile, and are applicable due to the similar reactivity of the nitrile functional group.[4]
Protocol 1: Alkaline Hydrolysis to Carboxylate Salt
This method converts the toxic nitrile group into a more stable and less toxic carboxylate salt.
-
Materials:
-
5-Chloro-2-fluorophenylacetonitrile waste
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Round-bottom flask with reflux condenser and stir bar
-
Heating mantle
-
-
Procedure:
-
Setup: In a chemical fume hood, place the nitrile waste into the round-bottom flask.
-
Reagent Addition: For each mole of nitrile waste, add approximately 3-4 molar equivalents of 10 M NaOH solution.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with stirring. The hydrolysis of the nitrile will produce ammonia gas, which must be vented safely within the fume hood.
-
Monitoring: Monitor the reaction's completion via a suitable method (e.g., TLC, GC-MS). This may take several hours.
-
Cooling & Collection: Once the reaction is complete, cool the mixture to room temperature. The resulting aqueous solution contains the sodium salt of 5-chloro-2-fluorophenylacetic acid.
-
Disposal: Collect this solution in a clearly labeled hazardous waste container for halogenated organic compounds and arrange for pickup by a licensed vendor.
-
Protocol 2: Catalytic Hydrogenation to Amine
This protocol reduces the nitrile to a primary amine, which may be less toxic but still requires disposal as chemical waste.
-
Materials:
-
5-Chloro-2-fluorophenylacetonitrile waste
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen donor like ammonium formate)
-
Hydrogenation apparatus
-
-
Procedure:
-
Setup: In a chemical fume hood, dissolve the nitrile waste in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere.
-
Reaction: If using a hydrogen donor like ammonium formate, add a 5-fold molar excess and stir at room temperature. If using hydrogen gas, pressurize the reaction vessel according to standard hydrogenation procedures.
-
Monitoring: Monitor the reaction until the starting material is consumed.
-
Filtration: Once complete, carefully filter the mixture through a pad of celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry; keep the filter cake wet during handling.
-
Collection: Collect the filtrate containing the resulting amine in a labeled hazardous waste container for halogenated organic compounds for professional disposal.
-
By implementing these rigorous, multi-layered procedures, research professionals can ensure the safe management and disposal of 5-Chloro-2-fluorophenylacetonitrile, upholding the highest standards of laboratory safety and environmental responsibility.
References
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Right to Know Hazardous Substance Fact Sheets. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Cyanide Antidotes. (2020, March 31). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - Cyanide. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
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Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Retrieved from [Link]
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SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. (2023, September 21). Fisher Scientific. Retrieved from [Link]
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Acetonitrile Hazard Summary. (2000, January). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-fluorophenylacetonitrile
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of reactive and toxicologically significant compounds, such as 5-Chloro-2-fluorophenylacetonitrile, demands a meticulous and scientifically grounded approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a comprehensive operational framework rooted in the chemical's specific hazard profile to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
5-Chloro-2-fluorophenylacetonitrile is a halogenated aromatic nitrile. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals, such as 2-chlorophenylacetonitrile and other fluorinated phenylacetonitriles, provide a robust basis for a conservative and protective safety protocol.[1][2][3]
The primary hazards are significant and demand respect:
-
Acute Toxicity: These compounds are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[1][3][4][5][6] The nitrile group (-CN) is a key structural alert, as it can metabolize to release cyanide, a potent systemic toxin.
-
Severe Irritation: The substance is expected to cause serious skin and eye irritation.[1][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][3]
Given these risks, all handling procedures must be designed to eliminate routes of exposure—inhalation, dermal contact, and ingestion.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the quantities being handled. The following table outlines the minimum required PPE for various laboratory operations involving 5-Chloro-2-fluorophenylacetonitrile.
| Operational Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., Weighing, preparing solutions <100 mL) | Double-gloved Nitrile Gloves (minimum 4 mil thickness)[7] | Chemical Safety Goggles (ANSI Z87.1 / EN166 compliant)[2][4] | Standard Laboratory Coat | Certified Chemical Fume Hood |
| High-Volume Handling / Splash Risk (e.g., Transfers >100 mL, reactions) | Chemical-Resistant Gauntlets (e.g., heavy-duty nitrile) over inner nitrile gloves[8] | Chemical Safety Goggles and a full-face shield[7][9] | Chemical-Resistant Apron over a Laboratory Coat | Certified Chemical Fume Hood |
| Spill Cleanup | Chemical-Resistant Gauntlets (e.g., heavy-duty nitrile) | Chemical Safety Goggles and a full-face shield | Chemical-Resistant Suit or Apron | NIOSH-approved respirator with organic vapor cartridge[2][10] |
Operational Plans: Integrating Safety into Your Workflow
Standard Handling Protocol (Weighing and Solution Preparation)
This protocol is designed to minimize exposure during routine small-scale operations.
-
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[1][2][4] Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on a lab coat, inner nitrile gloves, chemical safety goggles, and then outer nitrile gloves.
-
Execution: Conduct all manipulations, including weighing and transfers, exclusively within the certified chemical fume hood.[7] Use a spatula for solid transfers and appropriate glassware for liquids to prevent spills.
-
Waste Segregation: Immediately dispose of any contaminated materials (e.g., weigh boats, pipette tips) into a designated, clearly labeled hazardous waste container for halogenated organic compounds.[7]
-
Doffing PPE: After completing the work, remove outer gloves first, followed by the lab coat, goggles, and inner gloves, avoiding contact with potentially contaminated surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[11]
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure.
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. Evacuate the immediate area.
-
ASSESS: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.
-
CONTAIN: For small, manageable spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
PROTECT: Don the appropriate PPE as outlined in the table above for spill cleanup, including respiratory protection.
-
CLEAN: Carefully cover the spill with the absorbent material. Once absorbed, gently sweep the material into a designated, labeled hazardous waste container.
-
DECONTAMINATE: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
DISPOSE: Seal the hazardous waste container and arrange for its disposal through your EHS department.[12]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Ensuring a Safe End-of-Life
All waste containing 5-Chloro-2-fluorophenylacetonitrile, including contaminated consumables and spill cleanup materials, is considered hazardous.
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal.[7]
-
Containment: Use robust, sealed, and clearly labeled containers. The label must include the chemical name and appropriate hazard symbols.
-
Disposal: All waste must be disposed of through an approved hazardous waste management facility in accordance with local, state, and federal regulations.[4][7][12] Never discharge this chemical into drains or the environment.
By adhering to these scientifically-backed protocols, you build a resilient culture of safety, ensuring that your valuable research can proceed without compromising the well-being of your team.
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- SAFETY DATA SHEET - 2-chloro-5-(trifluoromethyl)phenylacetonitrile. Apollo Scientific Ltd.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
